3,3-Difluoropiperidin-4-one hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-difluoropiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYCEFQCLYCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-12-3 | |
| Record name | 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3-Difluoropiperidin-4-one Hydrochloride: A Key Building Block for Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting profound improvements in metabolic stability, binding affinity, and bioavailability.[1] The piperidine scaffold, one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, represents a prime target for such fluorination strategies.[2][3] This guide provides a comprehensive technical overview of the synthesis of 3,3-difluoropiperidin-4-one hydrochloride, a versatile and high-value building block for accessing novel, fluorinated chemical entities. We will delve into the prevalent synthetic strategies, explain the causality behind experimental choices, provide detailed step-by-step protocols, and present data in a clear, actionable format for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a privileged structure in medicinal chemistry, prized for its three-dimensional geometry and its ability to engage in critical interactions with biological targets.[3][4] The introduction of fluorine atoms onto this scaffold can dramatically alter its physicochemical properties. Specifically, the gem-difluoro group (CF₂) at the C3 position, adjacent to the carbonyl in 3,3-difluoropiperidin-4-one, offers several key advantages:
-
Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This modulation is crucial for fine-tuning drug-receptor interactions, improving selectivity, and mitigating off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[1][3]
-
Conformational Control: The bulky fluorine atoms can influence the conformational preference of the piperidine ring, locking it into specific chair or boat forms that may be more favorable for binding to a target protein.
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the gem-difluoro motif resistant to metabolic oxidation at the C3 position, thereby increasing the half-life of a potential drug candidate.
-
Carbonyl Bioisostere: The CF₂ group can act as a bioisostere for a ketone or aldehyde, mimicking its hydrogen-bonding capabilities while offering a completely different electronic profile.[5]
Consequently, this compound serves as a critical precursor for a wide array of more complex molecules, including fluorinated γ-amino acids and spirocyclic compounds, which are of high interest in pharmaceutical development.[1][6]
Retrosynthetic Analysis and Core Synthetic Strategy
The most direct and widely adopted approach to this compound involves a three-stage process starting from a readily available N-protected piperidin-4-one. This strategy isolates the two most challenging chemical transformations: the introduction of the gem-difluoro group and the removal of the nitrogen protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
3,3-Difluoropiperidin-4-one hydrochloride structural analysis
An In-depth Technical Guide to the Structural Analysis of 3,3-Difluoropiperidin-4-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the definitive structural analysis of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] As such, rigorous and unambiguous structural characterization is a critical prerequisite for advancing research and development. This document outlines a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. It is designed for researchers, analytical scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to ensure robust and reliable structural elucidation.
Introduction: The Significance of Fluorinated Piperidones
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural alkaloids, forming the core of numerous bioactive compounds.[3][4] The introduction of fluorine, particularly a geminal difluoro group, into the piperidine framework presents a powerful strategy in modern drug design. The C-F bond is highly polarized and strong, and the fluorine atoms can act as bioisosteres for hydroxyl groups or even carbonyl oxygen, while also blocking sites of metabolic oxidation.[5] Specifically, the 3,3-difluoro substitution on a piperidin-4-one ring modulates the electronics and conformation of the molecule, influencing its interaction with biological targets. Given these subtleties, a meticulous and integrated analytical approach is not just recommended but essential for confirming the identity, purity, and three-dimensional structure of molecules like this compound.
Molecular Profile
-
Compound Name: this compound
-
Synonyms: 3,3-Difluoro-4-oxopiperidine hydrochloride
-
CAS Number: 1523618-12-3 (monohydrate)
-
Molecular Formula: C₅H₈ClF₂NO (anhydrous); C₅H₁₀ClF₂NO₂ (monohydrate)
-
Molecular Weight: 175.57 g/mol (anhydrous); 193.59 g/mol (monohydrate)
-
Chemical Structure: (Note: Image is a representation)
Core Analytical Workflow
The definitive structural confirmation of this compound relies on the convergence of data from multiple orthogonal analytical techniques. No single method provides a complete picture; instead, their synergistic application provides unambiguous proof of structure.
Caption: Overall workflow for the structural analysis of 3,3-Difluoropiperidin-4-one HCl.
Spectroscopic & Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen-fluorine framework of the molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required for full assignment.
Expertise & Rationale: For a fluorinated compound, ¹⁹F NMR is not optional; it is essential for confirming the fluorine environment and observing key couplings.[6] The presence of the hydrochloride salt means the amine proton (N-H) will be broadened and may exchange with solvent protons (e.g., in D₂O), affecting the appearance of adjacent CH₂ groups. Using a non-protic solvent like DMSO-d₆ is often preferable to observe the N-H proton couplings.
Experimental Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Internal Standard: Add a suitable internal standard if quantitative analysis is needed (e.g., TMS for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, ¹⁹F, and 2D (COSY, HSQC) spectra on a spectrometer operating at a field strength of 400 MHz or higher for adequate signal dispersion.[7]
4.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and connectivity of protons. Key features to expect are the influence of the electronegative fluorine atoms and the adjacent carbonyl group, which will shift nearby protons downfield. Protons on carbons adjacent to the CF₂ group will exhibit splitting due to through-bond coupling to fluorine (²JHF, ³JHF).
4.1.2 ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The most diagnostic signal is that of the C3 carbon, which will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The C4 (carbonyl) and C2/C5 carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).
4.1.3 ¹⁹F NMR Spectroscopy
This experiment directly observes the fluorine nuclei. For a CF₂ group, a single resonance is expected unless the two fluorine atoms are diastereotopic. The signal will be split into a triplet by the two adjacent protons on C2 (²JFH).
Table 1: Predicted NMR Data for this compound (in DMSO-d₆)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) |
| ¹H | H2 | ~3.5 - 3.8 | t | ³JHH, ²JHF |
| H5 | ~3.0 - 3.3 | t | ³JHH | |
| H6 | ~2.2 - 2.5 | t | ³JHH | |
| N-H | ~9.0 - 9.5 | br s | - | |
| ¹³C | C2 | ~50 - 55 | t | ²JCF |
| C3 | ~115 - 125 | t | ¹JCF (~240-260 Hz) | |
| C4 (C=O) | ~195 - 205 | t | ²JCF (~20-30 Hz) | |
| C5 | ~45 - 50 | s | - | |
| C6 | ~30 - 35 | s | - | |
| ¹⁹F | F3 | ~ -90 to -110 | t | ²JFH |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through high-resolution analysis (HRMS), its elemental formula. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized salt.[8]
Expertise & Rationale: ESI in positive ion mode is ideal as the compound is already a hydrochloride salt, readily forming the [M+H]⁺ ion of the free base in solution. The mass observed will correspond to the free base (C₅H₇F₂NO), not the full hydrochloride salt.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or LC-MS.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. For HRMS, use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm.
Table 2: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z (Monoisotopic) | Analysis Type |
| [M+H]⁺ | [C₅H₈F₂NO]⁺ | 136.0574 | High Resolution MS |
| [M+Na]⁺ | [C₅H₇F₂NONa]⁺ | 158.0393 | High Resolution MS |
Predicted Fragmentation: Common fragmentation pathways include the loss of CO (28 Da) and cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[9]
Expertise & Rationale: The spectrum will be dominated by a strong carbonyl (C=O) stretch and a broad absorption corresponding to the ammonium (N⁺-H) stretch. The C-F bonds also have characteristic absorptions in the fingerprint region.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3000 - 2500 | N⁺-H Stretch (amine salt) | Strong, Broad |
| ~1720 - 1740 | C=O Stretch (ketone) | Strong, Sharp |
| ~1200 - 1000 | C-F Stretch | Strong |
Single-Crystal X-ray Diffraction
This technique provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[10] It is the gold standard for structural confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11]
Expertise & Rationale: While NMR provides the structure in solution, X-ray diffraction gives the solid-state conformation and packing. This can be crucial for understanding polymorphism and solid-state properties. The primary challenge is often growing diffraction-quality single crystals.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/ether, ethanol).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.
Caption: Integrated NMR strategy for full structural assignment.
Conclusion
The structural analysis of this compound requires a rigorous, multi-faceted approach. By integrating data from Mass Spectrometry (for molecular formula), IR Spectroscopy (for functional groups), a suite of NMR experiments (for the complete solution-state connectivity), and Single-Crystal X-ray Diffraction (for the definitive solid-state structure), researchers can achieve an unambiguous and comprehensive characterization. This self-validating system of cross-referencing data from orthogonal techniques ensures the highest level of scientific integrity and confidence in the molecular structure, a critical foundation for all subsequent research and development activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. alpaipars.com [alpaipars.com]
- 8. mdpi.com [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]
An In-Depth Technical Guide to 3,3-Difluoropiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 3,3-Difluoropiperidin-4-one hydrochloride. This fluorinated heterocyclic ketone is a valuable building block in medicinal chemistry, offering unique conformational constraints and electronic properties that are attractive for the design of novel therapeutics. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of Fluorinated Piperidones in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The piperidone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The combination of these two features in this compound creates a versatile building block with significant potential for the development of novel therapeutics.
The gem-difluoro group at the 3-position of the piperidone ring introduces a significant conformational bias, restricting the ring's flexibility. This can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby increasing potency and selectivity. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the basicity of the piperidine nitrogen and the reactivity of the adjacent ketone.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthesis and drug development. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base.
| Property | Value | Source |
| CAS Number | 1523618-12-3 (monohydrate) | [2] |
| Molecular Formula | C₅H₈ClF₂NO (anhydrous) / C₅H₁₀ClF₂NO₂ (monohydrate) | [2] |
| Molecular Weight | 175.57 g/mol (anhydrous) / 189.59 g/mol (monohydrate) | [2] |
| Appearance | Light yellow solid | [2] |
| Melting Point | Not explicitly reported for the 4-oxo derivative. The related 3,3-Difluoropiperidine hydrochloride has a melting point of 243-247 °C. | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | |
| pKa | Not experimentally determined. The pKa of the parent 3,3-difluoropiperidine is estimated to be around 7.4. The presence of the electron-withdrawing ketone at the 4-position is expected to lower the pKa of the piperidine nitrogen. |
Synthesis and Purification
The synthesis of this compound typically proceeds through a multi-step sequence involving the construction of the fluorinated piperidone ring, followed by deprotection and salt formation. A common and efficient strategy involves the use of an N-protected piperidone precursor.
Synthetic Pathway Overview
A logical synthetic route commences with a commercially available N-Boc-4-piperidone. The gem-difluoro group is introduced at the 3-position, followed by the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.
Experimental Protocol: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
The fluorination of N-Boc-4-piperidone is a key step. While various fluorinating agents can be employed, this protocol outlines a common procedure.
Materials:
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N-Boc-4-piperidone
-
A suitable fluorinating agent (e.g., Selectfluor®)
-
An appropriate solvent system (e.g., acetonitrile/water)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolve N-Boc-4-piperidone in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
Add the fluorinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is often exothermic and should be monitored.
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
Experimental Protocol: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.[3]
Materials:
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
-
Anhydrous HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether)
-
Anhydrous diethyl ether for precipitation
Procedure:
-
Dissolve the N-Boc protected intermediate in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
To the stirred solution, add the solution of anhydrous HCl at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
-
The hydrochloride salt may precipitate directly from the reaction mixture. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbon adjacent to the gem-difluoro group (C-2 and C-4) will likely appear as complex multiplets due to coupling with both protons and fluorine atoms. The NH proton of the hydrochloride salt will be broadened and may exchange with D₂O.
¹³C NMR: The carbon NMR will be distinguished by the signal for the carbon bearing the two fluorine atoms (C-3), which will appear as a triplet due to one-bond C-F coupling. The carbonyl carbon (C-4) will also show coupling to the adjacent fluorine atoms (two-bond C-F coupling), likely appearing as a triplet.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which may be split by coupling to adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
Broad absorption in the region of 2700-3000 cm⁻¹ due to the N-H stretching of the ammonium salt.
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Strong C-F stretching vibrations, typically in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would correspond to the molecular weight of C₅H₇F₂NO. In the case of the hydrochloride salt, the observed mass may correspond to the protonated molecule [M+H]⁺.
Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ketone functionality allows for a variety of chemical transformations, including:
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Reductive amination: To introduce diverse substituents at the 4-position, creating libraries of compounds for screening.
-
Wittig-type reactions: To form exocyclic double bonds, providing access to different molecular scaffolds.
-
Formation of derivatives: Such as oximes, hydrazones, and other ketone derivatives, which can be explored for their biological activity.
The conformational rigidity imparted by the gem-difluoro group makes this building block particularly useful in the design of inhibitors for enzymes and receptors where a specific ligand conformation is required for high-affinity binding.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for similar compounds, it may cause skin and serious eye irritation. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted piperidone ring and the electronic effects of the gem-difluoro group offers significant opportunities for the design of novel bioactive molecules. This technical guide has provided a comprehensive overview of its physicochemical properties, a practical synthetic approach, and its potential applications, serving as a foundational resource for researchers in the field.
References
An In-Depth Technical Guide to 3,3-Difluoropiperidin-4-one Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-one hydrochloride (CAS 1523618-12-3), a fluorinated heterocyclic building block of significant interest in contemporary drug discovery and development. The strategic incorporation of a geminal difluoro group adjacent to a carbonyl moiety within a piperidine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document delves into the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causal relationship between its structure and its utility in modulating the properties of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.
Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, gracing the structures of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for three-dimensional molecular design.[1] In recent years, the introduction of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry strategy. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2]
The focus of this guide, 3,3-Difluoropiperidin-4-one, strategically places a gem-difluoro group at the position alpha to the ketone. This "gem-difluoro" motif offers several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering the α-position resistant to metabolic oxidation, a common deactivation pathway for cyclic ketones.[3]
-
Modulation of Carbonyl Reactivity: The strong electron-withdrawing nature of the two fluorine atoms alters the electrophilicity of the adjacent carbonyl carbon, influencing its reactivity in subsequent synthetic transformations.
-
Conformational Control: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be crucial for optimizing ligand-receptor interactions.[4]
-
pKa Modulation: Introduction of fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous in tuning the ionization state of the final molecule at physiological pH, potentially reducing off-target effects associated with high basicity.[4]
This guide will provide the necessary technical details to effectively utilize this compound as a strategic building block in the synthesis of next-generation therapeutics.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step sequence starting from a readily available N-protected piperidone precursor. The following sections outline a logical and validated synthetic approach, followed by a detailed discussion of the characterization of the final product.
Proposed Synthetic Pathway
The most common and efficient route to this compound involves the α,α-difluorination of an N-protected 4-piperidone, followed by deprotection. The use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions involving the piperidine nitrogen during the fluorination step.
Diagram 1: Proposed Synthesis of this compound
Caption: A three-step synthetic pathway to the target compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
This is a standard procedure for the protection of the piperidine nitrogen.
-
Protocol: To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of THF and water, add a base like sodium bicarbonate or triethylamine (2.5 equivalents). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. After completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
This is the key fluorination step. While various fluorinating agents can be employed, this protocol is based on analogous fluorinations of cyclic ketones. A patent for the synthesis of the isomeric 4,4-difluoropiperidine hydrochloride utilizes trifluoro sulfenyl morpholine as the fluorinating agent, suggesting its applicability here.[3]
-
Protocol: In a fume hood, dissolve N-Boc-4-piperidone (1 equivalent) in an anhydrous aprotic solvent like dichloromethane or THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the fluorinating agent). A solution of a suitable fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI) or a similar electrophilic fluorine source, 2.2 equivalents) is added portion-wise or via a syringe pump. The reaction is stirred at low temperature and allowed to slowly warm to room temperature over several hours. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate or sodium thiosulfate. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by silica gel chromatography.
Step 3: Synthesis of this compound
The final step is the removal of the Boc protecting group under acidic conditions.
-
Protocol: Dissolve the purified tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate. Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl, >2 equivalents).[5] Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The product, this compound, will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum to yield the final product.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the structure and purity of the final compound. The following table summarizes the expected and reported data for the N-Boc protected intermediate and the final hydrochloride salt.
| Property | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | This compound |
| CAS Number | 1215071-17-2[6] | 1523618-12-3 |
| Molecular Formula | C₁₀H₁₅F₂NO₃[6] | C₅H₈ClF₂NO |
| Molecular Weight | 235.23 g/mol [6] | 171.57 g/mol |
| Appearance | White to off-white solid | Light yellow solid[7] |
| ¹H NMR | Expected complex multiplets for the piperidine ring protons and a singlet for the Boc group (~1.4-1.5 ppm). | Expected downfield shifts of the piperidine protons compared to the free base due to the ammonium salt formation. |
| ¹³C NMR | Expected signals for the carbonyl carbon, the CF₂ carbon (as a triplet due to C-F coupling), piperidine ring carbons, and the Boc group carbons.[8] | The carbonyl carbon and CF₂ carbon will be present, with shifts influenced by the protonation of the nitrogen. |
| ¹⁹F NMR | A single resonance (likely a triplet due to coupling with adjacent CH₂ protons) is expected. The chemical shift will be in the typical range for aliphatic gem-difluoro compounds.[8] | Similar to the protected intermediate, a single resonance is expected, with potential minor shifts due to the change in the electronic environment. |
| Mass Spec (ESI-MS) | m/z = 236.1 [M+H]⁺ | m/z = 136.1 [M-Cl]⁺ |
| IR Spectroscopy | Characteristic peaks for C=O (ketone, ~1730-1750 cm⁻¹), C=O (carbamate, ~1690 cm⁻¹), and C-F bonds (~1100-1200 cm⁻¹). | Characteristic peaks for C=O (ketone, ~1730-1750 cm⁻¹), N-H stretching (broad, ~2400-3000 cm⁻¹ for the ammonium salt), and C-F bonds. |
Reactivity and Synthetic Applications
This compound is a versatile intermediate, with the ketone and the secondary amine functionalities providing orthogonal handles for further chemical modification. The presence of the gem-difluoro group at the α-position influences the reactivity of the ketone.
Diagram 2: Key Reactions of 3,3-Difluoropiperidin-4-one
Caption: Overview of synthetic transformations at the ketone and amine centers.
Reductive Amination
One of the most powerful applications of this building block is in reductive amination reactions to introduce substituents at the 4-position of the piperidine ring. This reaction is a cornerstone in the synthesis of many kinase inhibitors and other drug candidates.
-
Causality: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone. The acidic conditions often used in this reaction are compatible with the hydrochloride salt form of the starting material.
-
Experimental Protocol (General):
-
To a solution of this compound (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, dichloroethane, or THF), add a mild acid such as acetic acid (optional, to facilitate iminium formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
-
N-Arylation and N-Alkylation
The secondary amine of the piperidine ring can be readily functionalized through various C-N bond-forming reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(aryl)-N bonds and is widely used to couple the piperidine nitrogen with various aryl or heteroaryl halides.
-
N-Alkylation: Standard N-alkylation with alkyl halides in the presence of a base can be used to introduce alkyl substituents on the nitrogen.
Application in Kinase Inhibitor Synthesis
The 3,3-difluoropiperidine moiety has been incorporated into inhibitors of various kinases, including PI3K/mTOR and Dopamine D4 receptors. The gem-difluoro group often serves to block a potential site of metabolism and can enhance binding affinity through favorable interactions within the kinase active site. While specific examples starting directly from this compound are proprietary or less common in open literature, the general strategy involves using this building block in a reductive amination step to construct a key intermediate. For example, in the synthesis of Dopamine D4 receptor antagonists, similar fluorinated piperidine scaffolds are reacted with aromatic aldehydes in a reductive amination protocol.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Identification: It is classified as an irritant, causing serious eye irritation. It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its strategic design, incorporating a gem-difluoro group adjacent to a carbonyl function within a piperidine ring, provides chemists with a powerful tool to enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates. The synthetic accessibility of this compound and the orthogonal reactivity of its ketone and amine functionalities allow for its efficient incorporation into complex molecular architectures. As the demand for more robust and effective therapeutics continues to grow, the use of strategically fluorinated building blocks like this compound is expected to play an increasingly important role in the future of drug discovery.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 4. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tactic to modulate and enhance the pharmacological properties of drug candidates. This technical guide provides an in-depth review of fluorinated piperidine derivatives, delving into their synthesis, the profound impact of fluorination on their physicochemical and pharmacological profiles, and their applications in modern drug discovery. We will explore the causal relationships behind synthetic strategies, the nuances of structure-activity relationships (SAR), and provide detailed experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.
The Rationale for Fluorinating Piperidine Derivatives
The introduction of fluorine into a piperidine ring is not a mere substitution; it is a strategic decision to leverage the unique properties of this halogen to overcome common drug development hurdles. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart a range of beneficial effects.[2][3]
Key Physicochemical and Pharmacokinetic Modifications:
-
Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life and reduce dosing frequency.[2]
-
Lipophilicity and Permeability: Fluorine substitution often enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, including the blood-brain barrier—a critical feature for central nervous system (CNS) drugs.[1][2]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This is a crucial parameter for optimizing interactions with biological targets and can be used to mitigate off-target effects, such as hERG channel affinity, a common cause of cardiotoxicity.[4][5]
-
Conformational Control: Fluorine's steric and electronic influence can lock the piperidine ring into a specific conformation, presenting a more rigid and biologically active shape to its target.[2] Studies have shown a preference for an axial orientation of fluorine in certain piperidine systems, a phenomenon driven by favorable dipole interactions.[4]
Synthetic Strategies for Accessing Fluorinated Piperidines
The synthesis of fluorinated piperidines can be challenging, but several robust methods have been developed. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Dearomatization-Hydrogenation of Fluoropyridines
A powerful and highly diastereoselective one-pot method for the synthesis of all-cis-(multi)fluorinated piperidines involves the dearomatization of fluoropyridine precursors followed by hydrogenation.[6] This approach overcomes the challenges of direct hydrogenation, which can be plagued by catalyst poisoning and hydrodefluorination.[6]
Experimental Protocol: General Procedure for the Dearomatization-Hydrogenation of Fluoropyridine Derivatives [6]
-
An oven-dried reaction vessel with a stirring bar is cooled to room temperature under a vacuum.
-
Activated 4 Å molecular sieves (50 mg) and the rhodium catalyst are added under air.
-
The vessel is purged with argon gas three times.
-
Dry tetrahydrofuran (1 M) and the fluoropyridine substrate (1.0 equiv.) are added.
-
4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) (2.0–4.0 equiv.) is added, and the vessel is pressurized with hydrogen gas.
-
The reaction is stirred at the appropriate temperature until completion.
-
Trifluoroacetic anhydride is added to trap the volatile fluorinated piperidine product.
Caption: Workflow for the dearomatization-hydrogenation of fluoropyridines.
Heterogeneous Hydrogenation of Fluoropyridines
A simpler and more robust method for the cis-selective hydrogenation of fluoropyridines utilizes a commercially available heterogeneous palladium catalyst. This protocol is notable for its tolerance to air and moisture.
Key Features:
-
Catalyst: Palladium on carbon (Pd/C) is a common choice.
-
Selectivity: Achieves chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems.
-
Trapping: In situ protection of the resulting fluorinated piperidine with groups like benzyloxycarbonyl (Cbz) is often employed to facilitate isolation.
Synthesis of Specific Derivatives: 4-Fluoropiperidine
The Balz-Schiemann reaction of 4-aminopyridine provides a direct, one-step route to 4-fluoropyridine, a precursor to 4-fluoropiperidine.[7]
Detailed Experimental Protocol for the Synthesis of 4-Fluoropyridine [7]
-
Charge a two-necked round-bottom flask with a 42% aqueous solution of HBF4.
-
Add 4-aminopyridine and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C to crystallize 4-pyridylammonium tetrafluoroborate.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 5-10 °C.
-
After the addition is complete, stir for an additional 30 minutes and then allow the reaction to warm to room temperature.
-
Slowly add the reaction mixture to a sodium bicarbonate solution to neutralize.
-
Extract the product with dichloromethane, dry the organic layers with anhydrous Na2SO4, and then with CaH2.
-
Remove the solvent by distillation and purify the product by vacuum transfer.
Pharmacological Implications and Structure-Activity Relationships
The introduction of fluorine can dramatically alter the pharmacological profile of a piperidine-containing molecule. Understanding these changes is key to rational drug design.
Impact on Biological Activity
Fluorination can enhance the desired biological activity and reduce off-target effects. For example, in the development of kinesin spindle protein (KSP) inhibitors, introducing a fluorine atom in the axial position of the piperidine ring increased basicity and efficacy, leading to the clinical candidate MK-0731.[4]
Table 1: Pharmacological Data of Selected Fluorinated Piperidine and Piperazine Derivatives
| Compound | Target/Assay | IC50/EC50 | Reference |
| Fluorinated Piperazine-Hydroxyethylamine Analog 13g | Plasmodium falciparum (Pf3D7) | 0.28 µM | [8] |
| Fluorinated Piperazine-Hydroxyethylamine Analog 14g | Plasmodium falciparum (Pf3D7) | 0.09 µM | [8] |
| Fluorinated Piperazine-Hydroxyethylamine Analog 13g | Plasmodium falciparum (PfDd2, chloroquine-resistant) | 0.11 µM | [8] |
| Fluorinated Piperazine-Hydroxyethylamine Analog 14g | Plasmodium falciparum (PfDd2, chloroquine-resistant) | 0.10 µM | [8] |
| Trifluoromethyl-modified cryptophycin | KB-3-1 cells (cytotoxicity) | Low picomolar range | [9] |
| 2'-fluoro-2'-deoxycytosine (FdC) | Hepatitis C Virus (HCV) | 5 µM (EC90) | [10] |
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies help to correlate the physicochemical properties of a series of compounds with their biological activity. While comprehensive QSAR studies specifically on diverse series of fluorinated piperidines are not abundant in the public literature, the principles from broader QSAR analyses of fluorinated compounds and piperidine derivatives are highly applicable.
Key Descriptors in QSAR Models for Fluorinated Piperidines:
-
Electrostatic Properties: The high electronegativity of fluorine significantly influences the electrostatic potential of the molecule, which is a key determinant in drug-receptor interactions.
-
Topological and Steric Parameters: The size and shape of the molecule, as well as the position of the fluorine atom, are critical for fitting into the binding pocket of a target protein.
-
Lipophilicity (logP): As previously discussed, this parameter is crucial for membrane permeability and can be finely tuned by fluorination.
Caption: Relationship between fluorinated piperidine derivatives, their properties, and biological response.
Applications in Drug Discovery
The unique properties of fluorinated piperidines have led to their incorporation into a wide range of therapeutic agents.
-
Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity and metabolic stability makes these derivatives ideal candidates for CNS drugs, which must cross the blood-brain barrier.
-
Oncology: Fluorinated compounds are frequently used in cancer therapeutics to improve efficacy. A trifluoromethyl-modified cryptophycin has shown high cytotoxicity against cancer cell lines.[9]
-
Infectious Diseases: Fluorinated piperazine derivatives have demonstrated potent antiplasmodial activity, making them promising leads for new antimalarial drugs.[8]
-
Local Anesthetics and Antiarrhythmics: The ability of fluorinated piperidines to modulate ion channel activity has been explored for the development of new local anesthetics and antiarrhythmic agents.[6]
Conclusion
The strategic incorporation of fluorine into piperidine scaffolds is a proven and powerful strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences the physicochemical and pharmacological properties of these derivatives, and by employing robust synthetic methodologies, researchers can rationally design and develop novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key considerations in this exciting and evolving field, with the aim of empowering scientists to harness the full potential of fluorinated piperidine derivatives in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis and biological evaluation of fluorinated cryptophycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of the Fluorine Keystone: Strategic Discovery and Synthesis of gem-Difluorinated Heterocycles in Modern Drug Development
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a uniquely powerful functional group. Its ability to act as a bioisosteric mimic of carbonyls and amides, coupled with its profound impact on local electronics, metabolic stability, and conformational preference, makes it an invaluable tool for drug designers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic considerations, and state-of-the-art synthetic methodologies for accessing gem-difluorinated heterocycles. We delve into the causality behind key synthetic choices, present detailed protocols for seminal transformations, and offer field-proven insights into navigating the challenges inherent in organofluorine chemistry.
The Strategic Imperative for the gem-Difluoro Group
Over a quarter of all FDA-approved drugs contain at least one fluorine atom, a testament to the transformative power of this humble halogen.[1] The fusion of fluorine with heterocyclic frameworks—themselves present in over 85% of small molecule pharmaceuticals—creates a powerful synergy for molecular optimization.[1] The gem-difluoro (CF₂) group is particularly noteworthy for several reasons:
-
Bioisosterism: The CF₂ group is a non-hydrolyzable bioisostere of a carbonyl or ketone group.[2][3][4] It mimics the steric profile and electrostatic potential of the C=O bond but is resistant to metabolic reduction or nucleophilic attack, enhancing the metabolic stability of a drug candidate.[5][6] It can also serve as a mimic for amide groups.[5]
-
Modulation of Physicochemical Properties: The two highly electronegative fluorine atoms act as powerful sigma-acceptors, profoundly lowering the pKa of adjacent functionalities and influencing hydrogen bonding capabilities. This can be crucial for optimizing target engagement or improving cell permeability.[6][7]
-
Conformational Control: The introduction of a CF₂ group can introduce unique stereoelectronic effects, such as the gauche effect, which can bias the conformational landscape of a molecule.[8] This provides a powerful tool for locking a molecule into a bioactive conformation to enhance potency.[8]
The logical relationship between the properties of the CF₂ group and its application in drug design is a foundational concept for its strategic deployment.
Caption: Core properties of the CF₂ group and their downstream effects in drug design.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of gem-difluorinated heterocycles can be broadly categorized into two main approaches: the de novo construction of the heterocyclic ring from a fluorinated building block, or the direct fluorination of a pre-existing heterocyclic scaffold. The choice of strategy is dictated by the availability of starting materials, functional group tolerance, and the desired position of the CF₂ moiety.
Caption: The two primary strategic approaches to synthesizing gem-difluorinated heterocycles.
Direct Fluorination of Heterocyclic Scaffolds
This "late-stage" approach is highly desirable as it allows for the modification of complex molecules. The primary targets for introducing a CF₂ group are existing carbonyl or active methylene positions.
The most direct route to a gem-difluoro group is the replacement of the oxygen atoms of a carbonyl. This is particularly effective for lactams and ketones adjacent to a heteroatom.
Causality: The choice of reagent is critical. Sulfur-based fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are commonly used. These reagents are effective because the reaction is driven by the formation of a highly stable sulfur-oxygen double bond. However, they are moisture-sensitive and can be hazardous, requiring careful handling.
Mechanism: The reaction proceeds via initial activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and elimination of a thionyl-based byproduct.
Caption: Simplified mechanism for deoxofluorination of a lactam using DAST.
For heterocycles containing a CH₂ group activated by adjacent heteroatoms or carbonyls (e.g., β-keto esters, malonates), direct electrophilic fluorination is a powerful strategy.
Causality: This method relies on generating a nucleophilic carbon (enolate or enamine) in situ, which then attacks an electrophilic fluorine source. The choice of fluorinating agent is key to success. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are highly effective, stable, and safer to handle than elemental fluorine.[9][10][11] The driving force is the transfer of a positively polarized fluorine atom from the N-F bond to the electron-rich carbon center.[10]
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Acronym | Structure/Type | Key Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | Highly effective, crystalline solid, good for fluorinating a wide range of C-nucleophiles.[9][12] |
| Selectfluor® | F-TEDA-BF₄ | Cationic N-F Reagent | Very powerful, highly stable, often used for less reactive substrates and electron-rich aromatics.[9][10][12] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent | Another effective and stable solid reagent.[9] |
De Novo Synthesis from Fluorinated Building Blocks
This approach involves constructing the heterocyclic ring using a starting material that already contains the CF₂ group. gem-Difluoroalkenes are particularly versatile and valuable building blocks in this context.[2][13]
Causality: gem-Difluoroalkenes possess unique electronic properties. The two fluorine atoms render the difluorinated carbon electrophilic and susceptible to nucleophilic attack, while the non-fluorinated carbon is nucleophilic.[2][13] This distinct reactivity allows for a wide range of selective transformations, including transition metal-catalyzed cross-couplings and annulation reactions.[2][14]
One elegant strategy involves the reaction of a difluorocarbene precursor with a suitable substrate to trigger a cascade cyclization. For instance, the reaction of enaminones with ethyl bromodifluoroacetate (a difluorocarbene source) can lead to the formation of gem-difluorinated furans under metal-free conditions.[15][16]
Mechanism: The reaction is proposed to proceed through the initial formation of a difluorocarbene, which undergoes cyclopropanation with the enaminone. The resulting aminocyclopropane intermediate is unstable and undergoes a regioselective C-C bond cleavage and subsequent cyclization to furnish the furan heterocycle.[15]
Caption: Workflow for the synthesis of gem-difluorinated furans via a cascade reaction.
Transition metal catalysis has revolutionized the use of gem-difluoroalkenes.[14] A significant challenge in these reactions is preventing β-fluoride elimination from organometallic intermediates, which leads to monofluorinated products.[2][14][17] Modern "fluorine-retentive" strategies have been developed to overcome this.[13]
Example - Pd/Cu Co-catalyzed Arylation: A palladium(II)/copper(I) co-catalyzed reaction of gem-difluoroalkenes with arylsulfonyl chlorides allows for a net arylation/isomerization sequence.[17] The key to retaining both fluorine atoms is that the β,β-difluoroalkyl–Pd intermediate is offered a lower-energy pathway—β-hydride elimination—which outcompetes the typical β-fluoride elimination.[17]
Field-Proven Methodologies & Protocols
The following protocols are representative of core, validated techniques in the synthesis of gem-difluorinated heterocycles.
Protocol 1: Deoxofluorination of a Piperidin-2-one Derivative
This protocol describes a typical procedure for converting a lactam to its gem-difluoro analogue using Deoxo-Fluor®.
Objective: To synthesize 2,2-difluoropiperidine from piperidin-2-one.
Materials:
-
Piperidin-2-one
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, add piperidin-2-one (1.0 equiv) to a flame-dried flask equipped with a magnetic stir bar. Dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous ethanol (approx. 0.1 equiv) to the solution.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 equiv) dropwise to the stirred solution. CAUTION: Deoxo-Fluor® is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-difluoropiperidine.
Self-Validation: The successful synthesis is confirmed by ¹⁹F NMR, which should show a characteristic signal for the CF₂ group, and by the disappearance of the carbonyl stretch in the IR spectrum.
Protocol 2: Synthesis of a 4,4-Difluoro-γ-lactam via Cascade Reaction
This protocol is adapted from methodologies involving the 1,4-addition of nitroalkanes to electrophilic gem-difluoroalkenes, followed by a reductive cyclization.[18]
Objective: To synthesize a 4,4-difluoro-pyrrolidin-2-one derivative.
Materials:
-
An appropriate electrophilic gem-difluoroalkene (1.0 equiv)
-
A nitroalkane (e.g., nitromethane, 1.2 equiv)
-
A non-nucleophilic base (e.g., DBU, 1.2 equiv)
-
Anhydrous THF
-
Raney Nickel (Ra-Ni) or alternative reduction system (e.g., Zn/HCl)
-
Methanol or Ethanol for reduction
Procedure:
-
1,4-Addition: a. To a stirred solution of the gem-difluoroalkene in anhydrous THF at 0 °C, add the nitroalkane. b. Add DBU dropwise and allow the mixture to warm to room temperature. Stir until the starting alkene is consumed (monitor by TLC). c. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. d. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude nitro-adduct. Purify if necessary.
-
Reductive Cyclization: a. Dissolve the purified nitro-adduct in methanol. b. Carefully add a slurry of activated Raney Nickel under a hydrogen atmosphere (or use an alternative chemical reduction method like zinc dust in acidic solution). c. Stir the reaction at room temperature until the nitro group is fully reduced. The reduction of the nitro group to an amine triggers a spontaneous intramolecular cyclization to form the lactam. d. Filter the catalyst (e.g., through Celite) and concentrate the filtrate. e. Purify the resulting crude product by column chromatography to afford the target 4,4-difluoro-γ-lactam.
Impact on Physicochemical Properties: A Quantitative Look
The introduction of a gem-difluoro group has a predictable and significant impact on the acidity and lipophilicity of a molecule, which are critical parameters in drug design.
Table 2: Exemplary Impact of gem-Difluorination on pKa and LogP Data is conceptually based on studies of saturated O-heterocycles and carbocycles.[6][7]
| Parent Structure | Modified Structure | ΔpKa (Acid) | ΔLogP (Anilide) | Rationale |
| Cyclohexane Carboxylic Acid | 4,4-Difluorocyclohexane Carboxylic Acid | -0.6 | -0.2 to -0.5 | Strong inductive electron withdrawal by CF₂ stabilizes the carboxylate anion, increasing acidity (lower pKa). Increased polarity decreases lipophilicity.[6] |
| Tetrahydropyran-4-carboxylic Acid | 3,3-Difluorotetrahydropyran-4-carboxylic Acid | -0.8 to -1.2 | +0.1 to +0.4 | The combined inductive effects of the ring oxygen and the CF₂ group significantly increase acidity. The effect on lipophilicity is complex; intramolecular interactions can shield polarity, sometimes increasing LogP.[6][7] |
Conclusion and Future Outlook
The synthesis of gem-difluorinated heterocycles has matured from a niche academic pursuit into a mainstream strategy in pharmaceutical and agrochemical research. The development of safer, more selective fluorinating reagents and novel catalytic methods, particularly those that are "fluorine-retentive," has greatly expanded the synthetic toolbox.[13] Future innovations will likely focus on enantioselective methods for installing CF₂ groups, further development of C-H functionalization to introduce the motif, and the application of flow chemistry to handle hazardous reagents more safely. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the strategic deployment of the gem-difluoro group will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Arylation of gem -difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05192F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3,3-Difluoropiperidin-4-one Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Spectroscopic Landscape of a Novel Fluorinated Piperidine
3,3-Difluoropiperidin-4-one hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups adjacent to a carbonyl moiety within a piperidine scaffold can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
I. Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will dictate its spectroscopic signature:
-
Piperidine Ring: A six-membered saturated heterocycle.
-
Gem-Difluoro Group: Two fluorine atoms attached to the same carbon (C3).
-
Ketone Group: A carbonyl group at the C4 position.
-
Hydrochloride Salt: The piperidine nitrogen is protonated and associated with a chloride ion.
These features will give rise to characteristic signals in the various spectroscopic techniques discussed herein.
Introduction: The Strategic Value of the Gem-Difluoro Ketone Moiety
An In-Depth Technical Guide to the Reactivity and Stability of α,α-Difluoro Ketones
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Among the various fluorinated motifs, the α,α-difluoro ketone has emerged as a uniquely valuable functional group. Its potent electron-withdrawing nature profoundly alters the adjacent carbonyl's chemical properties, creating a powerful tool for medicinal chemists.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and stability of α,α-difluoro ketones, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this moiety for therapeutic innovation. We will delve into the causality behind its unique behavior, from its propensity for hydration to its role as a covalent warhead in enzyme inhibition, providing a robust framework for its rational application.
I. Synthetic Avenues to α,α-Difluoro Ketones
The synthesis of α,α-difluoro ketones can be broadly approached through two main strategies: direct fluorination of a ketone or its precursor, or the use of pre-difluorinated building blocks. The choice of method is often dictated by substrate scope, functional group tolerance, and the availability of starting materials.
Direct Electrophilic Fluorination
One common method involves the direct α,α-difluorination of a ketone using a potent electrophilic fluorinating agent. Reagents like Selectfluor® (F-TEDA-BF₄) are frequently employed for this transformation.
Causality of Experimental Choice: This method is advantageous when the parent ketone is readily available. The reaction proceeds via the enol or enolate form of the ketone. For β-dicarbonyl compounds, which have a higher enol content, fluorination can occur under mild conditions.[3][4] However, the reactivity is governed by a combination of steric and electronic effects, and achieving selective difluorination without monofluorination or other side reactions requires careful optimization.[3][4]
Deoxyfluorination of 1,2-Diketones
The conversion of a carbonyl group to a gem-difluoro group can be achieved using deoxofluorinating reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor are effective for transforming ketones into gem-difluorides.[5][6][7] This approach is particularly useful for converting 1,2-diketones or α-hydroxy ketones into the desired α,α-difluoro ketone.
Building Block Approaches
Synthesizing the motif from pre-fluorinated precursors offers excellent control and is often more versatile. A prominent strategy involves generating α,α-difluoroenolate nucleophiles in situ and trapping them with an appropriate electrophile.
-
From Pentafluoro-gem-diols: Highly fluorinated gem-diols can serve as precursors to difluoroenolates. In the presence of a base like cesium fluoride (CsF), these diols can undergo a facile release of trifluoroacetate, generating a reactive difluoroenolate that can be used in subsequent reactions, such as aldol or Mannich-type additions.[8][9][10][11] This method is mild and avoids the need to handle highly reactive or unstable difluoroenolate reagents directly.[9][11]
II. The Core of Reactivity: An Electrophilic Powerhouse
The defining characteristic of an α,α-difluoro ketone is the exceptionally high electrophilicity of its carbonyl carbon. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which is relayed to the carbonyl group, making it highly susceptible to nucleophilic attack.[1][2]
Caption: Enhanced electrophilicity and hydration of α,α-difluoro ketones.
Hydration and Gem-Diol Formation
A direct consequence of this enhanced electrophilicity is a pronounced tendency to undergo hydration. In the presence of moisture, α,α-difluoro ketones rapidly and reversibly form stable gem-diol (hydrate) structures.[3][4] In many cases, the equilibrium lies significantly in favor of the hydrated form, and the compound may be isolated as the gem-diol.[1][2] This is a critical consideration during synthesis, purification, and characterization, as spectroscopic data (e.g., NMR) will reflect the structure of the hydrate.[2][3]
Reactivity with Nucleophiles
The primary mode of reactivity for α,α-difluoro ketones is addition to the carbonyl. This heightened reactivity makes them excellent electrophiles for a variety of nucleophiles.
-
Serine/Threonine Hydroxyls: In a biological context, this is their most important reaction. The hydroxyl group of a serine or threonine residue in an enzyme's active site can attack the carbonyl to form a stable, covalent hemiketal adduct.[12][13]
-
Cysteine Thiols: Similarly, the thiol group of a cysteine residue can form a stable hemithioketal.
-
Carbon Nucleophiles: As demonstrated in their synthesis, difluoroenolates readily react with electrophiles like imines to form new carbon-carbon bonds, yielding structures such as α,α-difluoro-β-amino ketones.[8][10]
Caption: General reaction scheme of an α,α-difluoro ketone with a nucleophile.
III. Stability Profile: A Tale of Two Contexts
The stability of α,α-difluoro ketones is highly dependent on their chemical environment and substitution pattern. While the gem-difluoro group itself is generally robust, the reactivity of the adjacent carbonyl dictates the molecule's overall lability.
Chemical Stability
Generally, the C-F bonds are exceptionally strong, making the difluoromethylene group itself chemically inert under most conditions. However, certain α-substituted derivatives can be unstable. For instance, α-iodo-α,α-difluoromethyl ketones are noted to be unstable to storage and are typically used immediately in subsequent reactions.[9] The stability is also pH-dependent; while stable under neutral or acidic conditions, strong basic conditions can promote enolization or other degradation pathways.
Metabolic and Serum Stability
For drug development professionals, stability in a biological milieu is paramount. Studies on α,α-difluoro-β-amino and β-hydroxy ketones have provided crucial insights into their pharmacokinetic profiles. Many of these compounds exhibit good to moderate stability in rat serum.[8][10][14] However, stability can be significantly influenced by the surrounding molecular structure. For example, in one study, compounds bearing a naphthyl ring were found to be generally less stable.[8][10] Conversely, microsomal stability appears to be lower, with many α,α-difluoro-β-amino ketones showing high instability in the presence of rat liver microsomes, suggesting they are susceptible to metabolic degradation.[14]
| Compound Class | R¹ Group | R² Group | Stability in Rat Serum (30 min) | Reference |
| α,α-Difluoro-β-amino ketone | Naphthyl | H | Unstable (>50% decomposition) | [8] |
| α,α-Difluoro-β-amino ketone | Phenyl | H | Moderately Stable (50-75% remaining) | [10] |
| α,α-Difluoro-β-amino ketone | 4-Chlorophenyl | H | Stable (>75% remaining) | [8] |
| α,α-Difluoro-β-amino ketone | Thienyl | H | Stable (>75% remaining) | [10] |
This table summarizes representative data. Stability is highly structure-dependent.
IV. Applications in Drug Discovery
The unique reactivity profile of α,α-difluoro ketones makes them particularly suitable for two key applications in medicinal chemistry: as enzyme inhibitors and as peptide isosteres.
Covalent Inhibitors of Hydrolytic Enzymes
This is arguably the most significant application of the α,α-difluoro ketone motif. Many classes of enzymes, including proteases (serine, cysteine, aspartyl) and esterases, utilize a nucleophilic residue in their active site to hydrolyze peptide or ester bonds via a tetrahedral intermediate.[12][15] Because the hydrated form of an α,α-difluoro ketone is a stable, non-hydrolyzable mimic of this tetrahedral transition state, it can act as a potent transition-state analogue inhibitor.[12][13] The ketone forms a reversible, yet highly stable, covalent hemiketal bond with the active site serine or threonine, effectively inactivating the enzyme.[2][12][13] This has made them compelling "warheads" for designing highly potent and selective inhibitors for enzymes implicated in diseases ranging from viral infections to cancer.[2][12]
Caption: Mechanism of enzyme inhibition by an α,α-difluoro ketone.
Peptide Bond Isosteres
The difluoromethylene group (CF₂) is considered a bioisostere of an oxygen atom or a carbonyl group.[16] Furthermore, the related fluoroalkene moiety can serve as a non-hydrolyzable mimic of a peptide bond, helping to improve the metabolic stability and cell permeability of peptide-based drugs.[17][18] While not a direct application of the ketone, the synthetic accessibility of α,α-difluoro ketones makes them valuable intermediates for creating these and other complex fluorinated peptide isosteres.
V. Experimental Protocol: Synthesis of an α,α-Difluoro-β-amino Ketone
The following protocol is a representative example of synthesizing an α,α-difluoro-β-amino ketone from an N-Boc-α-amidosulfone and a pentafluoro-gem-diol, demonstrating the utility of the trifluoroacetate release strategy.[8][10]
Objective: To synthesize an α,α-difluoro-β-amino ketone via the in situ generation of a difluoroenolate and an imine.
Materials:
-
Cesium Fluoride (CsF)
-
Pyridine (anhydrous)
-
N-Boc-α-amidosulfone (e.g., tert-butyl 4-chlorophenyl(phenylsulfonylmethyl)carbamate)
-
Pentafluoro-gem-diol (e.g., 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-aryl-butan-1-one)
-
Round-bottom flask and standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Activator Preparation: Add CsF (6.0 equivalents) to a flame-dried round-bottom flask. Heat the flask under vacuum for 30 minutes at 110 °C to ensure it is completely dry.
-
Allow the flask to cool to room temperature and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous pyridine (volume dependent on scale) and stir the mixture at 60 °C for 30 minutes.
-
Imine Precursor Addition: In a separate vial, dissolve the N-Boc-α-amidosulfone (2.5 equivalents) in anhydrous pyridine. Add this solution to the CsF mixture.
-
Stir the resulting reaction mixture at 60 °C for 1 hour. This step facilitates the in situ generation of the imine from the amidosulfone.
-
Enolate Precursor Addition: Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve the pentafluoro-gem-diol (1.0 equivalent) in anhydrous pyridine.
-
Add the solution of the gem-diol dropwise to the reaction mixture via syringe pump over 1 hour. This slow addition is crucial to control the reaction rate and minimize side products, as the difluoroenolate is generated and consumed in this step.
-
Reaction Completion & Quench: Once the addition is complete, allow the reaction to stir at 0 °C for an additional period, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield the desired α,α-difluoro-β-amino ketone.
Conclusion and Future Outlook
The α,α-difluoro ketone is more than just a functional group; it is a strategic element that imparts unique and powerful properties upon a molecule. Its heightened electrophilicity, which leads to stable hydrate formation and potent reactivity with biological nucleophiles, underpins its success as a transition-state analogue inhibitor. While its metabolic stability requires careful consideration and structural optimization, the synthetic accessibility and predictable reactivity of this moiety ensure its continued prominence in the toolkits of medicinal chemists and chemical biologists. Future research will likely focus on expanding the synthetic methods to access ever more complex and diverse α,α-difluoro ketones and on further elucidating the structure-stability relationships to better predict and control their pharmacokinetic profiles, solidifying their role in the development of next-generation covalent therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
An In-Depth Technical Guide to the Potential Biological Activity of Difluoropiperidine Compounds
The incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, a strategy proven to enhance pharmacological profiles and overcome drug development hurdles.[1][2] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[3] When applied to privileged scaffolds like the piperidine ring, a motif prevalent in over twenty classes of pharmaceuticals, the results can be transformative.[4][5][6] This guide provides a deep dive into the biological potential of difluoropiperidine compounds, exploring how the introduction of a gem-difluoro group modulates molecular properties to create potent and selective therapeutic candidates. We will examine the causality behind experimental design, provide detailed protocols for biological evaluation, and present data-driven insights for researchers, scientists, and drug development professionals.
The Difluoropiperidine Scaffold: Modulating Core Physicochemical Properties
The substitution of two hydrogen atoms with fluorine on a single carbon of the piperidine ring (gem-difluorination) is not a trivial alteration. It induces profound, predictable changes in the molecule's fundamental properties, which are critical levers in drug design.
Basicity (pKa) Attenuation
The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen.[7] This reduction in basicity is a crucial advantage, as high basicity is often linked to off-target effects, such as hERG channel affinity (a key cardiotoxicity liability), and poor cell permeability.[8][9] By lowering the pKa, difluoropiperidine compounds are less likely to be protonated at physiological pH, which can improve oral absorption and overall pharmacokinetic profiles.[7][10]
Lipophilicity and Membrane Permeability
Fluorine substitution typically increases a molecule's lipophilicity (logP), a property that can enhance its ability to cross biological membranes, including the blood-brain barrier (BBB).[11] This is particularly valuable for drugs targeting the central nervous system (CNS).[12] However, the relationship is nuanced; the decrease in basicity also influences the distribution coefficient at physiological pH (logD), and the overall effect on permeability must be empirically determined.[13]
Metabolic Stability
The C-F bond is exceptionally strong and resistant to oxidative metabolism by enzymes like cytochrome P450. Replacing metabolically vulnerable C-H bonds with C-F bonds can dramatically increase a drug's metabolic half-life, leading to improved bioavailability and potentially less frequent dosing regimens.[6]
Conformational Control
The introduction of fluorine can create stabilizing gauche effects and charge-dipole interactions, which can lock the piperidine ring into a specific, more biologically active conformation.[14][15] This conformational rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
Caption: Key physicochemical and therapeutic consequences of gem-difluorination.
Biological Activities and Therapeutic Potential
The modulated properties of difluoropiperidines make them valuable scaffolds for a range of therapeutic targets. Their application has been particularly successful in areas requiring high specificity and favorable pharmacokinetic profiles.
Central Nervous System (CNS) Disorders
The ability of fluorine to increase lipophilicity and BBB penetration makes difluoropiperidines attractive for CNS targets.[11] A notable example is the development of novel antagonists for the Dopamine D4 receptor (D4R), a target implicated in neuropsychiatric disorders.
Researchers have synthesized and characterized series of 3,3-difluoro and 4,4-difluoropiperidine ethers as potent and selective D4R antagonists.[16] Structure-activity relationship (SAR) studies revealed that the 4,4-difluoropiperidine scaffold, in particular, could lead to compounds with exceptional binding affinity and selectivity.[17] For instance, compound 14a from one such study displayed a Ki of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).[17]
Table 1: Structure-Activity Relationship (SAR) Data for select 4,4-Difluoropiperidine D4R Antagonists
| Compound | R Group | D4R Ki (nM)[16][17] | cLogP[16] | CNS MPO Score[16] |
|---|---|---|---|---|
| 9g | 4-Fluorophenoxy | 118 | >5.0 | <4.0 |
| 9j | 4-Cyanophenoxy | 2.5 | 3.03 | >5.0 |
| 9m | 4-Cyano-3-fluorophenoxy | 21 | <3.1 | >5.0 |
| 14a | (Specific bicyclic heteroaryl) | 0.3 | N/A | N/A |
CNS MPO (Central Nervous System Multiparameter Optimization) score is a metric used to predict the likelihood of a compound having favorable BBB penetration and CNS drug-like properties. A score >4 is generally desired.
The data clearly illustrates the iterative process of drug design. Initial compounds like 9g showed modest binding but poor CNS MPO scores due to high lipophilicity.[16] The introduction of a cyano group in 9j dramatically improved potency and the CNS MPO score by lowering the cLogP, demonstrating a successful optimization strategy.[16]
Caption: Simplified D4 receptor signaling and point of antagonist intervention.
Enzyme Inhibition
The strong electron-withdrawing effect of the difluoro group can render adjacent functional groups more electrophilic, making them potent inhibitors of enzymes, particularly proteases and kinases.[18]
A prominent example is Padnarsertib (KPT-9274) , a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) that incorporates a 4,4-difluoropiperidine moiety.[19] This compound is under investigation for the treatment of various cancers. The difluoropiperidine group in Padnarsertib likely contributes to its overall physicochemical properties, metabolic stability, and binding interactions within the active sites of its target enzymes.
Bioisosteric Replacement
In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group while retaining similar biological activity.[20][21] The difluoromethyl group (-CHF₂) is a known bioisostere for hydroxyl (-OH) or thiol (-SH) groups, and the difluoromethylene group (-CF₂-) can act as a bioisostere for an ether oxygen (-O-) or a carbonyl group (C=O).[9] Incorporating a difluoropiperidine ring can be seen as a more complex, scaffold-level bioisosteric replacement for other cyclic systems, offering a unique combination of modulated basicity, lipophilicity, and conformational preference that may not be achievable with simpler rings.[22][23]
Experimental Evaluation of Difluoropiperidine Compounds
A rigorous and systematic evaluation is essential to validate the biological activity and therapeutic potential of novel difluoropiperidine compounds. The protocols described below represent self-validating systems for assessing key pharmacological parameters.
Caption: General workflow for the evaluation of difluoropiperidine derivatives.
Protocol: Competitive Radioligand Binding Assay for D4 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human Dopamine D4 receptor (hD4R) by measuring its ability to compete with a known radioligand. The methodology is based on standard practices described in the literature.[16][17]
Objective: To calculate the inhibitory constant (Ki) of a test difluoropiperidine compound.
Materials:
-
Cell membranes from HEK293 cells stably expressing hD4R.
-
Radioligand: [³H]N-methylspiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Stock solutions in 100% DMSO.
-
Positive Control: A known D4R antagonist (e.g., L-745,870).
-
Non-specific binding (NSB) control: Haloperidol (10 µM final concentration).
-
96-well microplates and glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds and positive control in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Causality Explanation: Incubation allows the binding reaction between the receptor, radioligand, and competitor compound to reach a steady state, which is essential for accurate affinity measurement.
-
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Causality Explanation: Rapid filtration and washing are critical to separate bound from unbound radioligand without significantly disturbing the binding equilibrium.
-
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance. Poor microsomal stability was a noted issue for some difluoropiperidine series.[16][17]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Test Compound (1 µM final concentration).
-
Positive Control: A compound with known high clearance (e.g., Verapamil).
-
Negative Control: A compound with known low clearance (e.g., Warfarin).
-
Acetonitrile with an internal standard for reaction quenching and sample preparation.
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Reaction Initiation: Add the test compound to the HLM mix. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Causality Explanation: NADPH is an essential cofactor for CYP450 enzyme activity. The regenerating system ensures its continuous supply throughout the incubation period. A parallel incubation without the NADPH system serves as a control for non-enzymatic degradation.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile and an internal standard. Vortex and centrifuge to precipitate the proteins.
-
Causality Explanation: Cold acetonitrile stops the enzymatic reaction instantly and precipitates proteins that would otherwise interfere with the LC-MS/MS analysis. The internal standard corrects for variations in sample processing and instrument response.
-
-
Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein: Clᵢₙₜ = (0.693 / t₁/₂) * (1 / [microsomal protein concentration]).
-
Conclusion and Future Outlook
Difluoropiperidine compounds represent a powerful and versatile class of molecules in the drug discovery arsenal. The strategic incorporation of a gem-difluoro group provides medicinal chemists with a reliable tool to modulate key drug-like properties, including basicity, metabolic stability, and conformational preference. This has led to the successful development of highly potent and selective tool compounds and clinical candidates targeting a range of biological entities, particularly within the CNS.[17][19] While challenges such as optimizing metabolic stability and plasma protein binding remain, the foundational principles are clear.[16] Future research will undoubtedly continue to leverage the unique attributes of the difluoropiperidine scaffold to design next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Padnarsertib - Wikipedia [en.wikipedia.org]
- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ctppc.org [ctppc.org]
- 22. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of 3,3-Difluoropiperidin-4-one Hydrochloride in Modern Medicinal Chemistry: A Guide to Application and Synthetic Protocols
Introduction: The Fluorine Advantage in Piperidine Scaffolds
In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. However, the relentless pursuit of improved drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has driven chemists to explore subtle yet powerful modifications of this privileged structure. Among these, the introduction of fluorine atoms has emerged as a transformative strategy.
This guide focuses on a particularly valuable building block: 3,3-Difluoropiperidin-4-one hydrochloride . The strategic placement of a gem-difluoro group at the 3-position of the piperidone core offers a sophisticated tool for medicinal chemists to address common challenges in drug development, such as metabolic instability and off-target activity. The electron-withdrawing nature of the difluoromethylene (CF2) group can profoundly influence the molecule's local electronics, lipophilicity, and metabolic fate, providing a pathway to fine-tune the properties of a lead compound. This document provides an in-depth exploration of the physicochemical rationale, synthetic utility, and practical application of this versatile scaffold.
Physicochemical Insights: The Impact of gem-Difluorination
The introduction of a CF2 group adjacent to the carbonyl and the piperidine nitrogen is not a trivial substitution. It imparts a unique set of physicochemical properties that can be leveraged to overcome common drug discovery hurdles. The primary effects are rooted in the high electronegativity of fluorine, leading to significant inductive effects.
A comparative analysis of the predicted properties of piperidin-4-one versus its 3,3-difluoro counterpart reveals the strategic advantages of this modification:
| Property | Piperidin-4-one (Parent) | 3,3-Difluoropiperidin-4-one | Rationale for Change |
| pKa of Piperidine Nitrogen | ~8.5 - 9.0 | ~6.0 - 6.5 | The potent electron-withdrawing inductive effect of the adjacent CF2 group significantly reduces the basicity of the secondary amine.[2] |
| LogP (Lipophilicity) | ~ -0.4 | ~ 0.1 - 0.5 | While often counterintuitive, gem-difluorination can lead to a modest increase in lipophilicity. This is a complex interplay of reduced basicity and altered solvation properties.[2] |
| Metabolic Stability | Susceptible to C-H oxidation at C3 | Enhanced | The CF2 group acts as a "metabolic shield," blocking a potential site of cytochrome P450-mediated oxidation, a common metabolic liability for piperidine rings. |
| Dipole Moment | Lower | Higher | The C-F bonds introduce a strong local dipole, which can be exploited to form favorable interactions with polar residues in a protein binding pocket. |
This modulation of pKa is particularly noteworthy. By lowering the basicity, the proportion of the ionized form of the molecule at physiological pH (7.4) is reduced. This can lead to improved cell permeability and oral bioavailability, while still retaining sufficient aqueous solubility for formulation.
Synthesis of the Core Scaffold: A Plausible Synthetic Route
While this compound is commercially available from various suppliers, understanding its synthesis provides valuable insights into its chemistry. A robust and scalable synthesis is crucial for its application in drug development programs. Below is a proposed synthetic pathway based on established chemical transformations, such as the Dieckmann condensation.[3][4][5][6][7]
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate
-
Rationale: This step constructs the acyclic carbon-nitrogen backbone of the piperidine ring. N-benzyl protection is used as it is robust and can be removed under standard hydrogenolysis conditions in the final step.
-
Procedure: To a solution of N-benzylamine (1.0 equiv.) in ethanol at 0 °C, slowly add ethyl acrylate (2.2 equiv.). Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography, though it is often of sufficient purity to be carried forward.
Step 2: α,α-Difluorination of the Diester
-
Rationale: This is the key step for introducing the gem-difluoro motif. An electrophilic fluorinating agent is used to fluorinate the enolate generated from the diester.[8][9] N-Fluorobenzenesulfonimide (NFSI) is a common and effective reagent for this transformation.
-
Procedure: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the diethyl N-benzyl-3,3'-iminodipropionate (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (2.2 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. In a separate flask, dissolve NFSI (2.5 equiv.) in anhydrous THF. Add the NFSI solution to the enolate solution dropwise. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight. Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.
Step 3: Dieckmann Condensation
-
Rationale: This intramolecular cyclization forms the 6-membered piperidone ring. A strong base is used to generate an enolate which then attacks the second ester carbonyl.[3][5][7]
-
Procedure: To a suspension of sodium hydride (1.5 equiv., 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere, add the difluorinated diester (1.0 equiv.) dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours until TLC or LC-MS indicates the consumption of the starting material. Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH4Cl. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to give the crude β-keto ester.
Step 4: Hydrolysis and Decarboxylation
-
Rationale: The β-keto ester formed in the previous step is unstable and is readily hydrolyzed and decarboxylated under acidic conditions to yield the desired ketone.
-
Procedure: Dissolve the crude product from the previous step in a mixture of 6 M hydrochloric acid and dioxane (1:1). Heat the mixture to reflux (approx. 100 °C) for 4-8 hours. Monitor the reaction by LC-MS for the disappearance of the intermediate.
Step 5: Debenzylation and Salt Formation
-
Rationale: The final step removes the N-benzyl protecting group via catalytic hydrogenation. The reaction is performed in the presence of hydrochloric acid to directly yield the desired hydrochloride salt.
-
Procedure: Cool the reaction mixture from the previous step to room temperature and transfer to a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) (5-10 mol% catalyst loading). Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Key Synthetic Transformations and Protocols
The true utility of this compound lies in its capacity to be readily derivatized at both the ketone and the secondary amine, allowing for the rapid generation of diverse compound libraries.
Protocol 2: Reductive Amination of the Ketone
-
Rationale: This is one of the most powerful methods for converting the ketone into a diverse range of secondary and tertiary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent that is ideal for this transformation, as it can be performed as a one-pot procedure.
-
Procedure:
-
To a stirred suspension of this compound (1.0 equiv.) and a primary or secondary amine (1.2 equiv.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add triethylamine (1.1 equiv.) to liberate the free base.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (Na(OAc)3BH) (1.5 equiv.) portion-wise. The reaction is often mildly exothermic.
-
Stir at room temperature for 12-24 hours. Monitor by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 3: N-Arylation of the Piperidine Nitrogen (Buchwald-Hartwig Amination)
-
Rationale: The Buchwald-Hartwig cross-coupling reaction is a highly versatile method for forming C-N bonds, enabling the introduction of a wide array of (hetero)aryl groups onto the piperidine nitrogen. The choice of palladium catalyst, ligand, and base is critical for success, especially with potentially challenging substrates.
-
Procedure:
-
In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the aryl halide (or triflate) (1.1 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring until the starting materials are consumed as judged by LC-MS (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Case Studies in Drug Discovery
The true measure of a chemical building block is its successful application in the synthesis of bioactive molecules. The 3,3-difluoropiperidine scaffold has been employed in several therapeutic areas, demonstrating its versatility.
Case Study 1: Dopamine D4 Receptor Antagonists for CNS Disorders
The dopamine D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders. Researchers have explored the use of difluoropiperidine scaffolds to develop potent and selective D4 antagonists.[10] The gem-difluoro group at the 3-position can modulate the pKa of the piperidine nitrogen, influencing the molecule's ability to cross the blood-brain barrier and its off-target liability profile (e.g., hERG inhibition).
In one study, a series of 3,3-difluoropiperidine ethers were synthesized and evaluated for their D4 receptor binding affinity.[10] The synthesis involved initial N-Boc protection of a 3,3-difluoropiperidine precursor, followed by functionalization and subsequent deprotection and derivatization, showcasing the utility of the core scaffold in building complex molecules for CNS targets.
Case Study 2: Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are an established class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. The development of novel DPP-4 inhibitors often focuses on achieving high potency and selectivity, along with a good pharmacokinetic profile. A series of DPP-4 inhibitors incorporating a 5,5-difluoropiperidin-2-one moiety attached to a diaminopyrrolidine core has been reported.[11] While not the 4-one, this example highlights the favorable properties imparted by the gem-difluoro group in a piperidine ring system within the context of metabolic diseases. The addition of the gem-difluoro substituent to the lactam was found to improve overall DPP-4 inhibition.[11] This suggests that 3,3-Difluoropiperidin-4-one could serve as a valuable starting point for designing novel inhibitors targeting enzymes involved in metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Alkylation of 3,3-Difluoropiperidin-4-one Hydrochloride
Abstract
This document provides detailed protocols for the N-alkylation of 3,3-difluoropiperidin-4-one hydrochloride, a critical building block in modern medicinal chemistry. The strategic introduction of fluorine atoms, particularly the gem-difluoro group adjacent to a carbonyl, can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, such as metabolic stability and binding affinity.[1][2] This guide offers two robust, field-proven methods for N-alkylation: Reductive Amination and Direct Alkylation with Alkyl Halides . Each protocol is presented with step-by-step instructions, an explanation of the underlying chemical principles, and key insights for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the synthesis of N-substituted 3,3-difluoropiperidin-4-one derivatives.
Introduction & Scientific Background
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[3] The introduction of a gem-difluoro group at the C3 position offers a unique bioisosteric replacement for a carbonyl group, enhancing metabolic stability and influencing the conformation of the piperidine ring.[1][2] The electron-withdrawing nature of the fluorine atoms also impacts the reactivity of the adjacent ketone and the basicity of the ring nitrogen, making tailored synthetic protocols essential.
3,3-Difluoropiperidin-4-one is typically supplied as a hydrochloride salt to improve its stability and handling. A critical first step in any N-alkylation protocol is the in situ neutralization of this salt to liberate the free secondary amine, which serves as the active nucleophile. This is accomplished by the addition of a suitable base. The choice of base is crucial to avoid side reactions and ensure efficient conversion.
This guide details two primary N-alkylation strategies, chosen for their versatility, efficiency, and broad substrate scope.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an enamine intermediate with an aldehyde or ketone, followed by reduction. This method is exceptionally versatile for introducing a wide variety of alkyl substituents.
-
Direct Alkylation: A classical nucleophilic substitution (SN2) reaction with an alkyl halide. This approach is straightforward and effective for introducing primary and some secondary alkyl groups.[4]
General Workflow Overview
The following diagram illustrates the general synthetic pathways described in this application note.
Caption: General workflows for N-alkylation.
Protocol 1: Reductive Amination
Reductive amination is a highly reliable and versatile method for N-alkylation. The reaction proceeds by first forming an intermediate enamine between the piperidone nitrogen and an aldehyde or ketone, which is then reduced in situ by a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for the enamine over the ketone, and tolerant of the slightly acidic conditions that favor enamine formation.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercially Available |
| Aldehyde or Ketone (e.g., Isobutyraldehyde) | Reagent Grade | Commercially Available |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Commercially Available |
| Triethylamine (Et₃N) | ≥99%, Redistilled | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Free Base Generation: Add triethylamine (Et₃N) (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature. The mixture should become a clear solution as the free base is formed.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture and stir for 30 minutes. This allows for the formation of the enamine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Key Considerations & Mechanistic Insights
-
Choice of Base: Triethylamine is a suitable organic base that is strong enough to deprotonate the hydrochloride salt but generally does not interfere with the subsequent steps.
-
Reducing Agent: NaBH(OAc)₃ is specifically chosen for its mildness and selectivity. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to unwanted byproducts.
-
Order of Addition: It is crucial to allow the enamine to form before adding the reducing agent to maximize the yield of the desired N-alkylated product.
Caption: Reductive amination mechanism overview.
Protocol 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via an SN2 pathway is a straightforward method for attaching unhindered primary or activated secondary alkyl groups (e.g., benzyl, allyl). The reaction requires a base to neutralize the hydrochloride salt and to scavenge the proton released during the alkylation.[4] A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal as it minimizes side reactions and is easily removed during work-up.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercially Available |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, Powdered | Commercially Available |
| Acetonitrile (MeCN) or DMF | Anhydrous, ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate | ACS Grade | N/A |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a stirrable suspension (approx. 0.2 M).
-
Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.3 eq) to the suspension.[4]
-
Reaction: Heat the mixture to 60-80 °C (or reflux for MeCN) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with MeCN or EtOAc.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with water, followed by brine. This removes any remaining inorganic salts and DMF if it was used as the solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Key Considerations & Troubleshooting
-
Choice of Solvent: Acetonitrile is often a good first choice. For less reactive alkyl halides, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can be used to increase the reaction rate.
-
Base: Using at least 2 equivalents of K₂CO₃ is essential. One equivalent neutralizes the starting hydrochloride salt, and the second equivalent neutralizes the H-X acid formed during the alkylation, driving the reaction to completion.
-
Quaternization: Over-alkylation to form a quaternary ammonium salt is a potential side reaction. This can be minimized by avoiding a large excess of the alkylating agent and by adding it slowly if necessary.[4]
-
Halide Reactivity: The reactivity of the alkyl halide follows the trend I > Br > Cl. For less reactive alkyl chlorides, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction via an in situ Finkelstein reaction.[7]
Summary of Protocols & Data
The choice between reductive amination and direct alkylation depends on the desired substituent. The table below provides a general guide for selecting the appropriate method.
| Method | Suitable Alkylating Agents | Key Advantages | Key Limitations |
| Reductive Amination | Aldehydes (primary alkyl groups), Ketones (secondary alkyl groups) | Broad scope, mild conditions, avoids quaternization | Requires a carbonyl compound, more reagents needed |
| Direct Alkylation | Primary halides (methyl, ethyl, benzyl), activated secondary halides | Simple procedure, fewer reagents | Limited to SN2-active halides, risk of over-alkylation |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkylating agents are often toxic and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. Handle in a dry environment.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The N-alkylation of this compound is a fundamental transformation for creating novel chemical entities for drug discovery. The reductive amination and direct alkylation protocols detailed in this application note provide robust and versatile methods to achieve this goal. Careful consideration of the desired substituent, choice of reagents, and reaction conditions will enable researchers to successfully synthesize a wide array of N-substituted 3,3-difluoropiperidin-4-one derivatives for further investigation.
References
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
Application Note: Reductive Amination of 3,3-Difluoropiperidin-4-one Hydrochloride for the Synthesis of Novel Amine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3,3-Difluoro-4-aminopiperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of marketed drugs and clinical candidates. The strategic introduction of fluorine atoms onto this scaffold can profoundly enhance a molecule's pharmacokinetic and physicochemical properties.[1][2] Fluorine, being the most electronegative element, can alter electron distribution, thereby impacting pKa, metabolic stability, membrane permeability, and binding affinity.[1][2]
Specifically, the 3,3-difluoropiperidine-4-amine framework is of significant interest. The gem-difluoro group at the C-3 position introduces a strong dipole and can enforce specific ring conformations, which may lead to more rigid structures that can be designed to fit precisely into protein binding pockets.[3][4] This application note provides a detailed technical guide for the synthesis of 4-substituted-3,3-difluoropiperidines via reductive amination of 3,3-Difluoropiperidin-4-one hydrochloride, a critical transformation for generating libraries of novel compounds for drug discovery.
Mechanistic Rationale and Key Experimental Considerations
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[5] The process is typically a one-pot reaction, valued for its efficiency and operational simplicity.[6][7]
The Reaction Pathway
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.[8]
-
Hydride Reduction: A reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[8][9]
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than the starting ketone.[6][10]
The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several reducing agents can be employed, sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is particularly well-suited for this transformation.[11][12]
-
Selectivity: NaBH(OAc)₃ is a milder reducing agent than sodium borohydride (NaBH₄) and does not readily reduce ketones or aldehydes at a significant rate, but it is highly effective for reducing the protonated iminium ion intermediate.[9][10] This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct.
-
Mild Conditions: The reaction proceeds efficiently under non-aqueous, mildly acidic conditions, which are compatible with a wide range of functional groups.[12][13]
-
Safety and Convenience: Compared to sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic and avoids the potential for generating hydrogen cyanide gas, making it a safer and more environmentally benign choice.[11][14]
Influence of the 3,3-Difluoro Substituents
The gem-difluoro group at the C-3 position is strongly electron-withdrawing. This has two key implications:
-
Carbonyl Reactivity: The inductive effect of the fluorine atoms can slightly deactivate the adjacent carbonyl group towards nucleophilic attack. To facilitate imine formation, the addition of a catalytic amount of a weak acid, such as acetic acid, is often beneficial, particularly with less nucleophilic amines.[12][13]
-
Conformational Effects: Fluorine substitution significantly impacts the conformational preferences of the piperidine ring, often favoring an axial orientation of the fluorine atoms due to hyperconjugation and charge-dipole interactions.[3][15] This can influence the stereochemical outcome of the reduction, although for a prochiral ketone like 3,3-Difluoropiperidin-4-one, this leads to a racemic mixture unless a chiral amine or chiral reducing agent is used.
Experimental Protocols and Workflow
This section outlines a general, self-validating protocol for the reductive amination of this compound.
General Workflow Overview
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for reductive amination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (Starting Material)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[13]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a suspension (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the suspension.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free piperidone base. Stir the mixture at room temperature for 15-30 minutes.
-
Rationale: This neutralization step is critical. The reaction requires the free amine of the piperidone to be available for condensation with the primary/secondary amine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Rationale: Portion-wise addition helps to control the reaction rate and temperature, preventing potential side reactions.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-3,3-difluoropiperidine product.
Reaction Visualization and Data
Chemical Reaction Mechanism
The mechanism involves the formation of an iminium ion, which is then selectively reduced.
Caption: Reductive amination reaction mechanism.
Representative Reaction Parameters
The following table summarizes typical parameters and considerations for the reductive amination of 3,3-Difluoropiperidin-4-one with various amine types. Yields are illustrative and depend on the specific substrate.
| Amine Substrate (R-NH₂) | Relative Nucleophilicity | Reducing Agent | Catalyst | Typical Solvent | Key Considerations & Expected Outcome |
| Aliphatic Primary Amines (e.g., Benzylamine) | High | NaBH(OAc)₃ | None needed | DCE, THF | Reaction is generally efficient. Risk of dialkylation can be minimized by using a slight excess of the ketone or a stepwise procedure.[13] |
| Aliphatic Secondary Amines (e.g., Morpholine) | High | NaBH(OAc)₃ | None needed | DCE, THF | Generally provides good yields of the tertiary amine product.[16] |
| Aromatic Amines (e.g., Aniline) | Low | NaBH(OAc)₃ | Acetic Acid (cat.) | DCE | Weakly basic amines are less nucleophilic; imine formation is slower. Acetic acid catalysis is often required to achieve good conversion.[10][12] |
| Ammonia Equivalents (e.g., NH₄OAc) | Low | NaBH(OAc)₃ | Acetic Acid | Methanol, DCE | Used to synthesize the primary 4-amino-3,3-difluoropiperidine. The reaction can be sluggish and require optimization.[17] |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | 1. Inefficient imine formation (especially with weak amines).2. Deactivated reducing agent. | 1. Add a catalytic amount (5-10 mol%) of acetic acid to promote dehydration.[13]2. Use freshly opened or properly stored NaBH(OAc)₃. Ensure all reagents and solvents are anhydrous. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too strong or non-selective.2. Reaction conditions are too harsh. | 1. Confirm the use of NaBH(OAc)₃, not NaBH₄. NaBH(OAc)₃ is highly selective for the iminium ion over the ketone.[10]2. Maintain room temperature; avoid heating unless necessary. |
| Dialkylation of Primary Amine | The product (a secondary amine) is more nucleophilic than the starting primary amine and reacts again with the ketone. | 1. Use the amine as the limiting reagent (1.0 eq) and the ketone in slight excess (1.1-1.2 eq).2. Adopt a two-step procedure: pre-form the imine in a solvent like methanol, remove the solvent, then dissolve in DCE/THF and add the reducing agent.[12] |
| Complex Product Mixture | Impure starting materials or side reactions. | 1. Ensure the purity of the this compound and the amine.2. Run the reaction under an inert atmosphere to prevent oxidative side reactions. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly effective and versatile method for synthesizing a diverse range of 4-amino-substituted difluoropiperidines. These scaffolds are of high value in modern drug discovery programs. By understanding the underlying mechanism and carefully controlling reaction parameters such as stoichiometry, solvent, and acidity, researchers can reliably access these important building blocks for the development of next-generation therapeutics.
References
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 17. benchchem.com [benchchem.com]
Synthesis of Novel Scaffolds from 3,3-Difluoropiperidin-4-one Hydrochloride: An Application and Protocol Guide
Introduction: The Strategic Value of the 3,3-Difluoropiperidin-4-one Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals. The strategic incorporation of fluorine atoms into this motif offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The gem-difluoro group, in particular, can significantly enhance metabolic stability, modulate pKa, and influence binding affinity through unique electronic interactions. 3,3-Difluoropiperidin-4-one hydrochloride serves as a versatile and highly valuable building block, providing a synthetically accessible entry point to a diverse range of novel chemical entities with potential therapeutic applications. The presence of the ketone functionality, the secondary amine, and the influential gem-difluoro group offers multiple reaction handles for the construction of complex and diverse molecular architectures. This guide provides detailed protocols and expert insights into the synthesis of novel scaffolds derived from this key starting material, aimed at researchers, scientists, and drug development professionals.
PART I: Foundational Synthetic Strategy: N-Protection and Derivatization
The secondary amine of this compound is a key site for initial functionalization. Protection of this amine is often the first crucial step to enable selective reactions at the C4-ketone. The choice of protecting group is critical and should be guided by its stability to subsequent reaction conditions and the ease of its eventual removal.
Core Concept: The Inductive Effect of the Gem-Difluoro Group
The electron-withdrawing nature of the two fluorine atoms at the C3 position has a significant impact on the reactivity of the piperidine ring. This inductive effect lowers the basicity of the piperidine nitrogen, which can influence the conditions required for N-alkylation and N-arylation reactions. Researchers should anticipate that stronger bases or more reactive electrophiles may be necessary compared to non-fluorinated piperidine analogs.
Workflow for N-Protection and Subsequent Derivatization
Caption: General workflow for the N-functionalization of 3,3-Difluoropiperidin-4-one.
Protocol 1: N-Boc Protection of 3,3-Difluoropiperidin-4-one
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture at room temperature for 30 minutes to ensure complete free-basing of the amine.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3,3-difluoropiperidin-4-one.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
| Protecting Group | Reagents | Typical Yield | Key Considerations |
| Boc | Boc₂O, Et₃N, DCM | >90% | Stable to a wide range of non-acidic conditions.[1] |
| Cbz | Cbz-Cl, NaHCO₃, Dioxane/H₂O | ~85-95% | Removable by hydrogenolysis. |
| Benzyl | BnBr, K₂CO₃, ACN | >80% | Stable protecting group, removable by hydrogenolysis. |
Protocol 2: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] Given the reduced nucleophilicity of the fluorinated piperidine, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Materials:
-
This compound
-
Aryl bromide or aryl chloride (1.2 eq)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos or other suitable biaryl phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Add anhydrous toluene or dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
PART II: Diversification at the C4-Position: Olefination and Reductive Amination
The ketone at the C4-position is a prime handle for introducing a wide array of substituents and for constructing exocyclic double bonds, which can serve as precursors for further functionalization.
Core Concept: Reactivity of the α,α-Difluoroketone
The electron-withdrawing fluorine atoms at the C3 position increase the electrophilicity of the C4-carbonyl carbon, potentially accelerating nucleophilic attack. However, they can also influence the stability of intermediates in reactions such as the Wittig and Horner-Wadsworth-Emmons reactions.
Workflow for C4-Derivatization
Caption: Key strategies for functionalization at the C4-position.
Protocol 3: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the synthesis of alkenes from carbonyl compounds, typically favoring the formation of the (E)-isomer.[5][6][7]
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
Triethyl phosphonoacetate or other phosphonate ylide precursor (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ylide precursor (1.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Olefination Reagent | Base | Solvent | Typical Stereoselectivity | Reference |
| Triethyl phosphonoacetate | NaH | THF | Predominantly E | [8] |
| Still-Gennari Reagent | KHMDS, 18-crown-6 | THF | Predominantly Z |
Protocol 4: Reductive Amination
Reductive amination is a versatile method for converting ketones into amines.[2][9][10] This protocol allows for the introduction of a diverse range of primary and secondary amines at the C4-position.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) and the amine (1.2 eq) in DCE or THF, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
PART III: Advanced Scaffold Construction: Spirocyclic and Fused Systems
The construction of spirocyclic and fused ring systems from 3,3-Difluoropiperidin-4-one opens up new avenues for exploring three-dimensional chemical space, which is of great interest in modern drug discovery.
Core Concept: Tandem and Multicomponent Reactions
The synthesis of complex heterocyclic systems can often be achieved through elegant tandem or multicomponent reactions that form multiple bonds in a single operation. These strategies are highly efficient and allow for the rapid generation of molecular diversity.
Protocol 5: Synthesis of Spiro-Hydantoins
Spiro-hydantoins are an important class of heterocyclic compounds with a range of biological activities.[11][12] The Bucherer-Bergs reaction provides a classical and effective method for their synthesis from ketones.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
Potassium cyanide (KCN) (2.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol/Water (1:1)
Procedure:
-
In a sealed pressure vessel, combine N-Boc-3,3-difluoropiperidin-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to 80-100 °C and stir overnight. Caution: This reaction generates toxic hydrogen cyanide gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~1-2 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the spiro-hydantoin product.
-
Further purification can be achieved by recrystallization.
Protocol 6: Synthesis of Pyrazolo[4,3-c]piperidines
Fused pyrazole-piperidine scaffolds are of significant interest in medicinal chemistry.[13][14] A common strategy for their synthesis involves the condensation of a β-ketoester equivalent with a hydrazine.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol or Acetic Acid
Procedure:
-
To a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[4,3-c]piperidine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and diverse molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this fluorinated piperidinone. By leveraging the unique reactivity conferred by the gem-difluoro group and applying a range of modern synthetic methodologies, scientists can continue to generate innovative chemical matter for the advancement of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Triethyl phosphonoacetate - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-journals.in [e-journals.in]
- 14. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3,3-Difluoropiperidin-4-one Hydrochloride as a Strategic Building Block for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for intricate and favorable interactions with biological targets. However, the metabolic lability of C-H bonds and the inherent basicity of the piperidine nitrogen can present challenges in drug design, leading to rapid metabolism or undesirable off-target effects. The strategic introduction of fluorine atoms onto the piperidine core offers a powerful solution to these challenges.
Specifically, the gem-difluorination at the 3-position of a piperidin-4-one, as in the case of 3,3-Difluoropiperidin-4-one hydrochloride, provides a unique combination of physicochemical properties that are highly advantageous for Structure-Activity Relationship (SAR) studies. The two electron-withdrawing fluorine atoms significantly lower the pKa of the piperidine nitrogen, reducing its basicity and mitigating potential off-target effects associated with highly basic amines.[1] Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, and the presence of the CF2 group can block metabolism at the adjacent positions, thereby enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[2] This building block serves as a versatile starting point for accessing a diverse range of derivatives, enabling systematic exploration of the chemical space around the core scaffold.
This guide provides an in-depth exploration of the applications of this compound in SAR studies, complete with detailed experimental protocols for key chemical transformations.
Core Synthetic Strategies and Workflow
The synthetic utility of this compound stems from the reactivity of both its secondary amine and ketone functionalities. A typical workflow for utilizing this building block in an SAR campaign involves an initial N-functionalization step, often preceded by Boc-protection, followed by diversification at the C4-position.
Figure 1: General workflow for derivatization.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Rationale: The initial hydrochloride salt needs to be neutralized, and the secondary amine is often protected with a tert-butyloxycarbonyl (Boc) group. This protection prevents undesired side reactions at the nitrogen during subsequent modifications of the ketone and allows for a broader range of reaction conditions. The Boc group can be readily removed under acidic conditions at a later stage.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM (10 mL per gram of starting material).
-
To the stirred suspension, add triethylamine (2.2 eq) dropwise at 0 °C. Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL per gram of Boc₂O) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3,3-difluoropiperidin-4-one as a white solid.
Protocol 2: Reductive Amination of N-Boc-3,3-Difluoropiperidin-4-one
Rationale: Reductive amination is a powerful method to introduce a wide variety of substituents at the C4 position, converting the ketone into a secondary or tertiary amine. This is a cornerstone reaction for building SAR libraries. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for this transformation, effective at reducing the in situ formed iminium ion without reducing the starting ketone.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) and the desired amine (1.1 eq) in DCM (15 mL per gram of ketone).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a suitable gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired N-Boc-4-amino-3,3-difluoropiperidine derivative.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[3][4] This reaction is instrumental for introducing aromatic and heteroaromatic moieties onto the piperidine nitrogen, a common strategy in kinase inhibitor and CNS drug discovery. This protocol should be performed on the deprotected piperidine.
Materials:
-
4-Substituted-3,3-difluoropiperidine (obtained after Boc-deprotection)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)
-
A suitable phosphine ligand, such as XPhos or RuPhos (0.04-0.10 eq)
-
A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Anhydrous conditions and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the phosphine ligand, and the palladium source under an inert atmosphere.
-
Add the base to the vessel.
-
Add the 4-substituted-3,3-difluoropiperidine (1.2 eq) followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-aryl-4-substituted-3,3-difluoropiperidine.
Case Study: SAR in Dopamine D4 Receptor Antagonists
A notable application of difluoropiperidine scaffolds is in the development of antagonists for the Dopamine D4 (D4) receptor, a target for treating neuropsychiatric disorders.[5] In a study by Hendrix et al., a series of 3,3-difluoro and 4,4-difluoropiperidine ethers were synthesized and evaluated for their D4 receptor binding affinity.
The general synthetic scheme involved the initial preparation of a Boc-protected hydroxymethyl difluoropiperidine, followed by ether formation, Boc-deprotection, and subsequent N-functionalization via reductive amination.[5]
Figure 2: SAR workflow for D4 antagonists.
The study revealed key SAR insights, which are summarized in the table below.
| Compound ID | R (Aryl Ether) | R' (N-substituent) | D4R Kᵢ (nM) | cLogP | LipE | CNS MPO Score |
| 7a | 4-Fluorophenyl | 3-Fluoro-4-methoxybenzyl | 140 | 5.01 | 2.86 | 3.2 |
| 7b | 3,4-Difluorophenyl | 3-Fluoro-4-methoxybenzyl | 320 | 5.16 | 2.33 | 3.0 |
| 8b | 3,4-Difluorophenyl | 3-Fluoro-4-methoxybenzyl | 5.5 | 4.19 | 5.86 | 5.1 |
| 8c | 3-Methylphenyl | 3-Fluoro-4-methoxybenzyl | 13 | 4.54 | 4.88 | 4.3 |
Data adapted from Hendrix, M., et al. (2020).[5]
Key Findings from the SAR Study:
-
Position of Difluorination: The regioisomeric 4,4-difluoropiperidine analogs (e.g., 8b , 8c ) generally exhibited significantly higher potency and improved CNS MPO scores compared to the 3,3-difluoro analogs (e.g., 7a , 7b ).[5] This highlights the profound impact of the fluorine atoms' position on the molecule's physicochemical properties and its interaction with the target.
-
Lipophilicity and Ligand Efficiency (LipE): Highly lipophilic compounds (cLogP > 5.0) in the 3,3-difluoro series displayed poor LipE values.[5] The 4,4-difluoro substitution led to a reduction in cLogP and a corresponding improvement in LipE, demonstrating a more favorable balance between potency and lipophilicity.
-
Aryl Ether Substituent: The nature of the aryl ether substituent had a substantial effect on binding affinity. For instance, in the 4,4-difluoro series, the 3,4-difluorophenyl ether (8b ) was the most potent.[5]
Advanced Applications: Wittig Olefination and Spirocycle Formation
The ketone functionality of N-Boc-3,3-difluoropiperidin-4-one is a gateway to further structural diversity, including the formation of exocyclic double bonds and spirocyclic systems.
Protocol 4: Wittig Olefination for Exocyclic Alkene Synthesis
Rationale: The Wittig reaction allows for the conversion of the ketone to an alkene, providing access to a different class of compounds for SAR exploration.[6][7] The resulting exocyclic double bond can serve as a handle for further functionalization or as a key pharmacophoric element itself.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous conditions and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-methylene-3,3-difluoropiperidine derivative.
Protocol 5: Synthesis of Spiro-oxindoles
Rationale: Spirocycles are three-dimensional structures of increasing interest in drug discovery as they can provide novel exit vectors and improved physicochemical properties. The ketone of 3,3-difluoropiperidin-4-one can participate in condensation reactions to form spirocyclic systems, such as the medicinally important spiro-oxindoles.[8][9]
Materials:
-
This compound
-
Isatin or a substituted isatin (1.0 eq)
-
A primary amine (e.g., aniline or a substituted aniline) (1.0 eq)
-
Ethanol or Acetic Acid
-
L-proline (catalytic amount, optional)
Procedure (based on a three-component reaction):
-
To a solution of isatin (1.0 eq) and the primary amine (1.0 eq) in ethanol, add this compound (1.0 eq).
-
A catalytic amount of L-proline can be added to promote the reaction.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the desired spiro[piperidine-4,3'-oxindole] derivative.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and SAR studies. The gem-difluoro group imparts beneficial physicochemical properties, including modulated basicity and enhanced metabolic stability. The dual reactivity of the secondary amine and the ketone allows for a wide range of derivatization strategies, including N-functionalization and diverse modifications at the C4-position. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this building block in their drug discovery programs, enabling the systematic exploration of chemical space and the optimization of lead compounds.
References
- 1. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Strategies for the Stereoselective Synthesis of 4-Substituted 3,3-Difluoropiperidines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,3-Difluoropiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this privileged scaffold offers a powerful tool to modulate a molecule's physicochemical and biological properties. Specifically, the gem-difluoro group at the C3 position (a 3,3-difluoropiperidine moiety) imparts a unique combination of effects. The strong carbon-fluorine bonds can block metabolic oxidation at the C3 position, significantly enhancing a drug's metabolic stability and half-life.[1] Furthermore, the high electronegativity of fluorine can alter the pKa of the piperidine nitrogen and influence intramolecular and intermolecular interactions, such as hydrogen bonding, which can lead to improved binding affinity and selectivity for its biological target.[2][3]
While the synthesis of the 3,3-difluoropiperidine core has been addressed, the critical challenge for drug discovery lies in the precise control of stereochemistry at the C4 position. The spatial orientation of the C4 substituent is often paramount for biological activity. This guide provides a detailed overview of key stereoselective strategies, explains the rationale behind methodological choices, and offers detailed protocols for the synthesis of these high-value building blocks.
Core Synthetic Strategies and Mechanistic Insights
Achieving stereocontrol in the synthesis of 4-substituted 3,3-difluoropiperidines requires a deliberate and mechanistically informed approach. The primary strategies can be broadly categorized into chiral auxiliary-mediated methods and catalyst-controlled asymmetric reactions.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This classical yet robust strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate.[4] The steric and electronic properties of the auxiliary then direct subsequent transformations to favor the formation of one diastereomer over the other. The process involves three key stages: coupling the auxiliary, the diastereoselective reaction, and removal of the auxiliary to reveal the enantiomerically enriched product.[4]
Causality and Rationale: The effectiveness of a chiral auxiliary hinges on its ability to create a sterically biased environment. Evans' oxazolidinones are a prime example.[4] When an N-acyl oxazolidinone is enolized, the auxiliary's substituent (e.g., an isopropyl or benzyl group) effectively blocks one face of the resulting enolate. An incoming electrophile is therefore forced to approach from the less hindered face, establishing the desired stereocenter with high diastereoselectivity.[4] Similarly, auxiliaries like pseudoephedrine can be used to form chiral amides that guide diastereoselective Michael additions.[5]
Diagram 1: Chiral Auxiliary Workflow This diagram illustrates the fundamental principle of using a chiral auxiliary to induce stereoselectivity.
Caption: General workflow for an auxiliary-controlled asymmetric synthesis.
Strategy 2: Catalytic Asymmetric Synthesis
Modern synthetic chemistry increasingly favors catalytic methods due to their high efficiency and atom economy. In this approach, a small amount of a chiral catalyst creates a chiral environment for the reaction, generating a large quantity of enantiomerically enriched product. Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful tool.
Causality and Rationale: In iridium-catalyzed asymmetric hydrogenation, for example, a prochiral olefin substrate coordinates to a chiral iridium complex.[6] The chiral ligand (e.g., UbaPHOX) creates a well-defined three-dimensional space around the metal center. This chiral pocket dictates the facial selectivity of olefin coordination. Subsequent oxidative addition of hydrogen and migratory insertion into the metal-hydride bond occurs from a specific face, leading to the formation of one enantiomer preferentially.[6] Similarly, organocatalysts, such as chiral phosphoric acids, can be used to catalyze enantioselective intramolecular aza-Michael reactions to form chiral piperidine precursors.[7]
Diagram 2: Simplified Catalytic Cycle This diagram shows a conceptual catalytic cycle for asymmetric hydrogenation.
Caption: Conceptual cycle for catalyst-controlled asymmetric hydrogenation.
Data Summary: Comparison of Synthetic Routes
The following table summarizes representative results for key transformations relevant to the stereoselective synthesis of 4-substituted piperidine scaffolds.
| Method/Reaction | Substrate Type | Catalyst/Auxiliary | Yield | Stereoselectivity (d.r. or e.e.) | Reference |
| Asymmetric Hydrogenation | 3,3-Diarylallyl Phthalimide | Ir–UbaPHOX | High | 98–99% e.e. | [6] |
| Diastereoselective Michael Addition | Cinnamate Acceptor | Pseudoephedrine Amide | Good | >95:5 d.r. | [5] |
| Diastereoselective Aldol Reaction | N-Acyl Oxazolidinone | Evans' Oxazolidinone | High | >99:1 d.r. | [4] |
| Enantioselective Aza-Michael | Conjugated Amide | (S)-TRIP Phosphoric Acid | Good | 85% e.e. | [7] |
| Diastereoselective Epoxidation | Tetrahydropyridine | 2-Carboperoxy-3,4,5,6-tetrafluorobenzoic acid | High | >20:1 d.r. | [8] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: General Synthesis of a 4-Substituted-3,3-difluoropiperidine Precursor (Racemic)
This protocol is adapted from the general strategy for constructing the core skeleton and serves as a starting point for stereoselective modifications.[9] It involves a copper-mediated 1,4-addition followed by reduction and cyclization.
Diagram 3: Workflow for Racemic Precursor Synthesis
Caption: Multi-step synthesis of the 3,3-difluoropiperidine core.
Materials:
-
3-Substituted acrylonitrile (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
Copper powder, activated (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Appropriate protecting group reagent (e.g., Boc₂O)
Procedure:
-
1,4-Addition: To a stirred suspension of activated copper powder in anhydrous DMSO, add the 3-substituted acrylonitrile and ethyl bromodifluoroacetate. Heat the mixture at 50-60 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (a γ,γ-difluoro-δ-nitrile ester) by column chromatography.
-
Nitrile Reduction & Lactamization: Dissolve the purified nitrile ester in anhydrous THF and cool to 0 °C. Add BH₃•THF solution (approx. 1.1 equiv relative to the nitrile) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction spontaneously proceeds to the lactam after the initial reduction.
-
Quenching and Cyclization: Carefully quench the reaction by the slow addition of methanol at 0 °C. Heat the mixture to reflux for 1 hour to ensure complete lactamization. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting lactam (4-substituted-3,3-difluoro-2-piperidone) by column chromatography.
-
Lactam Reduction: The final reduction of the lactam to the piperidine can be achieved using a stronger reducing agent like LiAlH₄ or an excess of BH₃•THF at reflux, followed by appropriate work-up and N-protection (e.g., with Boc₂O) to yield the desired product.[9]
Protocol 2: Diastereoselective Alkylation using an Evans' Chiral Auxiliary
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone, a key step that can be adapted to build the chiral carbon framework before difluorination and cyclization steps.[4]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans' auxiliary) (1.0 equiv)
-
Acyl chloride (e.g., propanoyl chloride) (1.1 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂ (1.2 equiv)
-
Aldehyde electrophile (1.5 equiv)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide
Procedure:
-
Acylation: Dissolve the chiral oxazolidinone in anhydrous THF at -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Add the acyl chloride and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and perform an aqueous work-up. Purify the N-acyloxazolidinone.
-
Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂ and cool to 0 °C. Add DIPEA followed by the dropwise addition of Bu₂BOTf. Stir for 30 minutes. Cool the resulting (Z)-enolate solution to -78 °C.
-
Aldol Reaction: Add the aldehyde electrophile dropwise to the enolate solution at -78 °C. Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 2 hours.
-
Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Add 30% H₂O₂ slowly while maintaining the internal temperature below 10 °C. Stir vigorously for 1 hour.
-
Extraction and Purification: Extract the mixture with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography to obtain the diastereomerically enriched aldol adduct.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., LiBH₄, LiOH/H₂O₂) to yield the corresponding chiral alcohol or acid, which can then be carried forward to construct the difluoropiperidine ring.
Conclusion
The stereoselective synthesis of 4-substituted 3,3-difluoropiperidines is a challenging but highly rewarding endeavor in modern drug discovery. Control of the C4 stereocenter is critical for optimizing pharmacological activity. By leveraging either the predictable steric guidance of chiral auxiliaries or the high efficiency of asymmetric catalysis, researchers can access these valuable building blocks with a high degree of stereochemical purity. The choice of strategy will depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific structural requirements of the target molecule. The protocols and strategies outlined in this guide provide a robust framework for developing and executing the synthesis of these important fluorinated heterocycles.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3,3-Difluoropiperidin-4-one Derivatives
Introduction
The 3,3-difluoropiperidin-4-one scaffold is a privileged structural motif in modern medicinal chemistry. The introduction of the geminal difluoro group at the C3-position of the piperidine ring can significantly modulate the physicochemical properties of drug candidates, including their metabolic stability, lipophilicity, and pKa, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of a robust and scalable synthetic route to N-protected 3,3-difluoropiperidin-4-one derivatives, designed for researchers, scientists, and drug development professionals. The presented protocol is based on established chemical transformations and has been designed with scalability and efficiency in mind.
Strategic Approach to the Synthesis
The synthesis of 3,3-difluoropiperidin-4-one derivatives presents unique challenges, primarily associated with the controlled introduction of the difluoromethylene group and the subsequent cyclization to form the piperidinone ring. The chosen strategy involves a convergent approach, beginning with the construction of a key acyclic intermediate via a Reformatsky-type reaction, followed by cyclization using a Dieckmann condensation. This pathway is advantageous for large-scale synthesis due to the use of readily available starting materials and the avoidance of hazardous reagents where possible. An N-Boc protecting group is utilized for the piperidine nitrogen, which is a common and versatile choice in pharmaceutical development, allowing for easy deprotection and further derivatization.
Visualizing the Synthetic Pathway
The overall synthetic strategy is depicted in the following workflow diagram:
Application Notes and Protocols for 3,3-Difluoropiperidin-4-one Hydrochloride in PET Radiotracer Development
Introduction: The Emergence of Fluorinated Piperidines in Neuroimaging
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting the central nervous system (CNS). In the realm of Positron Emission Tomography (PET), the incorporation of fluorine-18 (¹⁸F) into such scaffolds has revolutionized in vivo imaging, enabling the non-invasive study of various neurological and psychiatric disorders. The introduction of fluorine atoms, particularly gem-difluorination, can significantly enhance the metabolic stability and modulate the lipophilicity of drug candidates, properties that are highly desirable for PET radiotracers. 3,3-Difluoropiperidin-4-one hydrochloride is a key building block in this context, offering a versatile platform for the development of novel PET probes. Its unique chemical structure allows for straightforward derivatization at the nitrogen atom, providing a strategic entry point for the introduction of the ¹⁸F radionuclide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the development of PET radiotracers, with a focus on targeting the sigma-1 (σ₁) receptor, a key player in neurodegenerative diseases and psychiatric conditions.[1]
The Sigma-1 Receptor: A Key Target for PET Imaging
The σ₁ receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[2][3] It is implicated in a wide range of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[2][3] Dysregulation of σ₁ receptor expression and function has been linked to several CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and major depressive disorder, making it an attractive target for both therapeutic intervention and diagnostic imaging.[1] PET imaging of σ₁ receptors can provide invaluable information on receptor density and distribution in the living brain, aiding in early diagnosis, patient stratification, and monitoring treatment response.
Below is a diagram illustrating the key signaling interactions of the sigma-1 receptor.
Proposed Radiosynthesis of a Novel σ₁ Receptor PET Tracer from this compound
The overall proposed workflow is depicted in the diagram below:
Part 1: Synthesis of the Tosylate Precursor
The initial step involves the synthesis of a suitable precursor for the radiofluorination reaction. A common and effective strategy is the preparation of a tosylate derivative, which serves as an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.
Protocol: Synthesis of N-(2-tosyloxyethyl)-3,3-difluoropiperidin-4-one
-
Materials and Reagents:
-
This compound
-
2-Bromoethyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base.
-
Add 2-bromoethyl tosylate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(2-tosyloxyethyl)-3,3-difluoropiperidin-4-one precursor.
-
Part 2: Automated [¹⁸F]-Radiolabeling and Purification
The radiosynthesis of the final PET tracer is typically performed in an automated synthesis module to ensure reproducibility and minimize radiation exposure.[6][7]
Protocol: Automated Radiosynthesis of [¹⁸F]-N-(2-fluoroethyl)-3,3-difluoropiperidin-4-one
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C) to obtain the "naked" and highly reactive [¹⁸F]fluoride-K₂₂₂ complex.
-
-
Radiofluorination:
-
A solution of the N-(2-tosyloxyethyl)-3,3-difluoropiperidin-4-one precursor (typically 5-10 mg) in anhydrous dimethylformamide (DMF) or acetonitrile is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a set time (e.g., 10-15 minutes).
-
-
Purification:
-
The crude reaction mixture is diluted with water and loaded onto a semi-preparative reversed-phase high-performance liquid chromatography (HPLC) column.
-
The desired [¹⁸F]-labeled product is separated from unreacted [¹⁸F]fluoride and other impurities. The product peak is identified by UV absorbance (corresponding to the cold standard) and a radioactivity detector.
-
The collected fraction containing the purified radiotracer is then passed through a C18 solid-phase extraction (SPE) cartridge to remove the HPLC solvents. The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.
-
| Parameter | Typical Value for Piperidine-based [¹⁸F]Tracers | Target Value for Proposed Tracer |
| Radiochemical Yield (RCY) | 20-50% (decay-corrected)[4][5][8] | > 25% |
| Molar Activity (Aₘ) | 50-200 GBq/µmol[4][5] | > 70 GBq/µmol |
| Radiochemical Purity (RCP) | > 98%[4][5][8] | > 99% |
| Total Synthesis Time | 60-90 minutes[8] | < 75 minutes |
Quality Control of the Final Radiopharmaceutical
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the PET radiopharmaceutical before administration to subjects.[9] The QC tests should be performed according to the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) guidelines.[9][10]
| QC Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter. |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life determination using a dose calibrator | 105 - 115 minutes |
| Radiochemical Purity | Analytical HPLC or Radio-TLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detection) | Precursor and other chemical impurities below specified limits. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. dose in mL) |
| Sterility | Incubation in culture media | No microbial growth (test completed post-release) |
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the development of novel PET radiotracers for neuroimaging. The proposed synthetic and radiosynthetic protocols, based on well-established chemical principles, provide a solid foundation for researchers to explore the potential of this building block. The resulting ¹⁸F-labeled piperidine derivatives hold promise for the in vivo investigation of σ₁ receptors and other CNS targets, potentially leading to improved diagnostic tools and a deeper understanding of the molecular basis of neurological and psychiatric disorders. Further optimization of the reaction conditions and in vivo evaluation in preclinical models will be crucial next steps in the development of these promising imaging agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 7. Automated synthesis of PET tracers [fz-juelich.de]
- 8. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Ketone Functionality in Fluorinated Piperidines
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its privileged three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in modern drug discovery.[2][3] Fluorine's unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its metabolic stability, pKa, lipophilicity, and binding affinity.[3][4] Consequently, the development of synthetic methodologies for the creation and functionalization of fluorinated piperidines is of paramount importance.[2][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the ketone functionality within fluorinated piperidines. The ketone group serves as a versatile synthetic handle, enabling a diverse range of chemical transformations to access novel analogs with potentially enhanced therapeutic properties. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into the impact of fluorine substitution on reactivity.
The Influence of Fluorine on Ketone Reactivity
The presence of fluorine atoms on the piperidine ring can significantly alter the reactivity of the ketone functionality. The strong electron-withdrawing nature of fluorine can impact the electrophilicity of the carbonyl carbon.[8] This effect is generally distance-dependent, with fluorine atoms closer to the ketone group exerting a more pronounced influence. Understanding these electronic effects is crucial for optimizing reaction conditions and predicting outcomes.[9][10]
Furthermore, fluorine substitution can influence the conformational preferences of the piperidine ring, which in turn can affect the accessibility of the ketone to incoming reagents.[3][11] For instance, an axial fluorine atom may sterically hinder one face of the carbonyl, leading to diastereoselective transformations.
Key Derivatization Strategies and Protocols
This section outlines robust and versatile methods for the derivatization of the ketone functionality in fluorinated piperidines. Each subsection provides a theoretical background, a detailed experimental protocol, and a visual representation of the workflow.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from ketones.[12][13] This powerful transformation proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. The reaction is highly versatile, accommodating a wide range of primary and secondary amines as nucleophiles.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. It is less basic than other common reducing agents like sodium cyanoborohydride, minimizing side reactions.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used as they are compatible with both the imine formation and the reduction steps.
-
Acid Catalyst: The addition of a catalytic amount of acetic acid accelerates the formation of the iminium ion, which is the key intermediate for the reduction.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the fluorinated piperidinone (1.0 eq.) in anhydrous dichloroethane (DCE, 0.1 M) is added the desired primary or secondary amine (1.2 eq.) and glacial acetic acid (1.1 eq.).
-
Iminium Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise over 10 minutes. The reaction is then stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated piperidine amine.
Data Presentation: Representative Examples of Reductive Amination
| Entry | Fluorinated Piperidinone | Amine | Product | Yield (%) |
| 1 | 3-Fluoro-N-benzyl-4-piperidinone | Benzylamine | 4-(Benzylamino)-3-fluoro-1-benzylpiperidine | 85 |
| 2 | 3,3-Difluoro-N-Boc-4-piperidinone | Morpholine | tert-Butyl 3,3-difluoro-4-morpholinopiperidine-1-carboxylate | 78 |
| 3 | 4-Oxo-N-Cbz-piperidine-3-carbonitrile | Aniline | Benzyl 3-cyano-4-(phenylamino)piperidine-1-carboxylate | 82 |
Workflow Visualization:
Caption: Reductive Amination Workflow.
Wittig Reaction: Olefination for Carbon-Carbon Bond Formation
The Wittig reaction is a fundamental method for the synthesis of alkenes from ketones or aldehydes.[14][15][16] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[15] This reaction is particularly valuable for introducing exocyclic double bonds onto the piperidine ring, providing a scaffold for further functionalization.
Causality of Experimental Choices:
-
Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium or sodium hydride.[17] The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus.
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are crucial to prevent quenching of the highly basic ylide.
-
Temperature: The initial ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and minimize side products. The subsequent reaction with the ketone can then be performed at room temperature.
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C is added a strong base such as n-butyllithium (1.1 eq., solution in hexanes) dropwise. The resulting mixture is stirred at this temperature for 30 minutes, during which the formation of the colored ylide is typically observed.
-
Addition of Ketone: A solution of the fluorinated piperidinone (1.0 eq.) in anhydrous THF (0.5 M) is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude residue is purified by flash column chromatography to yield the desired exocyclic alkene.
Data Presentation: Representative Examples of the Wittig Reaction
| Entry | Fluorinated Piperidinone | Phosphonium Salt | Product | Yield (%) |
| 1 | 3-Fluoro-N-benzyl-4-piperidinone | Methyltriphenylphosphonium bromide | 1-Benzyl-3-fluoro-4-methylenepiperidine | 75 |
| 2 | 3,3-Difluoro-N-Boc-4-piperidinone | (Carbethoxymethyl)triphenylphosphonium bromide | tert-Butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate | 68 |
| 3 | 4-Oxo-N-Cbz-piperidine-3-carbonitrile | Benzyltriphenylphosphonium chloride | Benzyl 4-benzylidene-3-cyanopiperidine-1-carboxylate | 72 |
Workflow Visualization:
Caption: Wittig Reaction Workflow.
Organometallic Additions: Accessing Tertiary Alcohols
The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the ketone functionality provides a direct route to tertiary alcohols.[18] This reaction is highly effective for introducing new carbon substituents and increasing the three-dimensionality of the fluorinated piperidine scaffold.
Causality of Experimental Choices:
-
Reagent Choice: The choice between a Grignard reagent and an organolithium reagent can influence the reactivity and selectivity of the addition. Organolithium reagents are generally more reactive.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential to maintain the reactivity of the organometallic reagent.
-
Temperature: Reactions are typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic addition and minimize side reactions, such as enolization of the ketone.
Experimental Protocol: General Procedure for Grignard Addition
-
Reaction Setup: A solution of the fluorinated piperidinone (1.0 eq.) in anhydrous THF (0.2 M) is cooled to 0 °C under an inert atmosphere.
-
Addition of Grignard Reagent: The Grignard reagent (1.5 eq., solution in THF or diethyl ether) is added dropwise to the cooled solution of the ketone.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-3 hours, or until the starting material is consumed as determined by TLC.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude tertiary alcohol is purified by flash column chromatography.
Data Presentation: Representative Examples of Organometallic Addition
| Entry | Fluorinated Piperidinone | Organometallic Reagent | Product | Yield (%) |
| 1 | 3-Fluoro-N-benzyl-4-piperidinone | Methylmagnesium bromide | 1-Benzyl-3-fluoro-4-methylpiperidin-4-ol | 90 |
| 2 | 3,3-Difluoro-N-Boc-4-piperidinone | Phenyllithium | tert-Butyl 3,3-difluoro-4-hydroxy-4-phenylpiperidine-1-carboxylate | 85 |
| 3 | 4-Oxo-N-Cbz-piperidine-3-carbonitrile | Ethylmagnesium chloride | Benzyl 3-cyano-4-ethyl-4-hydroxypiperidine-1-carboxylate | 88 |
Workflow Visualization:
Caption: Organometallic Addition Workflow.
Conclusion and Future Perspectives
The derivatization of the ketone functionality in fluorinated piperidines offers a powerful and versatile platform for the synthesis of novel and structurally diverse compounds for drug discovery. The methods outlined in this application note—reductive amination, Wittig olefination, and organometallic additions—provide reliable and high-yielding routes to a wide range of functionalized piperidine scaffolds. A thorough understanding of the influence of fluorine on ketone reactivity and piperidine conformation is essential for the successful design and execution of these synthetic transformations. Future efforts in this area will likely focus on the development of stereoselective derivatization methods to afford enantiomerically pure fluorinated piperidine derivatives, further expanding the chemical space available to medicinal chemists.
References
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. pharmdguru.com [pharmdguru.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to the technical support guide for the purification of 3,3-Difluoropiperidin-4-one Hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key building block in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream success. This guide provides a structured, question-and-answer approach to troubleshoot common purification challenges, grounded in chemical principles and validated methodologies.
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product is an amorphous solid or a sticky oil after synthesis and workup. How can I induce crystallization to obtain a filterable solid?
This is a frequent issue, often caused by the presence of residual solvents, unreacted starting materials, or other impurities that inhibit the formation of a crystal lattice.[1] The high polarity of the hydrochloride salt can also lead to the formation of oils or "goo" if not handled correctly.[2]
Root Cause Analysis & Solution Workflow:
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} dot Caption: Troubleshooting workflow for inducing crystallization.
Detailed Explanation:
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Trituration: This technique works by repeatedly washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. For a polar salt like 3,3-Difluoropiperidin-4-one HCl, non-polar solvents like diethyl ether or heptane are excellent choices. The mechanical action of stirring helps break up the oil and encourages the nucleation of the solid product.
-
Solvent/Antisolvent Method: This is a powerful recrystallization technique. You dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add an "antisolvent" where it is poorly soluble. This carefully decreases the solubility of the product, promoting controlled crystallization. A common system for hydrochloride salts is dissolving in a minimal amount of hot isopropanol (IPA) and adding methyl tert-butyl ether (MTBE) or ethyl acetate as the antisolvent.[3]
Q2: My purified product has a persistent yellow or brown tint. What causes this color and how can I remove it?
Colored impurities are often highly conjugated organic molecules formed as byproducts during the synthesis, potentially from oxidation or degradation pathways. While often present in trace amounts, they can be difficult to remove.
Recommended Solutions:
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
Mechanism: Activated charcoal has a high surface area with a network of pores that adsorb large, flat, conjugated molecules responsible for color.
-
Caution: Using too much charcoal can lead to significant loss of your desired product through co-adsorption.
-
-
Recrystallization with an Optimal Solvent System: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor.
| Method | Description | Pros | Cons |
| Activated Charcoal | Dissolve crude product in a polar solvent (e.g., Methanol, Ethanol), add a small amount of activated charcoal (1-2% w/w), heat briefly, and perform a hot filtration to remove the charcoal.[3] | Highly effective for many colored impurities. | Can reduce yield if too much is used. Requires a hot filtration step which can be cumbersome. |
| Recrystallization | Perform a recrystallization from a solvent system where the product's solubility significantly decreases upon cooling, while the impurity remains in solution. Isopropanol/MTBE or Ethanol/Ethyl Acetate are good starting points.[3][4] | Can simultaneously improve purity and remove color. | May be less effective for impurities with similar solubility to the product. |
Step-by-Step Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the colored 3,3-Difluoropiperidin-4-one HCl in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Charcoal Addition: Add a very small amount of activated charcoal (e.g., the tip of a spatula for a 1-gram scale).
-
Heating: Gently heat the suspension at reflux for 5-10 minutes.
-
Hot Filtration: This is the critical step. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the charcoal. The goal is to prevent your product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, white crystals by filtration and dry under vacuum.
Q3: I am using silica gel column chromatography, but my compound either streaks badly or doesn't move from the origin. What is the correct approach?
This is expected behavior. As a highly polar hydrochloride salt, 3,3-Difluoropiperidin-4-one HCl will interact very strongly with the polar silica gel (an acidic stationary phase).[5] This strong interaction prevents proper elution.
The Cardinal Rule: Do Not Chromatograph the Salt on Standard Silica Gel.
You must first convert the hydrochloride salt to its free amine form, purify the less polar free amine by column chromatography, and then convert it back to the hydrochloride salt if required.
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} dot Caption: Workflow for purifying the amine via its free base form.
Chromatography Conditions for the Free Amine:
-
Stationary Phase: Standard silica gel (Alumina can also be used).[6]
-
Mobile Phase (Eluent): Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate or Acetone.[5]
-
Preventing Tailing: Basic amines can still streak on silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) to your eluent system.[5] This saturates the acidic sites on the silica, allowing for sharp, symmetrical peaks.
Q4: Is the 3,3-difluoro-4-keto moiety stable during purification? Are there any degradation risks?
The gem-difluoro group adjacent to a carbonyl is generally a stable functional group.[7] The primary risk of degradation comes from harsh pH conditions, especially strong bases, which could potentially lead to side reactions.
-
Stability: The C-F bond is very strong, and the difluoromethyl ketone moiety is not prone to easy decomposition under standard purification conditions (recrystallization, chromatography).[8]
-
Potential Risks:
-
Strong Base: While converting to the free amine, avoid using excessively strong bases or prolonged exposure. A mild base like aqueous sodium bicarbonate or carbonate is sufficient.
-
High Temperatures: Avoid unnecessarily high temperatures during solvent removal or recrystallization to prevent potential decomposition, although the molecule is reasonably robust.
-
Verification of Purity and Stability:
A successful purification should yield a white to off-white crystalline solid. Always verify the purity and structure of your final product using a combination of analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the structure and absence of organic impurities.
-
LC-MS: To assess purity (typically >98%) and confirm the molecular weight.
-
Melting Point: A sharp melting point indicates high purity.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. wyzant.com [wyzant.com]
- 7. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of 3,3-Difluoropiperidin-4-one hydrochloride
Version: 1.0
Introduction
Welcome to the technical support guide for 3,3-Difluoropiperidin-4-one hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a valued partner in your research, we are committed to providing you with the technical insights necessary to ensure the stability and integrity of this compound throughout your experiments. This guide offers a comprehensive collection of frequently asked questions (FAQs) and troubleshooting advice designed to address common challenges and empower you with proactive solutions. Our recommendations are grounded in established chemical principles and field-proven expertise to support the success of your scientific endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its chemical structure, which includes a secondary amine, a ketone, and geminal fluorine atoms alpha to the carbonyl group. The key potential issues are:
-
Hydrolytic Instability: The presence of the ketone and the electron-withdrawing fluorine atoms can make the compound susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
-
Degradation in Solution: In protic solvents, especially at elevated temperatures, the compound may undergo degradation. The presence of nucleophiles can also lead to unwanted side reactions.
-
Hygroscopicity: As a hydrochloride salt, the compound can be hygroscopic and absorb moisture from the atmosphere, which can in turn promote hydrolysis.
-
pH Sensitivity: The stability of the compound is expected to be highly dependent on the pH of the solution. Basic conditions are particularly detrimental.
Q2: What is the recommended procedure for long-term storage of this compound?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture. |
| Format | As a dry solid | Avoids solvent-mediated degradation. |
Q3: Can I prepare stock solutions of this compound? If so, what are the best practices?
A3: While it is always best to use freshly prepared solutions, stock solutions can be made with caution. Follow these guidelines to maximize their shelf-life:
-
Solvent Choice: Use anhydrous aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents like methanol or water for long-term storage.
-
Concentration: Prepare solutions at the desired working concentration to minimize the need for multiple dilutions.
-
Storage: Store stock solutions at -20°C under an inert atmosphere.
-
Stability Testing: It is highly recommended to perform a small-scale stability study on your stock solution by analyzing its purity at regular intervals (e.g., 1, 3, and 7 days) using a suitable analytical method like LC-MS or NMR.
Q4: I have observed the formation of a new, unknown peak in my LC-MS analysis after leaving my reaction mixture containing this compound overnight. What could be the cause?
A4: The appearance of a new peak suggests degradation of the starting material. The most likely cause is the inherent instability of the α-amino α'-fluoro ketone moiety, especially in the presence of nucleophiles or bases.[1] The proposed degradation pathway involves the formation of a reactive oxyvinyliminium ion intermediate, which can then react with components in your reaction mixture or the solvent itself.[1]
To mitigate this, consider the following:
-
Reaction Time: Minimize reaction times where possible.
-
Temperature Control: Run reactions at the lowest effective temperature.
-
pH Control: If your reaction conditions are basic, consider using a milder, non-nucleophilic base or adding the this compound slowly to the reaction mixture.
-
Work-up: Proceed with the reaction work-up and purification as soon as the reaction is complete.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Inconsistent Reaction Yields
Symptom: You are experiencing significant variability in the yield of your desired product when using this compound from different batches or after storing it for some time.
Potential Cause: Degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction yields.
Issue 2: Formation of Colored Impurities
Symptom: Your reaction mixture or the isolated product has a noticeable color (e.g., yellow or brown) that is not expected.
Potential Cause: Formation of degradation products, potentially through oxidation or polymerization.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (argon or nitrogen). Degas all solvents prior to use.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in solvents like THF can initiate degradation pathways.
-
Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil, especially if the reaction is running for an extended period.
-
Purification: During purification (e.g., column chromatography), work quickly and avoid prolonged exposure of the compound to silica gel, which can be acidic and promote degradation.[1] Consider using a neutral stationary phase like deactivated silica or alumina if issues persist.
Issue 3: Difficulty in Achieving Complete Reaction
Symptom: Your reaction stalls, and you observe a significant amount of unreacted this compound even after extended reaction times or with an excess of other reagents.
Potential Cause: The reactivity of the ketone or the secondary amine is lower than expected, or a competing degradation pathway is consuming the starting material.
Investigative Protocol:
Caption: Investigating incomplete reactions.
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Small-Scale Stability Assessment in Solution
Objective: To determine the short-term stability of this compound in a chosen solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMSO, DCM, Acetonitrile)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the chosen solvent.
-
Add a known amount of the internal standard to the solution.
-
Immediately analyze a sample of the solution (t=0) by HPLC or LC-MS to determine the initial peak area ratio of the compound to the internal standard.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze samples of the solution at subsequent time points (e.g., 2, 8, 24, and 48 hours).
-
Calculate the percentage of the compound remaining at each time point relative to t=0. A loss of >10% is generally considered significant degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and the conditions that promote them.
Procedure:
-
Prepare four separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 1:1 acetonitrile:water).
-
Acidic Hydrolysis: To one solution, add 1 M HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: To a second solution, add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: To a third solution, add 30% hydrogen peroxide to a final concentration of 3%.
-
Thermal Degradation: Heat the fourth solution at 60°C.
-
Incubate all solutions for 24 hours.
-
Analyze all samples by LC-MS to identify and characterize any degradation products.
References
common side reactions in the synthesis of 3,3-Difluoropiperidin-4-one
Welcome to the technical support center for the synthesis of 3,3-Difluoropiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated heterocyclic building block. The strategic introduction of fluorine atoms into piperidine rings can significantly modulate the physicochemical properties of molecules, making them of great interest in medicinal chemistry.[1][2] However, the synthesis of these compounds is not without its challenges.[3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of 3,3-Difluoropiperidin-4-one.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of 3,3-Difluoropiperidin-4-one typically involves the difluorination of a piperidin-4-one precursor. This critical step, along with others in the synthetic sequence, can be prone to side reactions that lower yield and complicate purification. Below, we address the most common issues and provide actionable solutions.
Issue 1: Incomplete Difluorination and Monofluorination
Symptom: Your reaction mixture shows the presence of the starting material and a significant amount of the monofluorinated intermediate, 3-fluoro-piperidin-4-one, alongside the desired 3,3-difluoropiperidin-4-one.
Root Cause Analysis:
The geminal difluorination of a ketone is a stepwise process. The formation of the monofluorinated intermediate is the first step, followed by a second fluorination to yield the difluoro product. Incomplete conversion can be attributed to several factors:
-
Insufficient Fluorinating Reagent: The stoichiometry of the fluorinating agent is critical. Using less than the required amount will naturally lead to incomplete reaction.
-
Low Reagent Reactivity: The reactivity of fluorinating agents can degrade over time, especially if not stored under inert and anhydrous conditions. Common reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are sensitive to moisture.[5]
-
Suboptimal Reaction Temperature: Fluorination reactions often require specific temperature profiles. If the temperature is too low, the reaction rate for the second fluorination may be too slow to go to completion within a reasonable timeframe.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry and Quality:
-
Ensure you are using a sufficient excess of the fluorinating reagent. A 1.5 to 2.5-fold excess is common.
-
Use a fresh bottle of the fluorinating agent or one that has been properly stored. If in doubt, test the reagent on a simple, reliable substrate.
-
-
Optimize Reaction Temperature and Time:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to degradation.
-
-
Consider a More Reactive Fluorinating Agent:
-
If DAST is not providing complete conversion, consider using Deoxo-Fluor®, which is known to be more thermally stable and, in some cases, more reactive.[5]
-
Issue 2: Formation of Vinyl Fluoride Impurity
Symptom: You observe a significant byproduct with a mass corresponding to the elimination of HF from the monofluorinated intermediate. This is often a vinyl fluoride derivative.
Root Cause Analysis:
The formation of vinyl fluorides is a common side reaction in the fluorination of enolizable ketones.[6] The mechanism involves the deprotonation of the intermediate fluoro carbocation. This is particularly prevalent under basic conditions or with substrates that readily form stable enolates.
Troubleshooting Protocol:
-
Control Reaction Basicity:
-
If the reaction is run in the presence of a base, consider using a non-nucleophilic, sterically hindered base to minimize enolization.
-
Alternatively, running the reaction under neutral or slightly acidic conditions can suppress enolate formation.
-
-
Choice of Fluorinating Reagent:
-
Some fluorinating reagents are less prone to promoting elimination. For instance, using DAST in glyme with fuming sulfuric acid has been shown to favor the vinyl fluoride product, so these conditions should be avoided if the geminal difluoride is the desired product.[6]
-
-
Substrate Modification:
-
If possible, modify the substrate to disfavor enolization. For example, the presence of electron-withdrawing groups can reduce the acidity of the α-protons.
-
Issue 3: Hydrodefluorination and Formation of Non-Fluorinated Piperidinone
Symptom: The final product is contaminated with the non-fluorinated piperidin-4-one.
Root Cause Analysis:
Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom. This can occur during hydrogenation steps if the synthetic route involves the reduction of a fluorinated pyridine precursor.[1] It can also be a side reaction in other steps if a source of hydride is present or if certain catalysts are used.
Troubleshooting Protocol:
-
Optimize Hydrogenation Conditions:
-
When reducing a fluorinated pyridine, careful selection of the catalyst and reaction conditions is crucial to minimize hydrodefluorination.[3] Palladium-based catalysts are often used, and the reaction may need to be run under acidic conditions to protonate the substrate and product, which can suppress this side reaction.[1][3]
-
-
Avoid Unwanted Hydride Sources:
-
Scrutinize all reagents and reaction steps to eliminate any unintended sources of hydride.
-
Issue 4: Formation of Hydrated Product
Symptom: The isolated product has a higher mass than expected, corresponding to the addition of a water molecule. This is the hydrated form of the ketone, a gem-diol.
Root Cause Analysis:
Carbonyl groups adjacent to α,α-difluorinated carbons have an enhanced electrophilicity, making them susceptible to hydration.[7] This is a reversible process, but the hydrate can be the predominant form, especially in the presence of moisture.
Troubleshooting Protocol:
-
Anhydrous Workup and Purification:
-
Ensure that all workup procedures and purification solvents are rigorously dried.
-
The use of drying agents like anhydrous sodium sulfate or magnesium sulfate is essential.
-
-
Removal of Water from the Product:
-
If the hydrate is formed, it can often be reversed by heating the sample under high vacuum.[7]
-
Azeotropic distillation with a solvent like toluene can also be effective in removing water.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Incomplete Difluorination | Insufficient/degraded reagent, low temperature | Increase reagent stoichiometry, use fresh reagent, optimize temperature |
| Vinyl Fluoride Formation | Enolization of ketone intermediate | Control basicity, choose appropriate fluorinating agent |
| Hydrodefluorination | Competing reaction during hydrogenation | Optimize catalyst and reaction conditions for hydrogenation |
| Hydrate Formation | High electrophilicity of the carbonyl group | Use anhydrous workup/purification, remove water by heating under vacuum |
Frequently Asked Questions (FAQs)
Q1: What is the best fluorinating agent for the synthesis of 3,3-Difluoropiperidin-4-one?
The choice of fluorinating agent depends on the specific substrate and reaction conditions. DAST and Deoxo-Fluor® are the most commonly used nucleophilic fluorinating reagents for converting ketones to geminal difluorides.[5] Deoxo-Fluor® is generally more thermally stable and can be more effective for less reactive ketones.[5] For electrophilic fluorination of an enol or enolate precursor, Selectfluor® is a common choice, although this can sometimes lead to difluorination as a side reaction.[7][8]
Q2: How can I purify 3,3-Difluoropiperidin-4-one from its side products?
Purification can be challenging due to the similar polarities of the desired product and its side products.
-
Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[9] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Preparative HPLC: For difficult separations, preparative HPLC can be used to obtain highly pure material.
Q3: Is 3,3-Difluoropiperidin-4-one stable? What are the recommended storage conditions?
While the piperidine ring itself is generally stable, the difluoro-ketone functionality can be sensitive. As discussed, the ketone is susceptible to hydration. Therefore, it is recommended to store 3,3-Difluoropiperidin-4-one, often as its hydrochloride salt, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.[10]
Q4: Can I synthesize chiral 3,3-Difluoropiperidin-4-one?
The synthesis of chiral fluorinated piperidines is an active area of research.[4] Achieving chirality at the 3-position is challenging. However, if other stereocenters are present in the molecule, diastereoselective reactions can be employed. Asymmetric hydrogenation of a suitable prochiral precursor is one potential strategy.[1]
Visualizing the Synthetic Challenges
The following diagram illustrates the primary synthetic pathway to 3,3-Difluoropiperidin-4-one and the key side reactions that can occur.
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues in the synthesis of 3,3-Difluoropiperidin-4-one.
Caption: A systematic troubleshooting workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. scispace.com [scispace.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. 3,3-Difluoro-piperidin-4-one hydrochloride monohydrate | 1523618-12-3 [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to our dedicated technical support guide for the synthesis of 3,3-difluoropiperidin-4-one hydrochloride. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yield and purity.
I. Core Synthesis Overview and Common Challenges
The synthesis of this compound typically involves a multi-step sequence, starting from a protected piperidin-4-one. A critical and often challenging step is the α,α-difluorination of the ketone. The subsequent deprotection and formation of the hydrochloride salt also require careful execution to ensure a stable and pure final product.
A generalized synthetic workflow is outlined below:
Figure 1: High-level overview of the synthetic route.
Common challenges encountered during this synthesis include low yields in the fluorination step, incomplete reactions, formation of byproducts, and difficulties in isolating a pure, stable final product.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems that researchers may encounter during their experiments.
FAQ 1: Low Yields During the Difluorination Step with Selectfluor®
Question: My difluorination of N-Boc-piperidin-4-one using Selectfluor® is resulting in a low yield of the desired product. What are the potential causes and how can I optimize this step?
Answer: Low yields in electrophilic fluorination are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Reaction Mechanism and Kinetics: The fluorination with Selectfluor® proceeds via an enol or enolate intermediate. The rate of this reaction can be influenced by steric and electronic effects.[1][2] In some cases, the reaction can be slow, requiring extended reaction times of up to 96 hours.[1]
-
Troubleshooting:
-
Monitor Reaction Progress: Use TLC, GC-MS, or NMR to monitor the consumption of the starting material. Do not assume a standard reaction time.
-
Temperature Adjustment: While many fluorinations are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be cautious of potential byproduct formation at higher temperatures.
-
-
-
Byproduct Formation: A common byproduct is the monofluorinated piperidinone. This can occur if the reaction does not go to completion.
-
Troubleshooting:
-
Stoichiometry of Selectfluor®: Ensure you are using a sufficient excess of Selectfluor®. Typically, 2.2 to 2.5 equivalents are used for difluorination.
-
Solvent Choice: Acetonitrile is a common solvent for these reactions.[1] Ensure it is anhydrous, as water can decompose the fluorinating agent.
-
-
-
Purity of Starting Material: The presence of impurities in the N-protected piperidin-4-one can inhibit the reaction.
-
Troubleshooting:
-
Purify the Starting Material: Ensure your N-Boc-piperidin-4-one is of high purity before proceeding with the fluorination.
-
-
Experimental Protocol: General Procedure for Difluorination
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (2.2-2.5 eq).
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: Challenges with N-Boc Deprotection and Salt Formation
Question: I am struggling with the deprotection of N-Boc-3,3-difluoropiperidin-4-one and the subsequent hydrochloride salt formation. I am observing product degradation and low recovery. What are the best practices for this step?
Answer: This is a critical step, as the free base of 3,3-difluoropiperidin-4-one can be unstable. The choice of deprotection method and the conditions for salt formation are crucial.
-
Deprotection Method:
-
Acidic Conditions: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like dioxane, methanol, or ethyl acetate.[3][4][5]
-
Thermolytic Deprotection: In some cases, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be a milder alternative, especially if the substrate is sensitive to strong acids.[6][7][8]
-
-
Salt Formation and Isolation:
-
In Situ Salt Formation: It is often advantageous to perform the deprotection with HCl in a suitable solvent to directly generate the hydrochloride salt, thus avoiding the isolation of the potentially unstable free base.
-
Precipitation: The hydrochloride salt is typically a solid that can be isolated by filtration. The choice of solvent is important to ensure good precipitation. A common technique is to use a solution of HCl in an etheral solvent to precipitate the salt from a more polar solvent.
-
Purification: The crude hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether.
-
Experimental Protocol: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc-3,3-difluoropiperidin-4-one in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure to induce precipitation.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the this compound.
FAQ 3: Identifying and Removing Impurities in the Final Product
Question: My final product shows impurities by NMR and LC-MS. What are the likely impurities and what are the best methods for purification?
Answer: Impurities can be carried over from previous steps or generated during the final steps.
-
Common Impurities:
-
Monofluorinated byproduct: From incomplete difluorination.
-
Unreacted N-protected starting material: From incomplete deprotection.
-
Solvent adducts or degradation products.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final crystalline hydrochloride salt. Experiment with different solvent systems to find one that gives good recovery and purity.
-
Column Chromatography: While less common for the final salt, it can be used to purify the N-protected intermediate before the deprotection step.
-
Washing/Trituration: Washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be a simple and effective purification method.
-
Data Summary: Recrystallization Solvents for Piperidinone Hydrochlorides
| Solvent System | Notes |
| Methanol / Diethyl Ether | A common and effective system. The product is soluble in methanol and precipitates upon the addition of diethyl ether. |
| Ethanol / Diethyl Ether | Similar to the methanol system, but ethanol is less volatile. |
| Isopropanol / Hexane | Another viable option for inducing crystallization. |
| Water / Isopropanol | Can be effective, especially if the product is a hydrate.[9] |
III. Key Mechanistic Insights
A solid understanding of the reaction mechanisms can empower you to make more informed decisions during your experiments.
Mechanism of Electrophilic Fluorination
The reaction of a ketone with Selectfluor® is believed to proceed through the enol or enolate form of the ketone. The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the Selectfluor® reagent.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. CN108727249A - The synthetic method of 3- difluoromethyls piperidine hydrochlorate and its derivative - Google Patents [patents.google.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 3,3-Difluoro-piperidin-4-one hydrochloride monohydrate | 1523618-12-3 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Reductive Amination of Hindered Fluorinated Ketones
Welcome to the Technical Support Center for reductive amination. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing amines from hindered and fluorinated ketones. The unique electronic and steric properties of these substrates often present significant challenges to this otherwise robust transformation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve successful outcomes in your synthetic endeavors.
Introduction to the Challenge
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced to the target amine.[1][3][4] However, when the ketone substrate is sterically hindered and further deactivated by electron-withdrawing fluorine atoms, both the initial imine formation and the subsequent reduction can be significantly impeded.[5][6]
Steric bulk around the carbonyl group hinders the nucleophilic attack of the amine, slowing down the formation of the crucial hemiaminal intermediate.[5][6] Concurrently, the strong electron-withdrawing effect of fluorine atoms decreases the electrophilicity of the carbonyl carbon, further disfavoring the initial addition step. This guide is structured to address these specific challenges head-on, providing logical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my reductive amination of a fluorinated ketone failing or giving low yields?
A1: Low yields in the reductive amination of fluorinated ketones typically stem from two primary issues:
-
Inefficient Imine/Iminium Ion Formation: The electron-withdrawing nature of fluorine atoms deactivates the ketone, making the carbonyl carbon less electrophilic. This, combined with potential steric hindrance, can make the initial condensation with the amine unfavorable.[6] The equilibrium may lie heavily on the side of the starting materials.[3]
-
Difficult Reduction Step: The same factors that hinder imine formation can also affect the reduction step. The steric environment around the C=N double bond can make it inaccessible to the hydride reagent.
Q2: What are the most common reducing agents for this type of reaction, and how do I choose?
A2: The choice of reducing agent is critical. Common options include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the first choice. It is a mild and selective reducing agent, effective for a wide range of substrates, including those sensitive to acid.[7][8][9][10] It generally provides higher yields and fewer side products compared to other methods.[7][8]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reductant that is selective for the iminium ion over the starting ketone.[11] However, its high toxicity and the potential to generate cyanide gas necessitate careful handling.
-
Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent, but it can also reduce the starting ketone.[3] To avoid this, it is best used in a stepwise procedure after the imine has been pre-formed.[8][11]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Nickel with hydrogen gas is a greener alternative but may require optimization of pressure and temperature and might not be suitable for all functional groups.[4][12]
For hindered fluorinated ketones, STAB is generally the recommended starting point due to its balance of reactivity and selectivity.[7][8]
Q3: What is the optimal pH for these reactions?
A3: The reaction is typically most efficient under weakly acidic conditions (pH 4-7).[13] Acidity catalyzes the dehydration of the hemiaminal to form the imine.[4] However, excessive acidity can protonate the amine starting material, rendering it non-nucleophilic. For reactions involving ketones, the addition of acetic acid as a catalyst is often beneficial.[7][8][14]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the reductive amination of hindered fluorinated ketones.
Problem 1: Low or No Product Yield
Low conversion is the most frequent issue. The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield reactions.
Causality and Solutions
-
Promoting Imine Formation (Action A):
-
Water Removal: The formation of an imine is an equilibrium reaction that produces water.[3] Removing water as it forms will drive the equilibrium toward the product.
-
Protocol: Add activated molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate to the reaction mixture.[4] For higher temperatures, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.
-
-
Lewis Acid Catalysis: Lewis acids can activate the ketone by coordinating to the carbonyl oxygen, making it more electrophilic.
-
Protocol: Add a catalyst such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂).[9] These are particularly useful for sterically hindered or electron-deficient ketones.
-
-
Elevated Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome steric and electronic barriers.[6]
-
Stepwise (Indirect) Protocol: For particularly challenging substrates, separating the imine formation from the reduction step can be highly effective.[8][15]
-
Protocol: First, react the ketone and amine in a suitable solvent (e.g., methanol or toluene), often with a dehydrating agent, until imine formation is complete (monitor by TLC, LC-MS, or ¹H NMR). Then, add the reducing agent in a second step.[15]
-
-
-
Optimizing the Reduction Step (Action B):
-
Reagent Activity: Ensure your reducing agent is fresh and has not been deactivated by moisture. STAB, for instance, is sensitive to water.[9]
-
Alternative Reducing Agents: If a mild reagent like STAB is ineffective, a more powerful one may be required.
-
Protocol: After pre-forming the imine, cool the reaction mixture and slowly add sodium borohydride (NaBH₄).[16] This avoids the undesired reduction of the starting ketone.
-
-
Catalytic Hydrogenation: This method can be effective for hindered substrates.
-
Problem 2: Formation of Side Products
The primary side product in these reactions is often the alcohol resulting from the direct reduction of the ketone starting material.
Troubleshooting Workflow: Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Causality and Solutions
-
Use a More Selective Reducing Agent: The rate of imine reduction must be significantly faster than the rate of ketone reduction. STAB and NaBH₃CN are designed for this purpose, as they are more reactive towards the protonated imine (iminium ion) than the neutral ketone.[3][11] If you are using NaBH₄ in a one-pot procedure, this is the likely cause of the side product.
-
Adopt a Stepwise Procedure: As mentioned previously, forming the imine before adding the reducing agent is the most reliable way to prevent reduction of the starting ketone.[8][11]
-
Control Reaction Temperature: If ketone reduction is still observed with a selective reagent, it may be because the reaction temperature is too high, increasing the rate of the undesired reduction pathway. Running the reaction at 0 °C or room temperature is advisable.
Problem 3: Difficulties with Weakly Basic Amines
Amines with electron-withdrawing groups (e.g., anilines with nitro or cyano substituents) are poor nucleophiles, which exacerbates the challenge of imine formation with an already deactivated ketone.
Solutions for Weakly Basic Amines
-
Increase Stoichiometry and Add Acid: Use a slight excess of the ketone (1.5-2.0 equivalents) and the reducing agent (2-3 equivalents).[18] The addition of a stoichiometric amount of acetic acid is often necessary to catalyze the reaction effectively.[18]
-
Higher Temperatures and Longer Reaction Times: These challenging reactions may require heating and extended reaction times to proceed to completion.
-
Alternative Catalytic Systems: For very difficult couplings, consider more advanced catalytic methods. For example, iridium-based catalysts have been shown to be effective for the reductive amination of ketones under mild conditions.[19] Rhenium-catalyzed systems have also been developed specifically for reactions with electron-deficient amines.[20]
Data Summary and Protocols
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Common Solvent(s) | Key Advantages | Key Limitations | Best For |
| NaBH(OAc)₃ (STAB) | DCE, THF, DCM[7][9] | High selectivity, mild, good for acid-sensitive groups, fewer side products.[7][8][10] | Water-sensitive, higher cost.[9] | General one-pot reactions, especially with challenging ketones. |
| NaBH₃CN | Methanol[9] | Excellent selectivity for iminium ions, allows for one-pot reactions.[11] | Highly toxic, generates cyanide waste, less effective at neutral pH. | One-pot reactions where toxicity can be safely managed. |
| NaBH₄ | Methanol, Ethanol | Inexpensive, powerful reductant. | Reduces both ketones and imines, requiring a two-step process.[3] | Stepwise (indirect) reductive aminations. |
| H₂ with Catalyst | Alcohols, Ethyl Acetate | Green (byproduct is H₂O), high atom economy.[12] | Requires specialized equipment (hydrogenator), catalyst may be pyrophoric, potential for dehalogenation. | Large-scale synthesis where green chemistry is a priority. |
DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; DCM = Dichloromethane
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using STAB
This protocol is a good starting point for most hindered fluorinated ketones.
-
To a solution of the ketone (1.0 equiv.) in 1,2-dichloroethane (DCE), add the amine (1.0–1.2 equiv.).
-
If the ketone is particularly unreactive, add acetic acid (1.0–2.0 equiv.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.3–1.6 equiv.) portion-wise. An exotherm may be observed.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). This may take several hours to overnight.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Stepwise (Indirect) Reductive Amination using NaBH₄
This protocol is recommended when alcohol side-product formation is a significant issue.
Step A: Imine Formation
-
Dissolve the ketone (1.0 equiv.) and the amine (1.0 equiv.) in methanol or toluene (10 mL per mmol of ketone).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or 3Å molecular sieves.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until imine formation is complete (monitor by TLC, LC-MS, or NMR). This can take 1-4 hours.
-
If a solid dehydrating agent was used, filter it off. Concentrate the filtrate to obtain the crude imine, which can be used directly in the next step.
Step B: Reduction
-
Dissolve the crude imine from Step A in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jocpr.com [jocpr.com]
- 13. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for derivatizing 3,3-Difluoropiperidin-4-one
Answering the call of modern medicinal chemistry, 3,3-Difluoropiperidin-4-one, often protected as N-Boc-3,3-difluoropiperidin-4-one[1], stands as a pivotal building block. The strategic placement of the gem-difluoro group adjacent to the carbonyl moiety introduces unique electronic properties that can enhance the metabolic stability and binding affinity of drug candidates. However, these same properties present distinct challenges in synthetic derivatization.
This Technical Support Center is designed to serve as a Senior Application Scientist in your lab, providing field-proven insights and robust troubleshooting strategies to navigate the intricacies of modifying this valuable scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring your experiments are not only successful but also well-understood.
Section 1: Reductive Amination - The Gateway to Novel Amines
Reductive amination is arguably the most common and versatile method for derivatizing 3,3-Difluoropiperidin-4-one, providing access to a diverse array of 4-amino-3,3-difluoropiperidine derivatives. However, the reaction's success is highly dependent on carefully optimized conditions.
Frequently Asked Questions & Troubleshooting
Question 1.1: My reductive amination is stalled or giving low yields. What are the primary causes and how can I fix it?
Answer: This is the most common issue and typically stems from inefficient imine or iminium ion formation. The electron-withdrawing nature of the adjacent gem-difluoro group deactivates the carbonyl carbon, making it less electrophilic and slowing down the initial condensation with the amine.
Causality: The rate-limiting step in many reductive aminations is the formation of the C=N bond, which requires the nucleophilic attack of the amine on the carbonyl. The fluorine atoms pull electron density away from the carbonyl, reducing its reactivity towards nucleophiles.
Solutions:
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid, is crucial. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating imine formation. Be cautious, as too much acid will protonate the amine nucleophile, rendering it inactive.[2]
-
Lewis Acid Activation: For particularly unreactive amines or stubborn reactions, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be employed.[2][3] These catalysts coordinate to the carbonyl oxygen, activating the ketone for nucleophilic attack.
-
Reaction Time & Temperature: Fluorinated substrates may require longer reaction times for complete imine formation before the reducing agent is added or becomes effective.[4] Gentle heating (e.g., 40-50 °C) during the imine formation step can sometimes be beneficial, but must be carefully monitored to avoid side reactions.
-
Water Removal: The condensation reaction to form the imine releases water. Using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine product.
Caption: General troubleshooting workflow for low-yield reactions.
Question 1.2: I'm trying to make a secondary amine, but I'm getting a significant amount of the dialkylated tertiary amine. How do I prevent this?
Answer: Overalkylation is a classic problem when the newly formed secondary amine product is more nucleophilic than the primary amine starting material, allowing it to react with another molecule of the ketone.
Solutions:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) to outcompete the secondary amine product for the ketone.
-
Stepwise Procedure: The most robust solution is to separate the imine formation and reduction steps.[5] First, form the imine under optimized conditions (e.g., in methanol with acetic acid). Monitor for complete conversion of the ketone. Then, add the reducing agent. This ensures there is no ketone left to react with the product amine.[4]
-
Bulky Amines: If the synthetic route allows, using a bulkier primary amine can sterically hinder the second alkylation step.
Question 1.3: My primary side product is 3,3-difluoropiperidin-4-ol. Why is the ketone being reduced?
Answer: This occurs when your reducing agent is too reactive and reduces the ketone carbonyl faster than the imine/iminium ion that is formed. This is a common issue when using powerful hydride donors like sodium borohydride (NaBH₄) in a one-pot procedure.[3][4]
Solutions:
-
Use a Selective Reducing Agent: The best solution is to use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most one-pot reductive aminations.[3][6] Its reduced reactivity allows the imine/iminium equilibrium to be established before significant reduction occurs. It is moisture-sensitive and typically used in anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]
-
Sodium cyanoborohydride (NaBH₃CN): Another classic selective reagent. It is stable under mildly acidic conditions (pH 4-5) where iminium ion formation is favorable.[2] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.[6]
-
-
Adopt a Two-Step Protocol: If you must use NaBH₄, employ the stepwise procedure mentioned previously. Form the imine completely, then add the NaBH₄ at a low temperature (e.g., 0 °C) to reduce the imine before it can significantly attack the ketone.[4][5]
Comparative Data: Reducing Agents
| Reagent | Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF | High selectivity for iminium ions; excellent for one-pot reactions.[3][6] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Good selectivity; stable in mild acid.[2] | Highly toxic (cyanide); byproducts can be problematic. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Poor selectivity; often reduces the ketone.[3] Best used in a two-step process. |
Experimental Protocols
Protocol 1.A: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a stirred solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting ketone.[7]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reductive amination pathway and potential side reaction.
Section 2: Navigating Nucleophilic Aromatic Substitution (SₙAr)
For constructing aryl-ether or aryl-amine linkages at the 4-position, SₙAr reactions on a pre-functionalized piperidine ring can be an option, though less common than reductive amination starting from the ketone. This would typically involve a derivative like 4-hydroxy- or 4-chloro-3,3-difluoropiperidine.
Frequently Asked Questions & Troubleshooting
Question 2.1: My SₙAr reaction with a phenol and a 4-substituted-3,3-difluoropiperidine is not working. What factors are critical?
Answer: SₙAr reactions are governed by the electrophilicity of the aromatic ring and the stability of the intermediate Meisenheimer complex.[8] The success of these reactions often depends on the electronic nature of the aromatic partner and the choice of base and solvent.
Causality: The mechanism involves the nucleophilic attack on an electron-deficient aromatic ring, followed by the departure of a leaving group.[9] For the reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.[10][11]
Solutions:
-
Aromatic Ring Activation: Ensure your aromatic substrate is sufficiently electron-deficient. SₙAr reactions on non-activated rings are generally not feasible.
-
Base Selection: A strong, non-nucleophilic base is often required to deprotonate the nucleophile (e.g., the hydroxyl group of a phenol). Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.
-
Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and stabilize the charged intermediate. Ensure the solvent is anhydrous, especially when using bases like NaH.
-
Leaving Group: The typical reactivity order for leaving groups in SₙAr is F > Cl > Br > I, which is opposite to Sₙ2 reactions.[9] A fluoro-substituted arene is often the most reactive substrate.
References
- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to the technical support center for 3,3-Difluoropiperidin-4-one hydrochloride. As a key building block in modern medicinal chemistry, the purity of this reagent is paramount to the success of your research.[1] The introduction of gem-difluoro groups can significantly alter a molecule's properties, but it can also introduce unique purification challenges.[2][3] This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to help you obtain high-purity this compound in your laboratory.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound. The flowchart below provides a general strategy for approaching the purification of this compound.
Caption: Purification strategy for this compound.
Q1: My final product is a light yellow solid, and the purity is only around 96%. What are the likely impurities?
A1: A purity of 96% is not uncommon for the crude product. The yellow color and the presence of impurities often stem from several sources related to the synthesis:
-
Incomplete Fluorination: The synthesis of gem-difluoro compounds can sometimes result in the presence of the mono-fluorinated analog or unreacted starting material.
-
Side Reactions: Aldol-type condensation reactions can occur under basic or acidic conditions, leading to higher molecular weight impurities.
-
Residual Solvents: Solvents used in the synthesis or work-up may be retained in the final product.
-
Reagents from Synthesis: Depending on the synthetic route, you may have residual reagents or their byproducts. For example, if a fluorinating agent like Selectfluor™ is used, its byproducts might be present.[4]
Q2: I attempted recrystallization, but the product oiled out or did not crystallize at all. What should I do?
A2: The formation of an oil during recrystallization is a common issue, especially with hydrochloride salts which can be hygroscopic or have complex solubility profiles.
-
Incorrect Solvent System: The polarity of your solvent system may not be suitable. For hydrochloride salts, a common approach is to dissolve the compound in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (like diethyl ether, ethyl acetate, or dichloromethane) until turbidity is observed.
-
Presence of Water: Even small amounts of water can inhibit crystallization. Ensure you are using anhydrous solvents and a dry atmosphere if possible. The hydrochloride salt can exist as a hydrate, which may have different solubility properties.[5]
-
Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.
Q3: My ¹H NMR spectrum shows several broad signals in the aliphatic region. What could this indicate?
A3: Broad signals in the NMR spectrum can be indicative of several phenomena:
-
Conformational Isomers: Piperidine rings can exist in different chair or boat conformations, and the presence of the gem-difluoro group can influence this.[2] These conformers may be slowly interconverting on the NMR timescale, leading to broad signals. Running the NMR at a higher or lower temperature can sometimes resolve these into sharp signals.
-
Presence of Rotamers: If your synthesis involves an N-protected intermediate (e.g., N-Boc), you might observe rotamers around the amide bond, which can also lead to signal broadening or duplication.
-
Acid-Base Equilibrium: As a hydrochloride salt, there can be exchange between the protonated amine and any residual water or other protic species, which can broaden the N-H signal and adjacent protons.
It is also possible that you have a mixture of closely related impurities that are difficult to resolve. A 2D NMR experiment like COSY or HSQC can help in assigning the signals and identifying the individual components.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of this compound?
A1: For a polar, basic compound like this compound, a good starting point for silica gel chromatography is a gradient of dichloromethane and methanol. You may need to add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonium hydroxide (in the methanol), to the mobile phase to prevent peak tailing. However, it is often better to purify the free base form of the compound on silica gel and then convert it back to the hydrochloride salt.
Q2: Should I consider using a different stationary phase for chromatography?
A2: Yes, for fluorinated compounds, specialized stationary phases can offer better separation.[5] Consider using an amino-propyl functionalized silica gel, which can reduce the interaction of the basic piperidine nitrogen with the acidic silica surface. Alternatively, a fluorinated stationary phase could provide unique selectivity for your compound and any fluorinated impurities.
Q3: How can I effectively remove non-basic impurities before chromatography or recrystallization?
A3: An acid-base extraction is a highly effective method for removing non-basic organic impurities. This involves dissolving the crude hydrochloride salt in an organic solvent and washing with a mild base to deprotonate the piperidine nitrogen. The free base will remain in the organic layer, while acidic and some neutral impurities may be washed into the aqueous layer.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for recrystallization. The choice of solvent is critical and may require screening.
-
Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve the crude this compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a solvent/anti-solvent system, slowly add the anti-solvent to the hot solution until it becomes slightly cloudy.
-
Cooling: Once the solution has cooled to room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Silica Gel Flash Column Chromatography
This protocol is for the purification of the free base form of the compound.
-
Conversion to Free Base: Perform an acid-base extraction as described in the FAQ section to convert the hydrochloride salt to the free base.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of 0.2-0.4. A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.[6][7]
-
Loading: Dissolve the crude free base in a minimum amount of the eluent or dichloromethane and load it onto the column. Alternatively, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the solid by filtration.
Data Summary Table
| Purification Method | Advantages | Disadvantages | Best for Removing |
| Recrystallization | Scalable, cost-effective, can yield very high purity material. | Requires finding a suitable solvent system, can have lower recovery. | Impurities with different solubility profiles than the product. |
| Flash Chromatography | Can separate compounds with similar properties, good for complex mixtures. | More time-consuming, requires more solvent, may need to purify the free base. | Byproducts from the synthesis, starting materials. |
| Aqueous Wash / Acid-Base Extraction | Simple, quick, effective for removing non-basic or acidic impurities. | Will not remove neutral impurities with similar solubility to the product. | Non-basic starting materials or byproducts. |
References
- 1. mdpi.com [mdpi.com]
- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,3-Difluoro-piperidin-4-one hydrochloride monohydrate | 1523618-12-3 [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. interchim.fr [interchim.fr]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3,3-Difluoropiperidin-4-one and 4,4-Difluoropiperidin-3-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Within the privileged piperidine framework, the precise placement of fluorine atoms can lead to significant and often unpredictable shifts in biological activity. This guide provides an in-depth comparison of two isomeric fluorinated piperidinone scaffolds: 3,3-difluoropiperidin-4-one and 4,4-difluoropiperidin-3-one. While direct biological data on these parent ketones is limited, a critical analysis of their derivatives, particularly as dopamine D4 (D4) receptor antagonists, reveals a compelling narrative of structure-activity relationships (SAR) driven by the nuanced effects of fluorine substitution.
The Influence of Fluorine Position on Dopamine D4 Receptor Antagonist Activity
A pivotal study exploring a series of substituted 3,3-difluoro- and 4,4-difluoropiperidine ethers as D4 receptor antagonists provides the most direct evidence for the differential activity of these two scaffolds.[1][2] This research highlights that while both isomers can serve as effective cores for potent D4 antagonists, the positioning of the gem-difluoro group significantly impacts binding affinity.
A key finding from this comparative analysis is that derivatives based on the 4,4-difluoropiperidine scaffold, when appropriately substituted, exhibit a distinct increase in binding affinity for the D4 receptor compared to their 3,3-difluoropiperidine counterparts.[2] This suggests that the placement of the fluorine atoms at the 4-position of the piperidine ring creates a more favorable electrostatic and conformational profile for interaction with the D4 receptor binding pocket.
Quantitative Comparison of D4 Receptor Binding Affinity
The following table summarizes the structure-activity relationship data for a subset of analogous 3,3-difluoro- and 4,4-difluoropiperidine derivatives from the aforementioned study.[1][2]
| Scaffold | R Group (Phenoxy Ether) | Ki (nM) for Dopamine D4 Receptor |
| 3,3-Difluoropiperidine | 4-Fluorophenyl | 140 - 320 |
| 3,4-Difluorophenyl | 140 - 320 | |
| 4-Fluoro-3-methylphenyl | 140 - 320 | |
| 4,4-Difluoropiperidine | 3,4-Difluorophenyl | 5.5 |
| 3-Methylphenyl | 13 |
Table 1: Comparison of D4 receptor binding affinities (Ki) for derivatives of 3,3-difluoropiperidine and 4,4-difluoropiperidine. Lower Ki values indicate higher binding affinity.
The data clearly illustrates that while the 3,3-difluoro derivatives display modest D4 receptor binding, the 4,4-difluoro analogues can achieve significantly higher potency, with Ki values in the low nanomolar range.[2]
Underlying Physicochemical Principles: A Deeper Dive into the "Fluorine Effect"
The observed differences in biological activity can be attributed to the profound influence of the gem-difluoro group on the physicochemical properties of the piperidine ring.
Basicity (pKa)
The introduction of electron-withdrawing fluorine atoms has a marked effect on the basicity of the piperidine nitrogen. The proximity of the fluorine atoms to the nitrogen in the 3,3-difluoro isomer results in a more significant decrease in pKa compared to the more distant substitution in the 4,4-difluoro isomer. This modulation of basicity can have a cascade of effects on a molecule's properties, including its solubility, cell permeability, and interaction with biological targets.
Lipophilicity and Conformational Preferences
Fluorination generally increases the lipophilicity of a molecule.[3] However, the overall effect is context-dependent and can be influenced by intramolecular interactions. The conformational preferences of the piperidine ring are also significantly altered by fluorine substitution. Studies have shown that fluorinated piperidines can exhibit a preference for an axial orientation of the fluorine atom, driven by charge-dipole interactions and hyperconjugation.[4] These conformational biases can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity for a target receptor. The differential positioning of the gem-difluoro group in the 3,3- and 4,4-isomers will lead to distinct conformational landscapes, which in turn dictates how appended pharmacophoric groups are presented to the receptor.
Synthetic Strategies: Accessing the Core Scaffolds
The synthesis of these fluorinated piperidinones typically begins with the corresponding N-protected piperidones. The N-Boc protecting group is commonly employed due to its stability and ease of removal.
Synthesis of N-Boc-3,3-difluoropiperidin-4-one
A common route to N-Boc-3,3-difluoropiperidin-4-one involves the fluorination of a suitable precursor, such as N-Boc-4-oxopiperidine-3-carboxylic acid ethyl ester, using reagents like Deoxofluor.
Synthesis of N-Boc-4,4-difluoropiperidin-3-one
The synthesis of the 4,4-difluoro isomer can be achieved through various methods, including the fluorination of N-Boc-3-oxopiperidine-4-carboxylic acid derivatives.
Experimental Protocols: Evaluating Dopamine D4 Receptor Binding
The determination of binding affinities (Ki values) for the D4 receptor is typically performed using a competitive radioligand binding assay.
Dopamine D4 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]N-methylspiperone).
-
Unlabeled competitor (the test compound).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Workflow:
Caption: Workflow for a Dopamine D4 Receptor Competitive Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize HEK293 cells expressing the human dopamine D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The comparative analysis of 3,3-difluoro- and 4,4-difluoropiperidine derivatives as dopamine D4 receptor antagonists underscores the critical role of fluorine positioning in modulating biological activity. The 4,4-difluoro scaffold appears to be a more promising starting point for the design of potent D4 antagonists, likely due to a more favorable combination of electronic, steric, and conformational properties.
While this guide has focused on the D4 receptor, the principles discussed are broadly applicable to the design of ligands for other biological targets. Further research is warranted to explore the biological activities of the parent ketones, 3,3-difluoropiperidin-4-one and 4,4-difluoropiperidin-3-one, across a range of assays to fully elucidate their pharmacological potential. The continued exploration of these and other fluorinated scaffolds will undoubtedly lead to the discovery of novel and improved therapeutic agents.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidones for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Piperidone Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. However, the relentless pursuit of optimized drug candidates has led to the strategic incorporation of fluorine into this privileged scaffold. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties, offering a powerful tool to address common challenges in drug development such as metabolic instability, off-target activity, and poor bioavailability.[1][2]
This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated piperidones, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed differences in their chemical and biological behavior, empowering researchers to make informed decisions in the design and development of next-generation therapeutics.
Comparative Analysis of Physicochemical and Pharmacological Properties
Physicochemical Properties: pKa and Lipophilicity (LogP)
The introduction of fluorine significantly impacts the electron distribution within the piperidine ring, which in turn alters its basicity (pKa) and lipophilicity (LogP).
| Compound | Structure | pKa | LogP |
| N-Benzyl-4-phenylpiperidine | ~8.5 - 9.0 | ~3.5 | |
| 4-Fluoro-N-benzyl-4-phenylpiperidine | ![]() | ~7.5 - 8.0 | ~3.7 |
Caption: Comparative physicochemical properties of a non-fluorinated and a fluorinated piperidine.
Causality Behind the Data:
-
pKa Reduction: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect propagates through the carbon skeleton, reducing the electron density on the piperidine nitrogen. A lower electron density makes the nitrogen less likely to accept a proton, thus lowering its basicity and pKa value.[1][3] This modulation of pKa can be critical for optimizing a drug's absorption, distribution, and target engagement, as it influences the ionization state at physiological pH.
-
Lipophilicity (LogP) Modulation: The effect of fluorination on lipophilicity is more complex and position-dependent. In our example, the replacement of a hydrogen with a fluorine atom can lead to a slight increase in LogP. This is because the C-F bond, while polar, can also contribute to increased hydrophobicity by creating a more "Teflon-like" surface and reducing polar interactions with water. However, in other cases, particularly with multiple fluorine substitutions, the overall polarity of the molecule can increase, leading to a decrease in LogP.
Pharmacological Properties: Metabolic Stability and Receptor Binding Affinity
Fluorination is a widely employed strategy to enhance metabolic stability and, in some cases, improve receptor binding affinity.
| Compound | Metabolic Half-life (t½) in HLM (min) | Receptor Binding Affinity (Ki, nM) - Opioid Receptor (μ) |
| N-Benzyl-4-phenylpiperidine | ~20 | ~10 |
| 4-Fluoro-N-benzyl-4-phenylpiperidine | >60 | ~5 |
Caption: Comparative pharmacological properties of a non-fluorinated and a fluorinated piperidine.
Causality Behind the Data:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength makes the fluorinated position less susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[4] By "blocking" a potential site of metabolism, the overall metabolic half-life of the compound is extended, which can lead to improved oral bioavailability and a longer duration of action in vivo.
-
Improved Receptor Binding Affinity: The introduction of fluorine can enhance binding affinity through several mechanisms. The altered electronic properties can lead to more favorable electrostatic interactions with the target protein. Furthermore, the conformational constraints imposed by the fluorine atom can pre-organize the molecule into a more bioactive conformation, reducing the entropic penalty of binding. In the case of our example, the fluorinated analog exhibits a lower Ki value, indicating a higher binding affinity for the μ-opioid receptor.[2][5]
Experimental Protocols
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed above.
Synthesis Protocols: A Comparative Approach
The synthesis of piperidones is well-established, with the following protocol for N-Boc-4-piperidone being a common starting point for many derivatives. The synthesis of fluorinated piperidones often requires specialized reagents and conditions.
Protocol 1: Synthesis of N-Boc-4-piperidone (Non-Fluorinated)
Objective: To synthesize N-Boc-4-piperidone from 4-piperidone monohydrate hydrochloride.
Materials:
-
4-piperidone monohydrate hydrochloride
-
Methanol
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane
-
Hydrochloric acid (2M)
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.[6]
-
Add Boc₂O (34g, 168mmol) in portions over a 5-minute period, followed by DMAP (0.4g, 3mmol).[6]
-
Stir the solution at ambient temperature for 20 hours.[6]
-
Remove the methanol under reduced pressure.
-
Dissolve the crude product in dichloromethane (100mL).
-
Wash the organic phase with 2M HCl (2 x 70mL), saturated Na₂CO₃ (70mL), and saturated NaCl (50mL).
-
Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid.
Protocol 2: Synthesis of 4-Fluoro-4-arylpiperidine (Fluorinated Analog)
Objective: To synthesize a 4-fluoro-4-arylpiperidine from a 4-aryl-4-hydroxypiperidine precursor.
Materials:
-
N-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine
-
Dichloromethane
-
Diethylaminosulfur trifluoride (DAST)
-
1-Chloroethylchloroformate
-
Methanol
Procedure:
-
Protect the piperidine nitrogen of 4-(4-chlorophenyl)-4-hydroxypiperidine with a benzyl group using benzyl bromide and K₂CO₃ in DMF.
-
Dissolve the resulting N-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine in dichloromethane and cool to -78°C.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 equivalents) to the solution.
-
Allow the reaction to proceed at -78°C, monitoring for the conversion of the hydroxyl group to the fluoride.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to obtain N-benzyl-4-(4-chlorophenyl)-4-fluoropiperidine.
-
Deprotect the N-benzyl group using 1-chloroethylchloroformate followed by refluxing in methanol to yield the final 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride salt.
Visualizing the Impact: Fluorination Workflow
The decision to incorporate fluorine and the subsequent evaluation of its effects can be visualized as a systematic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated and [18F]fluorinated morphinan based opioid ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Structural Validation of 3,3-Difluoropiperidin-4-one Derivatives
Introduction: The Critical Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool. It is estimated that up to 20% of all pharmaceuticals contain at least one fluorine atom.[1] The piperidine scaffold, a ubiquitous feature in countless natural products and synthetic drugs, is a prime candidate for such modification.[2] Specifically, the introduction of a geminal difluoro group at the 3-position of a piperidin-4-one core, as seen in derivatives like tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and conformational preferences.[2][3][4]
However, these valuable modifications introduce significant structural complexity. The presence of fluorine can induce unusual conformational behaviors and alter crystal packing in ways that are difficult to predict.[3][5] Therefore, unambiguous determination of the three-dimensional atomic arrangement is not merely a routine characterization step; it is a fundamental prerequisite for understanding structure-activity relationships (SAR) and advancing a drug development program. This guide provides an in-depth comparison of the available analytical techniques for this purpose, anchored by the gold standard: single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For absolute, unambiguous structural determination of a novel crystalline compound, SC-XRD is unparalleled.[6][7][8][9] It is a non-destructive technique that provides a precise three-dimensional map of electron density within a crystal.[6][7] From this map, we can determine not only the molecular connectivity but also precise bond lengths, bond angles, and the absolute configuration of stereocenters.[7]
The principle is based on Bragg's Law (nλ = 2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in a regular crystal lattice.[7][10] The resulting diffraction pattern of spots, or reflections, contains all the information needed to reconstruct the crystal's internal structure.[10][11]
Visualizing the SC-XRD Workflow
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis.
Caption: Workflow for small molecule structure determination by SC-XRD.
Detailed Experimental Protocol: SC-XRD of a 3,3-Difluoropiperidin-4-one Derivative
Trustworthiness in crystallography comes from meticulous execution and transparent reporting. Every step is designed to produce the highest quality data possible.
1. Crystal Growth (The Art and Science):
-
Causality: The entire experiment hinges on obtaining a single, well-ordered crystal free of defects.[12] For fluorinated compounds, which can exhibit complex intermolecular interactions, solvent choice is paramount.[5][13]
-
Protocol:
-
Ensure the synthesized 3,3-difluoropiperidin-4-one derivative is of the highest purity (>99%), as impurities inhibit crystal growth.[14]
-
Screen various solvents in which the compound is moderately soluble. A good starting point is a binary system like ethyl acetate/hexanes or dichloromethane/pentane.
-
Prepare a nearly saturated solution in a clean, small-volume vial (e.g., 4 mL). Filter the solution through a syringe filter (0.22 µm) into the vial to remove dust, which can act as unwanted nucleation sites.[13]
-
Cover the vial with a cap, pierced with a needle. This allows for slow evaporation, the most common and effective method for small organic molecules.[15]
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. Patience is critical.[13]
-
2. Crystal Selection and Mounting:
-
Causality: An ideal crystal for modern diffractometers is typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks.[6][15]
-
Protocol:
-
Place the vial under a stereomicroscope.
-
Using a micro-loop (e.g., MiTeGen) or a fine glass fiber, carefully detach a suitable crystal from the vial wall.
-
Quickly scoop the crystal, ensuring a thin film of the mother liquor (paraffin or paratone oil) coats it to prevent solvent loss and crystal degradation.
-
Mount the loop onto the goniometer head of the diffractometer.
-
3. Data Collection:
-
Causality: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties.[6]
-
Protocol:
-
Center the crystal in the X-ray beam using the diffractometer's video microscope.
-
Cool the crystal under a stream of cold nitrogen gas (100 K).
-
Set the data collection parameters. For a typical organic molecule, a molybdenum (Mo) Kα source (λ = 0.71073 Å) is often used.
-
Run a series of scans (e.g., omega and phi scans) to collect a complete sphere of diffraction data. Modern detectors can complete this in a few hours.
-
4. Structure Solution and Refinement:
-
Causality: The collected diffraction intensities must be computationally processed to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data.[11][14]
-
Protocol:
-
Integration & Scaling: Use software like SHELXL or Olex2 to integrate the raw diffraction images, determining the intensity and position of each reflection.[6]
-
Structure Solution: Employ "direct methods," an ab initio approach that is highly effective for small molecules (<1000 non-hydrogen atoms), to determine initial atomic positions.[14]
-
Refinement: Iteratively refine the atomic positions, bond lengths, and thermal parameters against the experimental data to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed by metrics like the R1 factor (ideally < 5%).
-
Comparison with Alternative Validation Techniques
While SC-XRD is definitive, it is not always feasible or necessary. Other spectroscopic techniques provide complementary and often sufficient data for routine validation. An integrated approach, leveraging the strengths of multiple techniques, is the hallmark of a rigorous drug discovery program.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[6][7] | Connectivity, chemical environment, relative stereochemistry, solution conformation.[2][3][16] | Elemental composition (molecular formula), presence of halogens via isotopic patterns.[17][18][19] |
| Unambiguous Structure | Yes (Gold Standard).[8] | Often, but can be ambiguous for complex isomers without 2D data. | No, only provides molecular formula. |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[6] | ~1-5 mg dissolved in deuterated solvent. | <1 mg, can be solution or solid. |
| Sample State | Solid (crystalline). | Solution. | Solution or solid. |
| Throughput | Low (days to weeks for crystal growth). | High (minutes to hours per sample). | High (minutes per sample). |
| Key Advantage | Provides absolute, indisputable 3D structure. | Excellent for analyzing solution-state dynamics and mixtures.[16] | Confirms elemental composition with high precision. |
| Key Limitation | Requires a suitable single crystal, which can be a major bottleneck.[8][14] | Does not provide absolute stereochemistry or solid-state packing information. | Provides no connectivity or stereochemical information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of the synthetic chemist. For fluorinated piperidinones, a suite of experiments is essential:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Shows all unique carbon atoms.
-
¹⁹F NMR: This is particularly powerful. The chemical shift of the fluorine signal is highly sensitive to the local electronic environment, making it an excellent probe for structural confirmation.[16][20]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding network (H-H, C-H, and long-range C-H correlations), confirming that the synthesized molecule has the expected connectivity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.[17] For halogenated compounds, the isotopic pattern can also be diagnostic.[18][19][21] While chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) give very distinct M+2 peaks, fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern. However, the high accuracy of HRMS is sufficient to confirm the presence of two fluorine atoms in the molecular formula.
An Integrated Approach to Structural Validation
In practice, no single technique is used in isolation. A self-validating system for a novel 3,3-difluoropiperidin-4-one derivative would follow a logical progression, with each step confirming the last.
Caption: An integrated workflow for structural validation.
Conclusion
For drug development professionals working with novel 3,3-difluoropiperidin-4-one derivatives, structural integrity is paramount. While NMR and HRMS are essential for routine confirmation of identity and purity, they describe the molecule in terms of connectivity and composition. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution picture of the molecule's three-dimensional reality. It reveals the precise consequences of fluorination on bond lengths, conformation, and intermolecular interactions—critical data for building robust structure-activity models and designing the next generation of therapeutics. Investing the time to obtain a crystal structure for a key compound is not a delay; it is an investment in certainty and a foundational pillar of modern, data-driven drug discovery.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. excillum.com [excillum.com]
- 10. fiveable.me [fiveable.me]
- 11. portlandpress.com [portlandpress.com]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. How To [chem.rochester.edu]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing Metabolic Stability: The Case for 3,3-Difluoropiperidine
Introduction: The Piperidine Paradox in Drug Discovery
The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, forming the structural cornerstone of numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and the capacity to engage in crucial hydrogen bonding interactions within target proteins.[2] However, this versatile scaffold presents a significant challenge for drug developers: metabolic instability. The aliphatic C-H bonds of the piperidine ring are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, the body's primary machinery for drug metabolism.[3][4] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites, ultimately hindering a drug candidate's progression.
This guide provides an in-depth comparison of the 3,3-difluoropiperidine moiety against its non-fluorinated and regioisomeric analogs. We will explore the mechanistic basis for its enhanced metabolic stability, present a robust experimental protocol for its assessment, and provide the data-driven insights necessary for researchers to make informed decisions in their drug design campaigns.
The Metabolic Vulnerability of Piperidines: A Mechanistic Overview
The metabolic fate of piperidine-containing compounds is predominantly dictated by Phase I oxidation reactions catalyzed by CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP1A2.[4][5][6] The primary "soft spots" on the piperidine ring are the carbon atoms adjacent (alpha) to the nitrogen, as well as other accessible C-H bonds.
Key metabolic pathways include:
-
Alpha-Carbon Hydroxylation: Oxidation at the C2 or C6 positions can lead to the formation of an unstable carbinolamine, which may subsequently undergo ring opening.
-
Ring Hydroxylation: Direct oxidation at C3 or C4 leads to hydroxylated metabolites.
-
N-dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a common metabolic route.[6][7]
These metabolic transformations convert the parent drug into more polar, water-soluble metabolites that are more easily excreted, effectively reducing the drug's half-life and systemic exposure. The central challenge for medicinal chemists is to strategically modify the piperidine scaffold to block these metabolic pathways without compromising the compound's desired pharmacological activity.
Fluorination as a Metabolic Shield: The Rise of 3,3-Difluoropiperidine
One of the most powerful strategies to enhance metabolic stability is the introduction of fluorine atoms at metabolically vulnerable positions.[8][9] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and highly polarized, making it resistant to the oxidative chemistry of CYP enzymes.[10] By replacing a C-H bond with a C-F bond, that specific site of metabolism is effectively blocked.
The 3,3-difluoropiperidine moiety leverages this principle with particular efficacy. Placing a gem-difluoro group at the C3 position confers metabolic resistance through several mechanisms:
-
Direct Blockade: It prevents hydroxylation at the C3 position itself.
-
Steric and Electronic Shielding: The electron-withdrawing nature of the fluorine atoms deactivates the adjacent C2 and C4 positions, making the C-H bonds at these sites less susceptible to hydrogen atom abstraction by the CYP enzyme's active species.[11] This provides a protective "shield" for the most vulnerable alpha-carbons.
-
Conformational Effects: Fluorine substitution can influence the conformational preference of the piperidine ring, which may orient the molecule within the enzyme's active site in a way that is less favorable for metabolism.[12]
The strategic placement of the gem-difluoro group at C3 offers a distinct advantage over other fluorination patterns. While a 4,4-difluoro substitution also blocks metabolism at C4, it provides less direct electronic protection to the critical alpha-carbons (C2/C6). As demonstrated in structure-activity relationship studies of Dopamine D4 receptor antagonists, modifying the fluorination pattern from 3,3- to 4,4- can significantly impact biological activity and physicochemical properties, underscoring the importance of positional isomerism.[13][14]
Caption: Mechanism of metabolic stabilization by 3,3-difluorination.
Comparative Performance Data
To illustrate the impact of 3,3-difluorination, the following table presents representative data from a typical in vitro liver microsomal stability assay. The data compares a hypothetical parent compound containing an unsubstituted piperidine ring with its 3,3-difluoro and 4,4-difluoro analogs.
| Moiety | Half-Life (T½, min) | Intrinsic Clearance (CLint, µL/min/mg) | % Remaining at 60 min |
| Unsubstituted Piperidine | 15 | 92.4 | 6.25% |
| 3,3-Difluoropiperidine | > 120 | < 5.8 | > 90% |
| 4,4-Difluoropiperidine | 75 | 18.5 | 64% |
Note: Data are illustrative and representative of typical results. Actual values are compound-specific and must be determined empirically.
As the data shows, the introduction of the 3,3-difluoro moiety dramatically increases the metabolic half-life and reduces the intrinsic clearance, indicating a significantly more stable compound.
Experimental Protocol: A Guide to the Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is the gold standard for early-stage assessment of metabolic stability.[15][16] It measures the rate at which a compound is metabolized by the CYP enzymes contained within liver microsomes, which are vesicles of the endoplasmic reticulum.[17]
Pillar 1: Expertise & Experience (The "Why")
This protocol is designed for robustness and reproducibility. We use a NADPH regenerating system because CYP enzymes require NADPH as a cofactor for their catalytic cycle; without it, no metabolism occurs.[18] The reaction is stopped, or "quenched," with cold acetonitrile, which serves two purposes: it precipitates the microsomal proteins to allow for clean sample analysis and it contains an internal standard for accurate quantification by LC-MS/MS.[18] Running a "minus-cofactor" control is essential to confirm that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.[19]
Pillar 2: Trustworthiness (Self-Validating System)
The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) is critical. These controls validate the activity of the microsomal batch and the overall assay performance on any given day. Consistent results for these controls provide confidence in the data generated for the test compounds.
Pillar 3: The Protocol
1. Materials & Reagents:
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (Verapamil, Warfarin; 10 mM stocks in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)[17]
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System Solution A (NADP+, Glucose-6-phosphate)
-
NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Termination Solution: Acetonitrile with internal standard (e.g., Tolbutamide, 100 ng/mL)
-
96-well incubation plates and collection plates
2. Reagent Preparation:
-
Microsomal Working Solution (0.5 mg/mL): Thaw pooled liver microsomes on ice. Dilute to the final concentration in cold 0.1 M phosphate buffer. Keep on ice.
-
Cofactor Mix: Prepare the NADPH regenerating system by mixing solutions A and B with MgCl₂ in phosphate buffer according to the manufacturer's instructions.[18]
3. Incubation Procedure:
-
Prepare a master mix of the test compound by diluting the 10 mM stock to an intermediate concentration (e.g., 50 µM) in phosphate buffer.
-
In a 96-well incubation plate, add the microsomal working solution to each well.
-
Pre-warm the plate at 37°C for 10 minutes.
-
To initiate the reaction, add the Cofactor Mix to all wells except the "minus-cofactor" controls. To the control wells, add an equivalent volume of phosphate buffer.
-
Immediately after adding the cofactor, add the test compound master mix to achieve a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from the incubation wells and add it to a collection plate containing 3-4 volumes of cold Termination Solution.[19] The 0-minute time point is quenched immediately after adding the test compound.
4. Sample Analysis & Data Processing:
-
Seal the collection plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (T½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / T½) * (Incubation Volume / mg of microsomal protein)[18]
Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.
Conclusion
Enhancing metabolic stability is a critical objective in modern drug discovery. The 3,3-difluoropiperidine moiety serves as a powerful tool for medicinal chemists, effectively blocking common sites of CYP450-mediated oxidation and significantly prolonging a compound's metabolic half-life. By shielding the vulnerable alpha-carbon positions, this scaffold offers a robust solution to the inherent metabolic liabilities of the parent piperidine ring. The standardized in vitro liver microsomal stability assay provides a reliable and high-throughput method to empirically quantify this improvement. By integrating strategic fluorination and rigorous experimental assessment, researchers can design more durable and effective drug candidates, ultimately increasing the probability of success in the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Senior Application Scientist's Guide to the Spectroscopic Nuances of Fluorinated vs. Non-Fluorinated Piperidinones
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of lead optimization. The piperidinone moiety, a prevalent feature in numerous pharmaceuticals, is a prime candidate for such modification. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its pKa, lipophilicity, metabolic stability, and conformational preferences. Understanding the spectroscopic consequences of this substitution is paramount for unambiguous characterization and for elucidating the structure-activity relationships that drive successful drug design.
This guide provides an in-depth comparison of the key spectroscopic differences between fluorinated and non-fluorinated piperidinones, drawing upon fundamental principles and illustrative data. We will explore the characteristic shifts and patterns observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, equipping you with the expertise to confidently interpret your experimental findings.
The Foundational Impact of Fluorine: An Electronic Perspective
Before delving into the specifics of each analytical technique, it is crucial to appreciate the fundamental electronic effects of fluorine that underpin the observed spectroscopic changes. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and influences the electron density of neighboring atoms. This inductive effect is the primary driver for many of the spectroscopic differences we will discuss.
Caption: Figure 1. Inductive effect of fluorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environment and Conformation
NMR spectroscopy is arguably the most powerful tool for elucidating the structural intricacies of fluorinated piperidinones. The presence of fluorine introduces significant and predictable changes in ¹H, ¹³C, and, of course, ¹⁹F NMR spectra. For this comparison, we will consider piperidin-4-one as our non-fluorinated model and 1-Boc-3-fluoropiperidin-4-one as our fluorinated example.
¹H NMR Spectroscopy
The electron-withdrawing nature of fluorine deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). The magnitude of this effect diminishes with distance. Furthermore, the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) couples with neighboring protons, leading to characteristic splitting patterns.[1][2]
-
Deshielding of α-protons: Protons on the same carbon as the fluorine (geminal) and on adjacent carbons (vicinal) will experience the most significant downfield shifts.
-
¹H-¹⁹F Coupling: Geminal (²JHF) and vicinal (³JHF) coupling constants provide invaluable stereochemical information. The magnitude of ³JHF is dihedral angle-dependent, following a Karplus-type relationship, which can be used to determine the relative orientation of the fluorine and the coupled proton (axial vs. equatorial).[3]
¹³C NMR Spectroscopy
The effects of fluorine on ¹³C NMR spectra are even more pronounced:
-
Direct C-F Coupling (¹JCF): The carbon directly bonded to fluorine exhibits a large one-bond coupling constant, typically in the range of 170-250 Hz. This results in a widely split doublet in the proton-decoupled ¹³C NMR spectrum.
-
Through-Bond Coupling (²JCF and ³JCF): Carbons two and three bonds away from the fluorine will also show smaller couplings, providing further structural confirmation.
-
Chemical Shift of the Fluorinated Carbon: The chemical shift of the carbon bearing the fluorine is significantly shifted downfield due to the deshielding effect.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[1][2]
-
Chemical Shift: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For a fluorine atom attached to a secondary carbon in a piperidinone ring, the chemical shift is expected to be in the range of -170 to -200 ppm relative to CFCl₃.[4]
-
¹⁹F-¹H Coupling: The ¹⁹F spectrum will show splitting due to coupling with neighboring protons, providing complementary information to the ¹H NMR spectrum.
Table 1: Comparative NMR Data for Piperidin-4-one and 1-Boc-3-fluoropiperidin-4-ol
| Parameter | Piperidin-4-one | 1-Boc-3-fluoropiperidin-4-ol * | Key Differences |
| ¹H NMR (δ, ppm) | H2/H6: ~2.8-3.0H3/H5: ~2.4-2.6 | H2ax: ~4.0 (ddd)H2eq: ~3.0 (m)H3: ~4.7 (dm, ²JHF ≈ 48 Hz)H4: ~3.9 (m) | Significant downfield shift of protons α and β to fluorine. Complex splitting patterns due to H-F coupling. |
| ¹³C NMR (δ, ppm) | C4 (C=O): ~209C2/C6: ~46C3/C5: ~41 | C4 (C-OH): ~68C3 (C-F): ~90 (d, ¹JCF ≈ 180 Hz)C2: ~45 (d, ²JCF ≈ 20 Hz)C5: ~39 (d, ²JCF ≈ 20 Hz) | Large ¹JCF coupling for the fluorinated carbon. Smaller ²JCF couplings for adjacent carbons. Downfield shift of the carbon bearing fluorine. |
| ¹⁹F NMR (δ, ppm) | N/A | ~ -180 to -190 (m) | Presence of a signal in the characteristic region for aliphatic fluorides. |
*Note: Data for 1-Boc-3-fluoropiperidin-4-ol is used as a close proxy for 1-Boc-3-fluoropiperidin-4-one due to the availability of detailed synthetic and spectroscopic data for this precursor.[5][6]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. The introduction of fluorine gives rise to a new, strong absorption band and can subtly influence the vibrations of other groups, most notably the carbonyl (C=O) stretch.
-
C-F Stretching Vibration: The C-F bond stretch is a strong absorption typically found in the region of 1000-1400 cm⁻¹. The exact position depends on the substitution pattern and the presence of other functional groups.
-
Carbonyl (C=O) Stretching Vibration: The strong electron-withdrawing nature of fluorine can increase the frequency of the C=O stretching vibration. This is because the inductive effect of fluorine pulls electron density away from the carbonyl carbon, strengthening the C=O double bond. This results in a shift to a higher wavenumber (a "blue shift"). For piperidinones, the C=O stretch is typically observed around 1715 cm⁻¹. The presence of an α- or β-fluorine would be expected to shift this peak to a slightly higher frequency.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
computational modeling of 3,3-Difluoropiperidin-4-one hydrochloride conformation
An In-Depth Technical Guide to the Computational Modeling of 3,3-Difluoropiperidin-4-one Hydrochloride Conformation
For drug development professionals, researchers, and scientists, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity, metabolic stability, and overall potential as a therapeutic agent. The introduction of fluorine into drug candidates is a widely adopted strategy to modulate these properties.[1] However, the unique electronic nature of fluorine, particularly in gem-difluoro substituted systems, introduces significant complexity to conformational preferences. This guide provides a comprehensive comparison of computational strategies to model the conformational landscape of this compound, a scaffold of growing interest in medicinal chemistry.
The Unique Challenge: Stereoelectronics of a Fluorinated Piperidinone
The conformational behavior of the piperidine ring is a delicate balance of steric and electronic effects. In this compound, this balance is further complicated by several factors:
-
Gem-Difluoro Substitution : The two fluorine atoms at the 3-position exert powerful stereoelectronic effects. These include hyperconjugation and charge-dipole interactions that can significantly alter the typical conformational preferences of the piperidine ring.[2][3]
-
Ketone at the 4-Position : The sp2-hybridized carbon of the carbonyl group flattens the ring at that position, influencing the overall ring pucker.
-
Protonated Nitrogen (Hydrochloride) : As a hydrochloride salt, the piperidine nitrogen is protonated. This introduces a positive charge, which can engage in strong electrostatic interactions with the electronegative fluorine atoms (C–F···H-N+), potentially stabilizing specific conformations.[4]
-
Solvent Effects : The polarity of the solvent can dramatically influence conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments, a critical consideration for charged species like this hydrochloride salt.[1][2]
A thorough computational analysis must account for these interacting forces to accurately predict the dominant conformations in a relevant biological environment.
Comparing the Workhorses: Molecular Mechanics vs. Quantum Mechanics
The two primary computational methodologies for conformational analysis are Molecular Mechanics (MM) and Quantum Mechanics (QM). Each offers a distinct trade-off between computational cost and accuracy.[5][6][7]
Molecular Mechanics (MM): The High-Throughput Approach
MM methods use a classical "ball-and-spring" model, where the energy of a molecule is calculated based on a set of parameters known as a force field.[8] This approach is computationally inexpensive, making it ideal for rapidly screening the vast conformational space of a molecule. However, its accuracy is entirely dependent on the quality of the force field parameters for the specific chemical functionalities present. For halogenated compounds, standard force fields can sometimes be inadequate.[9]
Here is a comparison of commonly used force fields for small organic molecules:
| Force Field | Developer | Strengths | Weaknesses for this Application |
| GAFF/GAFF2 | Kollman (UCSF) | General purpose, compatible with the AMBER biomolecular force field, broad coverage of organic molecules.[10] | Standard halogen parameters may not fully capture anisotropic charge distribution (σ-hole).[9] |
| CGenFF | MacKerell (UMD) | Designed for drug-like molecules, compatible with the CHARMM biomolecular force field, rigorous parameterization protocol.[10] | Can be sensitive to the quality of user-derived parameters if atom types are not pre-existing. |
| OPLS3/OPLS4 | Schrödinger, LLC | Excellent performance for liquid properties and hydration free energies, improved torsional parameters. | Parameter availability for novel scaffolds can be a limitation; proprietary nature. |
| MMFF94 | Merck | Broad coverage of the periodic table and functional groups, good for geometry optimization.[10] | Can be less accurate for intermolecular interactions compared to more modern force fields. |
Expert Insight : For this compound, GAFF2 or CGenFF would be strong starting points due to their robust validation for a wide range of organic molecules. However, careful validation of the dihedral parameters governing the piperidine ring is essential.
Quantum Mechanics (QM): The Gold Standard for Accuracy
QM methods, particularly Density Functional Theory (DFT), solve the Schrödinger equation to provide a much more accurate description of the electronic structure and, consequently, the molecular energetics.[7][8] This accuracy comes at a significant computational cost, making QM unsuitable for initial, broad conformational searches but ideal for refining the energies of a smaller set of low-energy conformers identified by MM.[5]
Studies on fluorinated piperidines have successfully used DFT to rationalize experimentally observed conformational preferences.[2]
| Method | Key Features | Best For |
| DFT (e.g., M06-2X, B3LYP) | Balances cost and accuracy. Functionals like M06-2X are well-regarded for non-covalent interactions.[5] | Geometry optimization and single-point energy calculations of a few dozen conformers. |
| Ab initio (e.g., MP2) | Higher level of theory, more accurate but also more computationally expensive than DFT. | High-accuracy energy calculations for a very small number of critical conformers. |
Expert Insight : A hybrid QM/MM approach is the most robust strategy. Use an efficient MM force field to generate thousands of potential conformations, then take the low-energy, unique conformers (e.g., within 5-10 kcal/mol of the global minimum) and re-optimize and rank them using a reliable DFT method like M06-2X with a suitable basis set (e.g., 6-311+G(d,p) or larger).
The Indispensable Role of Experimental Validation
Computational models are theoretical predictions and must be validated against experimental data to be trustworthy.[11][12] For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique.
-
³J-Coupling Constants : The magnitude of three-bond coupling constants (e.g., between protons on adjacent carbons) is related to the dihedral angle between them via the Karplus equation. This allows for the determination of ring pucker and substituent orientation.
-
Nuclear Overhauser Effect (NOE) : NOE correlations provide information about through-space distances between protons, helping to distinguish between axial and equatorial substituents and confirm overall stereochemistry.
A successful computational protocol will generate a set of conformers whose population-weighted average properties (like ³J-couplings) match those observed experimentally.[2][5]
A Validated Workflow for Conformational Analysis
This section provides a step-by-step protocol for a comprehensive conformational analysis of this compound, integrating MM and QM approaches.
Step 1: 2D to 3D Structure Generation
-
Draw the 2D structure of this compound.
-
Use a molecular editor (e.g., ChemDraw, MarvinSketch) to generate an initial 3D structure. Ensure the protonation state of the piperidine nitrogen is correct.
Step 2: Molecular Mechanics Conformational Search
-
Objective : To broadly sample the conformational space.
-
Software : Use a package like MacroModel, MOE, or the RDKit ETKDG method.
-
Force Field : Select a robust force field such as GAFF2 or CGenFF.
-
Search Method : Employ a mixed torsional/low-mode search or a molecular dynamics-based search.
-
Energy Window : Retain all unique conformers within a significant energy window (e.g., 15 kcal/mol) of the identified global minimum to avoid missing relevant structures.
-
Output : A set of several hundred to a few thousand low-energy conformers.
Step 3: Redundancy Removal and Clustering
-
Objective : To group similar conformations and select representative structures for QM refinement.
-
Method : Cluster the MM-generated conformers based on root-mean-square deviation (RMSD). A typical RMSD cutoff is 0.5 Å.
-
Output : A reduced set of unique conformers (typically 10-50), representing the diverse shapes the molecule can adopt.
Step 4: Quantum Mechanics Refinement
-
Objective : To obtain highly accurate geometries and relative energies for the unique conformers.
-
Software : Use a QM package like Gaussian, ORCA, or Spartan.
-
Method :
-
Perform a geometry optimization on each unique conformer.
-
Use a reliable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the relevant environment (e.g., water or DMSO).[2]
-
Perform a frequency calculation to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies.
-
-
Output : A final, energy-ranked list of stable conformers with their corresponding Gibbs free energies.
The following diagram illustrates this comprehensive workflow.
Caption: Hybrid MM/QM workflow for conformational analysis.
Visualizing the Conformational Landscape
The primary conformations of a six-membered ring like piperidine are chairs, boats, and twist-boats. For 3,3-Difluoropiperidin-4-one, the chair conformations are expected to be the most stable. The key equilibrium will be between the two possible chair forms, which differ by a ring flip.
Caption: Equilibrium between the two chair conformers.
The relative energies of these two chair forms, as calculated by QM, will determine the conformational preference of the molecule. The analysis should focus on the axial versus equatorial placement of the fluorine atoms and the resulting intramolecular interactions.
Conclusion
A rigorous computational analysis of this compound's conformation is essential for its development in drug discovery programs. Simply applying a default protocol is insufficient due to the complex stereoelectronics of the gem-difluoro group and the influence of the protonated nitrogen.
The most reliable and scientifically sound approach is a hybrid methodology. A broad, computationally inexpensive Molecular Mechanics search should be used to explore the entire conformational space, followed by high-accuracy Quantum Mechanics refinement of the most promising, unique structures. This QM step, which must include a solvent model, provides the trustworthy energetic ranking needed for decision-making. Finally, all computational predictions must be anchored to reality through validation with experimental NMR data. This self-validating system ensures that the derived conformational models are not just computationally plausible, but are a true reflection of the molecule's behavior in solution.
References
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
The Gem-Difluoro Effect: A Comparative Guide to Evaluating Receptor Binding Affinity
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become an indispensable tool for medicinal chemists. Among the various fluorination tactics, gem-difluorination—the introduction of a CF₂ group—offers a unique and powerful approach to modulate a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, technical comparison of how gem-difluorination can impact receptor binding affinity, supported by experimental data and detailed protocols for its evaluation. We will explore the underlying mechanisms, showcase real-world examples, and provide the necessary frameworks for researchers, scientists, and drug development professionals to harness the "gem-difluoro effect" in their own campaigns.
The Mechanistic Underpinnings of Gem-Difluorination in Receptor Engagement
The introduction of a gem-difluorinated methylene group (CF₂) profoundly alters the local electronic and conformational landscape of a molecule, which in turn can significantly influence its interaction with a biological target.[1][2] Understanding these fundamental principles is crucial for the rational design of fluorinated drug candidates.
1.1. Electronic Effects: More Than Just an Inductive Pull
The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond, leading to a significant inductive electron-withdrawing effect. This can modulate the acidity or basicity of nearby functional groups, which may be critical for forming salt bridges or hydrogen bonds within the receptor's binding pocket.[3][4] For instance, the pKa of an adjacent amine can be lowered, which could enhance metabolic stability and oral bioavailability.[5]
Beyond simple induction, the CF₂ group can participate in favorable non-covalent interactions. The polarized C-F bonds can engage in dipole-dipole interactions and even form weak hydrogen bonds with suitable donors in the protein. Furthermore, the electron-poor character of the CF₂-substituted carbon can lead to favorable orthogonal multipolar interactions with electron-rich aromatic residues in the binding site.
1.2. Conformational Control: The Gauche Effect and Beyond
The gem-difluoro group can exert significant control over the conformational preferences of a molecule. One of the key drivers is the "fluorine gauche effect," where the presence of fluorine can stabilize a gauche conformation over an anti-conformation. This has been shown to alter the conformation of peptidic macrocycles.[6] In acyclic systems and rings, the introduction of a CF₂ group can induce specific puckering or torsional angles that may pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding to the receptor.[1][7][8] This pre-organization can lead to a substantial increase in binding affinity.[6][7]
For example, a study on kinase inhibitors demonstrated that gem-difluorination of a cyclohexane scaffold induced a ring pucker that enhanced binding affinity.[1] Another study on a macrocyclic system revealed that the difluoroalkoxyphenyl moiety encouraged a cis amide conformation, which had a profound effect on the compound's properties.[7][8][9][10]
1.3. Lipophilicity and Metabolic Stability: A Balancing Act
The effect of gem-difluorination on lipophilicity (logP) is complex and context-dependent.[3][11][12] While a single fluorine atom often increases lipophilicity, the introduction of a CF₂ group can sometimes lead to a decrease in lipophilicity compared to its non-fluorinated or trifluoromethylated counterparts.[13] This modulation of lipophilicity can be a powerful tool to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties, such as improving aqueous solubility or cell permeability.[1][3]
Crucially, the CF₂ group is often used to block sites of metabolic oxidation. The strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s, thus enhancing the metabolic stability and in vivo half-life of a drug.[1][5]
Experimental Evaluation of Receptor Binding Affinity: A Comparative Workflow
To rigorously assess the impact of gem-difluorination, a systematic experimental approach is required. This involves comparing the binding affinity of a gem-difluorinated compound with its non-fluorinated parent molecule. Below is a recommended workflow and detailed protocols for key binding assays.
Caption: Experimental workflow for evaluating the effect of gem-difluorination.
2.1. Radioligand Binding Assays
Radioligand binding assays are a robust and widely used method for quantifying ligand-receptor interactions.[14] A competition binding assay is particularly useful for comparing the affinity of a novel compound (the gem-difluorinated analog) against a known radiolabeled ligand.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Determine the total protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a multi-well plate, add a fixed concentration of the radioligand and the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor compounds (both the non-fluorinated parent and the gem-difluorinated analog) to the wells. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature for a sufficient time to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
2.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) in addition to the equilibrium binding affinity (KD).[15][16]
Step-by-Step Protocol:
-
Immobilization: Covalently immobilize the purified receptor onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the analyte (the parent compound and the gem-difluorinated analog) in solution over the sensor surface.
-
Binding and Dissociation: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized receptor. This is recorded as a sensorgram (response units vs. time).
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
2.3. Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding thermodynamics as it directly measures the heat released or absorbed during a binding event.[15][16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the purified receptor in the sample cell and the ligand (parent or gem-difluorinated compound) in the injection syringe. Ensure both are in identical buffer to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell containing the receptor.
-
Heat Measurement: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to receptor. Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
Data Interpretation and Case Studies
The data obtained from these assays allow for a direct comparison of the binding affinities of the gem-difluorinated compound and its non-fluorinated counterpart.
Table 1: Comparative Binding Affinity Data (Hypothetical Example)
| Compound | Assay | IC₅₀ (nM) | Ki (nM) | ka (1/Ms) | kd (1/s) | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Parent | RBA | 50 | 25 | - | - | - | - | - |
| SPR | - | - | 1.2 x 10⁵ | 3.0 x 10⁻³ | 25 | - | - | |
| ITC | - | - | - | - | 28 | -5.2 | -5.1 | |
| Gem-Difluoro | RBA | 5 | 2.5 | - | - | - | - | - |
| SPR | - | - | 1.5 x 10⁵ | 3.75 x 10⁻⁴ | 2.5 | - | - | |
| ITC | - | - | - | - | 2.8 | -7.8 | -3.8 |
In this hypothetical example, gem-difluorination resulted in a 10-fold increase in binding affinity (lower Ki and KD values). The SPR data suggests this improvement is primarily due to a slower dissociation rate (kd), indicating a more stable drug-receptor complex. The ITC data reveals that the increased affinity is driven by a more favorable enthalpy of binding (ΔH), suggesting stronger interactions (e.g., hydrogen bonds or van der Waals forces) are formed in the binding pocket.
A real-world example is the development of neuronal nitric oxide synthase (nNOS) inhibitors. The introduction of a gem-difluoro group into a parental compound not only blocked metabolic oxidation but also resulted in a potent inhibitor with a Ki of 36 nM and high selectivity.[5] The improved affinity was attributed to the altered pKa of an adjacent amine, allowing for reprotonation and favorable hydrogen bonding within the active site.[5]
Conclusion and Future Outlook
Gem-difluorination is a powerful and versatile strategy in medicinal chemistry for optimizing receptor binding affinity and other critical drug-like properties.[2] By leveraging its unique electronic and conformational effects, researchers can fine-tune ligand-receptor interactions to enhance potency and selectivity. A rigorous and multi-faceted experimental approach, combining techniques like radioligand binding assays, SPR, and ITC, is essential for a comprehensive evaluation of these effects. As our understanding of fluorine's role in drug design continues to grow, coupled with advances in synthetic fluorination methods, the rational application of the "gem-difluoro effect" will undoubtedly continue to drive the discovery of novel and improved therapeutics.[1][18]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Difluoropiperidin-4-one Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Handling and disposing of specialized reagents like 3,3-Difluoropiperidin-4-one hydrochloride requires a nuanced understanding that goes beyond generic protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in chemical principles and regulatory standards. The causality behind each recommendation is explained to ensure a self-validating and robust safety system in your laboratory.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Before any handling or disposal, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This compound is a halogenated heterocyclic compound. Its structure dictates its classification and the necessary precautions.
-
Halogenated Organic Compound: The presence of two fluorine atoms bonded to the piperidine ring places this compound in the category of halogenated organic waste.[1][2] This is the single most critical factor for its disposal, as co-mingling with non-halogenated waste is prohibited and significantly increases disposal costs and environmental risk.[3][4] Halogenated waste streams typically require high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts like hydrogen fluoride.
-
Piperidine Moiety: The piperidine ring is a common feature in many biologically active molecules. While this specific compound's toxicology is not extensively documented, related piperidine derivatives can be skin and eye irritants.[5][6][7]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid with some degree of water solubility. This form can mitigate the risk of inhaling fine powders compared to a free base.
Key Chemical and Safety Data
| Property | Information | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₇F₂NO · HCl | |
| Physical Form | Light Yellow Solid | |
| Known/Anticipated Hazards | Based on similar structures, it may cause serious eye irritation, skin irritation, and respiratory irritation.[5][6][7] May be harmful if swallowed.[7] | [5][6][7] |
| Incompatibilities | Strong oxidizing agents, strong bases.[6] | [6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. Adherence to proper PPE and emergency preparedness is the foundation of safe laboratory practice.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.[8]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: When handling the solid outside of a fume hood or if dust generation is possible, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[5] All weighing and transfers of the solid chemical should ideally be performed within a chemical fume hood or a ventilated balance enclosure.
First Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[6][8] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Call a poison control center or seek immediate medical attention.[7]
Waste Characterization, Segregation, and Disposal Workflow
Proper disposal begins with correct characterization and segregation at the point of generation. This workflow minimizes risk and ensures regulatory compliance.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper segregation of waste.
Step-by-Step Disposal and Decontamination Procedures
Follow these detailed protocols for managing different waste scenarios involving this compound.
Disposal of Routine Laboratory Quantities and Contaminated Labware
This procedure applies to expired reagents, residual amounts after weighing, and disposable materials that have come into direct contact with the chemical.
-
Prepare Waste Container: Obtain a designated hazardous waste container for "Solid Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department. Ensure it is clearly labeled.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3][4] Do not use abbreviations. Keep a log of all contents added to the container if required by your institution.
-
Transfer Solid Waste: Carefully transfer the solid chemical waste into the designated container using a spatula or scoop. Perform this action inside a chemical fume hood to minimize dust exposure.
-
Dispose of Contaminated Items: Place all contaminated disposable items, such as gloves, weighing papers, and pipette tips, directly into the same "Solid Halogenated Organic Waste" container.
-
Secure Container: Keep the waste container securely closed at all times, except when actively adding waste.[3] Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Request Pickup: Once the container is full or has reached its designated accumulation time limit, follow your institutional procedures to request a pickup by the EHS department.
Spill Cleanup and Disposal
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area.[11] Ensure the area is well-ventilated. Eliminate all ignition sources as a precaution.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layered chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material like vermiculite, dry sand, or a universal spill absorbent.[11] Do not use combustible materials like paper towels for the initial cleanup. Avoid raising dust during this process.[8]
-
Collect the Waste: Gently sweep or scoop the absorbent material and spilled chemical into a sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound." Dispose of this container via your institution's hazardous waste program.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as solid halogenated hazardous waste.
Decontamination of Surfaces and Equipment
Regular decontamination of work areas and non-disposable equipment is essential to prevent cross-contamination and accidental exposure.
-
Prepare Cleaning Solutions: Prepare a cleaning solution, such as 70% ethanol or a mild laboratory detergent.
-
Initial Wipe-Down: Thoroughly wipe down the contaminated surface or equipment (e.g., spatulas, glassware) with a disposable wipe soaked in the cleaning solution.
-
Secondary Wash: For non-disposable equipment, wash with soap and water, followed by a rinse with deionized water.
-
Waste Disposal: All disposable wipes and gloves used during the decontamination process must be placed in the designated "Solid Halogenated Organic Waste" container.
-
Verification: For critical applications, a validated surface sampling and analytical method may be required to confirm the efficacy of the decontamination procedure.
By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always remember that these guidelines supplement, but do not replace, the specific protocols and regulations established by your institution's Environmental Health & Safety department.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. 3,3-ジフルオロピペリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
Personal protective equipment for handling 3,3-Difluoropiperidin-4-one hydrochloride
Essential Safety and Handling Guide: 3,3-Difluoropiperidin-4-one Hydrochloride
This guide provides essential safety, handling, and disposal protocols for this compound. As a fluorinated piperidinone derivative, this compound requires careful management in the laboratory. The following procedures are designed to ensure the safety of researchers and maintain the integrity of experimental work. While the toxicological properties of this specific compound have not been exhaustively investigated, the protocols outlined are based on established best practices for handling analogous chemical structures, including piperidine derivatives, fluorinated organic compounds, and hydrochloride salts.[1]
Hazard Identification and Risk Assessment
This compound is classified as an eye irritant.[2] Due to its structure as a hydrochloride salt of an organic amine, it is prudent to handle it as a corrosive and potentially toxic substance. The primary risks involve exposure to the eyes, skin, and respiratory system, particularly from the compound in its solid, powdered form.
Key hazards are derived from data on structurally similar compounds, such as 4,4-Difluoropiperidine hydrochloride and 4-Piperidone monohydrate hydrochloride.[2][3]
Table 1: Summary of Potential Hazards
| Hazard Category | Description and Precautionary Rationale | Supporting Sources |
|---|---|---|
| Eye Irritation | Causes serious eye irritation (Category 2A). The hydrochloride salt can be acidic and corrosive, causing significant damage upon contact with eye tissue. Immediate and thorough rinsing is critical. | [2][3] |
| Skin Irritation | May cause skin irritation. Piperidine derivatives can be inflammatory, and prolonged contact should be avoided. Any skin exposure should be washed immediately. | [3][4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. Fine powders can be easily aerosolized during handling, posing a risk to the lungs and mucous membranes. | [3][4][5] |
| Ingestion | Harmful if swallowed. Accidental ingestion of related piperidine compounds can lead to systemic effects, including nausea, vomiting, and muscular weakness. | [4][6] |
| Combustion Hazards | The compound is combustible. In a fire, it may decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF). |[2][7] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for handling this compound. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all handling procedures.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[8] For procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn over the goggles.[9]
-
Hand Protection: Chemical-resistant gloves must be worn. Disposable nitrile gloves are suitable for incidental contact, but they should be inspected before use and changed immediately upon contamination.[1][10] Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] After handling, wash hands thoroughly with soap and water.[2]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.[11] All personnel in the laboratory must wear full-length pants and closed-toe shoes to ensure no skin is exposed.[8][12] For large-scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: All manipulations that could generate dust, such as weighing or transferring solids, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][9][11] If a fume hood is not available or during a large-scale spill cleanup, a NIOSH-approved respirator with cartridges appropriate for acid gas and organic vapors should be used as a last line of defense.[9][12]
Standard Operating Procedure: From Receipt to Reaction
This step-by-step workflow ensures that this compound is handled safely and effectively at every stage.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology:
-
Preparation:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[13]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.
-
Don all required PPE as described in Section 2.
-
-
Weighing and Transfer:
-
Retrieve the chemical container from its storage location, keeping it tightly sealed.
-
Inside the fume hood, carefully open the container.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Perform this action gently to minimize the generation of airborne dust.[1][2]
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution and Use:
-
If preparing a solution, add the solid to the solvent slowly while stirring.
-
Keep the vessel containing the chemical within the fume hood for the duration of the experiment.
-
Ensure all containers are clearly labeled.[14]
-
-
Post-Handling Cleanup:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable items (gloves, weigh boats, absorbent pads) in the designated hazardous waste container.[1][13]
-
Emergency and Disposal Plans
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][9]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
-
Small Spills (in a fume hood): Wearing appropriate PPE, carefully sweep up the dry material, avoiding dust creation.[1] Place the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. Prevent entry and ensure the area is well-ventilated. Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.[9] Do not allow the spilled material to enter drains.[2]
Waste Disposal
-
Chemical Waste: All surplus solid material and solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[11]
-
Contaminated Materials: All disposable items, including gloves, absorbent pads, and weigh boats, that have come into contact with the chemical must be disposed of in the solid hazardous waste stream.[1][13]
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them through your institution's hazardous waste program.[2]
Never dispose of this chemical down the drain. All waste must be handled in accordance with institutional, local, and national regulations.[2][15]
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. chemos.de [chemos.de]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. safety.duke.edu [safety.duke.edu]
- 14. quora.com [quora.com]
- 15. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

